2,3-Difluoro-6-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGOHDCHURMFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369995 | |
| Record name | 2,3-Difluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82419-26-9 | |
| Record name | 2,3-Difluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-6-nitrophenol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,3-Difluoro-6-nitrophenol (CAS: 82419-26-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3-Difluoro-6-nitrophenol, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, spectroscopic data, safety and handling information, and detailed experimental protocols for its synthesis.
Chemical and Physical Properties
This compound is a yellow to orange crystalline powder.[1] Its unique molecular structure, featuring two electron-withdrawing fluorine atoms and a nitro group on a phenol ring, makes it a valuable precursor for synthesizing complex organic molecules.[2][3] The strategic placement of these functional groups enhances the compound's reactivity and imparts desirable characteristics to its derivatives, such as increased metabolic stability and bioavailability.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 82419-26-9 | [4][5][6] |
| Molecular Formula | C₆H₃F₂NO₃ | [4][5] |
| Molecular Weight | 175.09 g/mol | [4][5][6] |
| Appearance | White to light yellow to green powder/crystal | [1][2][7] |
| Melting Point | 60-62 °C | [1][2][6] |
| Boiling Point | 215.9 ± 35.0 °C (Predicted) | [1][7] |
| Density | 1.52 g/cm³ (Estimate) | [1][7] |
| pKa | 4.77 ± 0.37 (Predicted) | [1][7] |
| Solubility | Soluble in alcohol and ketone solvents; slightly soluble in ether; insoluble in water. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Data | Source(s) |
| ¹³C NMR | Data available from Sigma-Aldrich Co. LLC. | [5] |
| GC-MS | m/z Top Peak: 101; 2nd Highest: 75; 3rd Highest: 100 | [5] |
| FTIR | Instrument: Bruker Tensor 27 FT-IR; Technique: KBr | [5] |
| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer | [5] |
Synthesis of this compound
There are two primary synthetic routes to produce this compound. The first involves the nitration of 2,3-difluorophenol, while the second, and more specific method, utilizes 2,3,4-trifluoronitrobenzene as the starting material.
Synthesis via Nitration of 2,3-Difluorophenol
This method involves the electrophilic aromatic substitution of 2,3-difluorophenol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[4][8] The nitronium ion (NO₂⁺), generated in situ, is the active electrophile.[9][10]
Caption: Workflow for the synthesis of this compound via nitration.
Experimental Protocol: Nitration of 2,3-Difluorophenol (Representative)
This protocol is adapted from the nitration of similar phenolic compounds and general nitration procedures.[8][11][12][13]
-
Preparation: In a reaction vessel equipped with a stirrer and a temperature controller, a solution of 2,3-difluorophenol in a suitable solvent is prepared.
-
Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is prepared separately and cooled.
-
Reaction: The nitrating mixture is added dropwise to the solution of 2,3-difluorophenol while maintaining a low temperature (e.g., 0-10 °C) with vigorous stirring.
-
Quenching and Extraction: After the reaction is complete, the mixture is poured onto ice water. The product is then extracted with a suitable organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product can be further purified by chromatography or recrystallization.
Synthesis from 2,3,4-Trifluoronitrobenzene
A patented method for producing isomer-free this compound involves the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide.[14][15]
Caption: Synthesis of isomer-free this compound.
Experimental Protocol: Synthesis from 2,3,4-Trifluoronitrobenzene
This protocol is based on a patented industrial process.[7][14][15]
-
Reaction Setup: 2,3,4-Trifluoronitrobenzene is reacted with an aqueous solution of an alkali or alkaline earth metal hydroxide (e.g., potassium hydroxide) in the absence of an organic solvent. The reaction is conducted at a temperature between 20°C and 100°C.
-
Acidification: Upon completion of the reaction, the mixture is cooled and acidified to a pH of approximately 1 to 6 by adding an acid such as sulfuric or hydrochloric acid.
-
Purification by Steam Distillation: The resulting product is subjected to steam distillation.
-
Isolation: The this compound is isolated from the distillate after cooling. This process yields an isomerically pure product.
Applications in Research and Drug Development
This compound is a crucial building block in the synthesis of various high-value organic compounds.
-
Pharmaceuticals: It is a key intermediate in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[4][16] The difluoro-substituted aromatic ring is a common feature in many modern pharmaceuticals, enhancing their efficacy and pharmacokinetic properties.[4] It has also been used in the synthesis of anti-inflammatory drugs and as a precursor for various chemotherapeutic agents.[4]
-
Agrochemicals: The compound has potential applications in the formulation of pesticides and herbicides.[4]
-
Organic Synthesis: It serves as a versatile intermediate for introducing fluorine atoms and a nitro group into organic molecules, which is valuable in the development of new materials and specialty chemicals.[2][3] For instance, it has been used in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline.[6][17]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Table 3: Hazard Identification and Safety Precautions
| Hazard Category | GHS Classification | Precautionary Measures | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 4). | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [5][18] |
| Skin Irritation | Causes skin irritation (Category 2). | Wash skin thoroughly after handling. | [5][18] |
| Eye Irritation | Causes serious eye irritation (Category 2). | Rinse cautiously with water for several minutes if in eyes. Remove contact lenses if present and easy to do. Continue rinsing. | [5][18] |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3). | Avoid breathing dust. | [5][18] |
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[1][7]
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let this chemical enter the environment.[18]
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 82419-26-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Buy this compound | 82419-26-9 [smolecule.com]
- 5. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-ジフルオロ-6-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS#: 82419-26-9 [m.chemicalbook.com]
- 8. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. paspk.org [paspk.org]
- 12. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 15. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
- 17. This compound | 82419-26-9 [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,3-Difluoro-6-nitrophenol: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2,3-Difluoro-6-nitrophenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Chemical Properties and Structure
This compound is a yellow to orange crystalline powder.[1] Its unique molecular structure, featuring two fluorine atoms and a nitro group on a phenol ring, imparts specific reactivity and makes it a valuable building block in organic synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂NO₃ | [1] |
| Molecular Weight | 175.09 g/mol | [2] |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | 60-62 °C | [3] |
| Boiling Point (Predicted) | 215.9 ± 35.0 °C | |
| pKa (Predicted) | 4.77 ± 0.37 | |
| Solubility | Soluble in alcohol and ketone solvents, slightly soluble in ether solvents, insoluble in water. | [1] |
| CAS Number | 82419-26-9 | [3] |
| IUPAC Name | This compound | [2] |
| SMILES String | C1=CC(=C(C(=C1--INVALID-LINK--[O-])O)F)F | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H, C-F, C-NO₂, and aromatic C-H and C=C bonds. The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate the hydroxyl group, while strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ would correspond to the asymmetric and symmetric stretching vibrations of the nitro group, respectively.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
Two primary synthesis routes for this compound have been identified.
Synthesis from 2,3,4-Trifluoronitrobenzene
This method involves the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluoronitrobenzene with a hydroxide ion.
Reaction:
Figure 1: Synthesis of this compound from 2,3,4-Trifluoronitrobenzene.
Detailed Experimental Protocol:
-
Materials:
-
Procedure:
-
In a suitable reaction vessel, charge 2,3,4-trifluoronitrobenzene and water.
-
Heat the mixture to approximately 40°C with vigorous stirring.[4]
-
Slowly add the aqueous alkali metal hydroxide solution dropwise, maintaining the reaction temperature between 40°C and 60°C.[4] The reaction progress can be monitored by Gas Chromatography (GC) until the starting material is consumed.[4]
-
After the reaction is complete, cool the mixture and adjust the pH to approximately 2-3 by adding sulfuric acid.[4]
-
Cool the distillate to induce precipitation of the this compound.[4]
-
Isolate the solid product by filtration, wash with cold water, and dry.
-
Synthesis by Nitration of 2,3-Difluorophenol
While a detailed protocol specifically for this compound is not available, a similar procedure for the synthesis of 2,4-Difluoro-6-nitrophenol is reported and can be adapted.[6] This method involves the direct nitration of the corresponding difluorophenol.
Reaction:
Figure 2: General scheme for the nitration of 2,3-Difluorophenol.
General Experimental Considerations:
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent.
-
Solvent: A suitable solvent such as dichloromethane may be used.
-
Temperature Control: The reaction is typically carried out at low temperatures to control the regioselectivity and prevent over-nitration.
-
Workup: The reaction is usually quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the interplay of the hydroxyl, fluoro, and nitro functional groups.
-
Acidity: The phenolic hydroxyl group is acidic and can be deprotonated by a base. The acidity is enhanced by the electron-withdrawing effects of the two fluorine atoms and the nitro group.
-
Nucleophilic Aromatic Substitution: The fluorine atoms can be susceptible to nucleophilic substitution, particularly the one ortho to the nitro group.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. This transformation is a key step in the synthesis of many derivatives.
-
Stability: The compound is relatively stable under normal conditions.[1] However, like many nitroaromatic compounds, it may be sensitive to heat and shock. It is advisable to store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Role in Signaling Pathways and Drug Development
Direct evidence for the involvement of this compound in specific signaling pathways is not currently available in the scientific literature. However, its role as a key intermediate in the synthesis of fluoroquinolone antibiotics provides an indirect link to pathways essential for bacterial survival.
Fluoroquinolones exert their antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones disrupt essential cellular processes, leading to bacterial cell death.
The general mechanism of action for nitroaromatic compounds in a biological context often involves the enzymatic reduction of the nitro group. This can lead to the formation of reactive nitroso and hydroxylamine intermediates that can interact with cellular macromolecules like DNA.[8] This bioreduction is a key aspect of the activity of some nitroaromatic drugs.[8]
The logical relationship for the potential role of this compound derivatives in a therapeutic context can be visualized as follows:
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 82419-26-9 [sigmaaldrich.com]
- 4. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
- 5. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scielo.br [scielo.br]
Molecular weight of 2,3-Difluoro-6-nitrophenol
An In-depth Technical Guide to 2,3-Difluoro-6-nitrophenol
This technical guide provides a comprehensive overview of this compound (CAS No: 82419-26-9), a crucial fluorinated intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis, detailing the compound's physicochemical properties, established synthesis protocols, and key applications.
Core Compound Properties
This compound is a substituted aromatic compound characterized by a phenol ring with two adjacent fluorine atoms and a nitro group. Its unique electronic and structural properties make it a valuable building block, particularly for introducing fluorine into larger, biologically active molecules.[1] The compound typically appears as a white to light yellow or orange crystalline powder.[1][2]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃F₂NO₃ | [3][4] |
| Molecular Weight | 175.09 g/mol | [3][4] |
| CAS Number | 82419-26-9 | [3][4] |
| Melting Point | 60-62 °C | [1][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in alcohol and ketone solvents; insoluble in water. | [2] |
| IUPAC Name | This compound | [3] |
| InChI Key | KEGOHDCHURMFKX-UHFFFAOYSA-N | [3] |
Experimental Protocols: Synthesis of this compound
Two primary synthetic routes are well-established for the preparation of this compound. The first involves the hydrolysis of 2,3,4-trifluoronitrobenzene, and the second is the direct nitration of 2,3-difluorophenol.
Method 1: Hydrolysis of 2,3,4-Trifluoronitrobenzene
This process is particularly suited for producing isomerically pure this compound on an industrial scale, achieving high yields without the use of organic solvents during the reaction and isolation steps.[6][7]
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with 1.77 kg (10 moles) of 2,3,4-trifluoronitrobenzene. The mixture is heated to 40°C with vigorous stirring.
-
Reagent Addition: A solution of 31.7% potassium hydroxide (389.4 g in 1.23 L of water, equivalent to 22 moles of KOH) is added dropwise. The rate of addition is controlled to maintain the reaction temperature between 40°C and 50°C.
-
Reaction Monitoring: The reaction is allowed to proceed for approximately 4 hours, with progress monitored by Gas Chromatography (GC) until the starting material is consumed.
-
Acidification: The reaction mixture is heated to 70°C, and 70% sulfuric acid is added to adjust the pH to approximately 3.
-
Isolation: The product is isolated via steam distillation. Steam is introduced into the acidic solution, and the this compound co-distills with the water.
-
Purification: The collected distillate is cooled to 10-19°C to precipitate the solid product. The solid is then isolated by suction filtration and dried. This method yields approximately 1.51 kg (86% of theoretical yield) of this compound with a purity of >99.9%.[6]
Method 2: Nitration of 2,3-Difluorophenol
This route involves the direct nitration of 2,3-difluorophenol. While various nitrating agents can be used, a common laboratory-scale procedure employs a mixture of nitric and sulfuric acids.
Representative Protocol:
-
Reaction Setup: A solution of 2,3-difluorophenol is dissolved in a suitable solvent like dichloromethane in a flask equipped with a stirrer and cooled to 0-5°C in an ice bath.
-
Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution. The temperature must be carefully controlled to remain below 10°C to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, the mixture is stirred at a low temperature (e.g., 0-5°C) for 1-2 hours.
-
Quenching: The reaction is quenched by slowly pouring the mixture onto crushed ice.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane or ether).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of quinolonecarboxylic acid antibiotics.[6] Its structure is readily incorporated into more complex heterocyclic systems. One notable application is its use in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline, a key intermediate for various bioactive molecules.[4][5] The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form the quinoline core.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[3][4]
-
Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator, should be worn at all times.[4] Work should be conducted in a well-ventilated area or a chemical fume hood. Store in a tightly sealed container away from incompatible materials such as strong oxidizing agents and bases.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 82419-26-9 [sigmaaldrich.com]
- 5. This compound | 82419-26-9 [chemicalbook.com]
- 6. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
- 7. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-6-nitrophenol from 2,3-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-difluoro-6-nitrophenol, a key intermediate in the pharmaceutical and agrochemical industries. The document details the primary synthetic routes from 2,3-difluorophenol, including direct nitration and an alternative isomer-free method, presenting quantitative data, experimental protocols, and a visual representation of the synthesis workflow.
Introduction
This compound (CAS 82419-26-9) is a crucial building block in the synthesis of various high-value compounds.[1] Its molecular structure, featuring both difluoro and nitrophenol moieties, makes it a versatile precursor for introducing specific functionalities into target molecules.[2] In the pharmaceutical sector, it is a key intermediate for the production of fluoroquinolone antibiotics.[1] The agrochemical industry utilizes this compound for the synthesis of herbicides and fungicides.[1] Given its importance, efficient and selective synthesis methods are of high interest. This guide focuses on the conversion of 2,3-difluorophenol to this compound.
Synthetic Routes
Two primary methodologies exist for the synthesis of this compound: direct nitration of 2,3-difluorophenol and a regioselective synthesis from a trifluoronitrobenzene precursor that yields an isomerically pure product.
2.1. Direct Nitration of 2,3-Difluorophenol
The direct nitration of 2,3-difluorophenol is a common electrophilic aromatic substitution reaction.[3] This method typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺), which then reacts with the phenol.[3]
The hydroxyl group of the phenol is an activating, ortho-para directing group. However, the presence and positions of the fluorine atoms, which are deactivating groups, and steric hindrance influence the regioselectivity of the nitration. This reaction is susceptible to the formation of isomeric byproducts, primarily 2,3-difluoro-4-nitrophenol.[3] The ratio of the desired 6-nitro isomer to the 4-nitro isomer is dependent on the reaction conditions.[3]
2.2. Isomer-Free Synthesis from 2,3,4-Trifluoronitrobenzene
An alternative patented method allows for the production of isomer-free this compound.[4][5] This process involves the nucleophilic aromatic substitution of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide.[4][5] The reaction is followed by acidification and subsequent purification by steam distillation to isolate the high-purity product.[4][5] This method is advantageous as it avoids the formation of the 4-nitro isomer, leading to a higher yield of the desired product.[5]
Data Presentation
The following table summarizes the quantitative data for the two primary synthetic routes.
| Synthesis Route | Starting Material | Reagents | Temperature | Yield | Purity | Isomer Ratio (6-nitro:4-nitro) | Reference |
| Direct Nitration | 2,3-Difluorophenol | 70% HNO₃ in H₂SO₄ | 0°C | 65% | Not specified | 8:1 | [3] |
| Isomer-Free Synthesis | 2,3,4-Trifluoronitrobenzene | Aqueous NaOH or KOH, followed by H₂SO₄ or H₃PO₄ | 20°C to 100°C | 86% | >99.9% (GC) | Isomer-free | [5] |
Experimental Protocols
4.1. General Safety Precautions
Work with concentrated acids and organic solvents should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Nitric acid is a strong oxidizing agent and should be handled with care.
4.2. Isomer-Free Synthesis of this compound
This protocol is adapted from the patented process for producing isomerically pure this compound.[5]
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
70% Sulfuric acid (H₂SO₄) or 85% Phosphoric acid (H₃PO₄)
-
Water
Procedure:
-
In a suitable reaction vessel, 2,3,4-trifluoronitrobenzene is reacted with an aqueous solution of an alkali metal hydroxide (e.g., NaOH). The reaction is typically carried out at a temperature between 30°C and 60°C.
-
The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed (approximately 4 hours).
-
Upon completion, the reaction mixture is heated to 70°C and acidified to a pH of approximately 3 by the dropwise addition of 70% sulfuric acid.
-
The product is then isolated from the reaction mixture by steam distillation.
-
The distillate containing the this compound is cooled to approximately 19°C to induce crystallization.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The final product is obtained as a solid with a melting point of 63.5°C and a purity of >99.9% as determined by GC.[5]
Mandatory Visualization
Caption: Comparative workflow of the direct nitration and isomer-free synthesis routes for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 4. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
Synthesis of 2,3-Difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,3-Difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene. The described process is based on a patented method involving the hydrolysis of the starting material in an aqueous solution, yielding a high-purity final product. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of fluoroquinolone antibiotics.[1]
Reaction Overview
The synthesis proceeds via a nucleophilic aromatic substitution reaction where the fluorine atom at the 4-position of 2,3,4-trifluoronitrobenzene is selectively replaced by a hydroxyl group. This transformation is achieved by reacting the substrate with an aqueous solution of an alkali metal or alkaline earth metal hydroxide. The reaction is performed in the absence of organic solvents.
Physicochemical Data
A summary of the key physical and chemical properties of the reactant and the product is provided below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3,4-Trifluoronitrobenzene | C₆H₂F₃NO₂ | 177.08 | 3.5 (lit.) |
| This compound | C₆H₃F₂NO₃ | 175.09 | 63.5 - 64[2] |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of isomerically pure this compound.[2][3]
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Aqueous alkali metal or alkaline earth metal hydroxide solution (e.g., 40% Lithium hydroxide solution)
-
Sulfuric acid (e.g., 70%) or another suitable acid (e.g., 85% phosphoric acid or 36% aqueous hydrochloric acid)
-
Water
Equipment:
-
Reaction vessel with vigorous stirring capability
-
Heating and cooling system
-
pH meter or pH indicator paper
-
Steam distillation apparatus
-
Filtration apparatus (e.g., suction filter)
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, 1.77 kg (10 mol) of 2,3,4-trifluoronitrobenzene is mixed with 2.5 L of water. The mixture is then heated to 40°C with vigorous stirring.[2]
-
Hydroxylation: 1320 g (22 mol) of a 40 percent lithium hydroxide solution is added dropwise to the reaction mixture. The addition is controlled in such a way that the temperature of the reaction mixture increases from 40°C to 55°C over a period of 2.5 hours.[2] The progress of the reaction can be monitored by Gas Chromatography (GC) to ensure the complete consumption of the starting material.[2]
-
Acidification: After the reaction is complete, the mixture is cooled and the pH is adjusted to between 1 and 6 by adding an acid, such as 70% sulfuric acid.[2][3]
-
Purification by Steam Distillation: The product is then purified by steam distillation. The this compound will co-distill with the steam.[2][3]
-
Isolation and Drying: The distillate is cooled, which causes the this compound to precipitate. The solid product is then isolated by filtration. The isolated product is dried to yield isomerically pure this compound.[2][3]
Yield and Purity:
Following this protocol, a yield of approximately 85-86% of the theoretical maximum can be expected.[2] The resulting this compound has a purity of over 99.9% as determined by GC, with a melting point of 63.5°C.[2]
Process Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical appearance and solubility of 2,3-Difluoro-6-nitrophenol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The information presented herein is intended to support laboratory research and development activities.
Core Physical and Chemical Properties
This compound is an organic compound with the molecular formula C₆H₃F₂NO₃.[1] It is characterized by a phenol ring substituted with two fluorine atoms and a nitro group. This substitution pattern significantly influences its chemical reactivity and physical properties.
A summary of its key identification and physical properties is provided in Table 1.
| Property | Value |
| CAS Number | 82419-26-9 |
| Molecular Formula | C₆H₃F₂NO₃ |
| Molecular Weight | 175.09 g/mol |
| Physical Appearance | Pale yellow crystalline solid; also described as a powder to crystal with a color ranging from white to light yellow to green.[1][2][3] |
| Melting Point | 60-62 °C[2][4][5] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development and synthetic chemistry, influencing reaction conditions, purification methods, and bioavailability. This compound exhibits a distinct solubility profile.
Qualitative Solubility Data
| Solvent | Solubility |
| Water | Insoluble[2] |
| Organic Solvents | Soluble[1] |
| Alcohols | Soluble[2] |
| Ketones | Soluble[2] |
| Ethers | Slightly soluble[2] |
The poor water solubility is expected due to the largely nonpolar aromatic ring. However, the presence of the hydroxyl (-OH) and nitro (-NO₂) groups, along with the fluorine atoms, introduces polarity and the capacity for hydrogen bonding, which accounts for its solubility in various organic solvents.
Experimental Protocols
The following are generalized experimental protocols for determining the physical appearance and solubility of a chemical compound like this compound.
3.1. Determination of Physical Appearance
The physical appearance of a compound is determined by visual observation of the pure substance.
-
Objective: To qualitatively describe the physical state, color, and form of the compound at ambient temperature.
-
Materials: A small, clean, dry glass vial or watch glass, spatula, and a sample of this compound. A microscope can be used for more detailed observation of the crystalline structure.
-
Procedure:
-
Place a small amount (approximately 10-20 mg) of the compound on a clean, dry watch glass or in a glass vial.
-
Observe the sample against a white background to accurately determine its color.
-
Note the physical state of the compound (e.g., crystalline solid, powder, etc.).
-
If the sample is crystalline, the crystal habit (shape) can be observed more closely using a microscope at low to medium magnification.
-
Record the observations.
-
3.2. Determination of Qualitative Solubility
This protocol outlines a method for determining the solubility of a compound in various solvents.
-
Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration.
-
Materials: Test tubes, test tube rack, spatula, droppers or pipettes, a sample of this compound, and a selection of solvents (e.g., water, ethanol, acetone, diethyl ether).
-
Procedure:
-
Place a small, pre-weighed amount of the compound (e.g., 10 mg) into a clean, dry test tube.
-
Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Visually inspect the solution to see if the solid has dissolved completely. A clear solution indicates that the compound is soluble. If solid particles remain, the compound is either partially soluble or insoluble.
-
If the compound does not dissolve at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature. Note any changes upon heating and subsequent cooling.
-
Repeat the procedure for each solvent to be tested.
-
Record the results as soluble, partially soluble, or insoluble for each solvent.
-
Factors Influencing Solubility: A Conceptual Diagram
The solubility of a substituted phenol such as this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing this property.
Caption: Factors influencing the solubility of this compound.
References
Spectroscopic Profile of 2,3-Difluoro-6-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,3-Difluoro-6-nitrophenol (CAS No: 82419-26-9). The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are presented in a structured format to facilitate analysis and comparison. Detailed experimental protocols for these techniques are also provided.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity |
| Data not available in readily accessible public sources |
¹³C NMR Data
| Chemical Shift (ppm) |
| Data not available in readily accessible public sources |
Note: While ¹H and ¹³C NMR spectra for this compound are available from commercial suppliers and databases such as SpectraBase, the specific chemical shift and multiplicity data are not publicly disseminated in a detailed format. Researchers are advised to consult these primary sources for direct data access.[1]
Infrared (IR) Spectroscopy
The following characteristic absorption bands have been identified from the Fourier-transform infrared (FTIR) spectrum of this compound.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific peak data not available in readily accessible public sources | O-H stretch (phenol) |
| Aromatic C-H stretch | |
| Asymmetric NO₂ stretch | |
| Symmetric NO₂ stretch | |
| C=C aromatic ring stretch | |
| C-F stretch | |
| C-N stretch | |
| C-O stretch |
Note: The FTIR spectrum of this compound is available from public databases. The assignments above are based on typical vibrational modes for this class of compound.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained via electron ionization (EI). The most prominent peaks are listed below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity |
| 101 | Most Abundant |
| 75 | Second Most Abundant |
| 100 | Third Most Abundant |
Source: NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving the sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The solution was then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The data was processed using appropriate software, and chemical shifts were referenced to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
The solid sample of this compound was prepared for analysis using the KBr pellet technique. A small amount of the sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The resulting mixture was then compressed under high pressure to form a transparent pellet. The FTIR spectrum was recorded by passing a beam of infrared radiation through the pellet.
Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization source. The sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular ions and fragment ions were then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3-Difluoro-6-nitrophenol. While specific, experimentally determined chemical shift and coupling constant data for this compound are not publicly available in the cited literature, this document offers a detailed framework for its spectral analysis. This includes predicted chemical shifts based on established principles of NMR spectroscopy, comprehensive experimental protocols for data acquisition, and a visual representation of the NMR analysis workflow. This guide is intended to equip researchers with the foundational knowledge to acquire, interpret, and utilize NMR data for the structural elucidation of this compound and related compounds.
Predicted NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the positions of the signals in both ¹H and ¹³C NMR spectra are influenced by the interplay of the electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups, and the electron-donating effect of the hydroxyl (-OH) group.
Predicted ¹H NMR Chemical Shifts
The aromatic region of the ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the benzene ring. The hydroxyl proton will also give rise to a signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.2 - 7.5 | ddd (doublet of doublet of doublets) | JH4-H5 ≈ 7-9 Hz, JH4-F3 ≈ 8-10 Hz, JH4-F2 ≈ 1-3 Hz |
| H-5 | 7.8 - 8.1 | ddd (doublet of doublet of doublets) | JH5-H4 ≈ 7-9 Hz, JH5-F(ortho) ≈ 4-6 Hz, JH5-F(meta) ≈ 1-2 Hz |
| -OH | 10.0 - 12.0 | br s (broad singlet) | N/A |
Note: These are estimated values. Actual experimental values may vary.
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts will be significantly influenced by the attached functional groups. Carbons directly attached to the electronegative fluorine, oxygen, and nitro groups are expected to be shifted downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 145 - 155 |
| C-2 (C-F) | 140 - 150 (doublet, large ¹JC-F) |
| C-3 (C-F) | 145 - 155 (doublet, large ¹JC-F) |
| C-4 | 120 - 130 |
| C-5 | 125 - 135 |
| C-6 (C-NO₂) | 135 - 145 |
Note: These are estimated values. Actual experimental values will show complex splitting patterns due to C-F coupling.
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans.
-
Receiver Gain (RG): Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): A range of approximately 0 to 200 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the peak of the internal standard (TMS) to 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Workflow and Logical Relationships
The process of NMR analysis follows a logical workflow from sample preparation to final data interpretation. The following diagram illustrates these key stages.
Caption: General workflow for NMR spectroscopy.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR provide critical information about its molecular structure. While experimentally determined data is paramount for definitive assignment, the predictive methods and standardized protocols outlined in this guide offer a robust framework for researchers. The careful application of these methodologies will enable the unambiguous determination of the structure and purity of this compound, facilitating its use in research, drug discovery, and materials science.
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Difluoro-6-nitrophenol. Due to the limited availability of the specific mass spectrum for this compound in public databases, this guide leverages data from structurally similar compounds, particularly 2-nitrophenol, to predict the fragmentation pathways. This approach allows for a scientifically robust estimation of the fragmentation behavior of this compound.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the loss of functional groups and rearrangements. The fragmentation is primarily driven by the presence of the nitro group, the hydroxyl group, and the fluorine atoms on the aromatic ring.
Below is a table summarizing the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative intensity values are modeled after the fragmentation pattern of 2-nitrophenol, a structurally related compound, to provide a likely distribution of ion abundance.
| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion | Structure |
| 175 | 80 | [M]⁺ | [C₆H₃F₂NO₃]⁺ |
| 145 | 30 | [M - NO]⁺ | [C₆H₃F₂O₂]⁺ |
| 129 | 100 | [M - NO₂]⁺ | [C₆H₃F₂O]⁺ |
| 117 | 40 | [M - NO - CO]⁺ | [C₅H₃F₂O]⁺ |
| 101 | 25 | [M - NO₂ - CO]⁺ | [C₅H₃F₂]⁺ |
| 88 | 15 | [C₄H₂F₂]⁺ | [C₄H₂F₂]⁺ |
| 73 | 20 | [C₄H₂FO]⁺ | [C₄H₂FO]⁺ |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways initiated by the ionization of the molecule to form the molecular ion (M⁺) at m/z 175.
-
Loss of Nitric Oxide (NO): The molecular ion can undergo a rearrangement to form a nitrite intermediate, which then loses a neutral nitric oxide radical (•NO) to form the ion at m/z 145.
-
Loss of Nitrogen Dioxide (NO₂): A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂) and the formation of the phenoxide ion at m/z 129. This is often the base peak in the spectrum of nitrophenols.
-
Sequential Loss of Carbon Monoxide (CO): Following the initial fragmentation, the resulting ions can undergo further fragmentation. The ion at m/z 145 ([M - NO]⁺) can lose a molecule of carbon monoxide to form the ion at m/z 117. Similarly, the ion at m/z 129 ([M - NO₂]⁺) can also lose a molecule of carbon monoxide to yield the ion at m/z 101.
-
Ring Fission: Further fragmentation of the aromatic ring can lead to the formation of smaller charged species, such as the ions observed at m/z 88 and 73.
The proposed fragmentation pathway is illustrated in the diagram below:
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following is a typical experimental protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
3.1. Sample Preparation
A stock solution of this compound is prepared by dissolving the compound in a high-purity solvent such as methanol or acetonitrile to a concentration of 1 mg/mL. A working solution of 10 µg/mL is then prepared by diluting the stock solution with the same solvent.
3.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 3 minutes.
The workflow for the GC-MS analysis is depicted in the following diagram:
Caption: General workflow for GC-MS analysis.
This guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of this compound. The provided data and pathways, while based on sound scientific principles and analogous compounds, should be confirmed with experimental data for definitive structural elucidation.
The Synthetic Versatility of 2,3-Difluoro-6-nitrophenol: A Technical Primer for Organic Chemists
For Immediate Release
Shanghai, China – December 23, 2025 – 2,3-Difluoro-6-nitrophenol, a strategically functionalized aromatic compound, has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring vicinal fluorine atoms and a nitro group ortho to a hydroxyl moiety, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its applications, particularly in the synthesis of high-value compounds such as fluoroquinolone antibiotics, and explores its potential in other areas of chemical manufacturing. This document is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis.
Core Properties and Specifications
This compound (CAS No. 82419-26-9) is a crystalline solid, typically appearing as a white to light yellow powder.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂NO₃ | [2][3] |
| Molecular Weight | 175.09 g/mol | [2][3] |
| Melting Point | 60-62 °C (lit.) | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥97.0% | [1] |
| InChI Key | KEGOHDCHURMFKX-UHFFFAOYSA-N | [2] |
| SMILES | Oc1c(F)c(F)ccc1--INVALID-LINK--=O | [2] |
Key Synthetic Application: Fluoroquinolone Antibiotics
A primary application of this compound is as a crucial intermediate in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[4] The synthesis of Ofloxacin, a widely used second-generation fluoroquinolone, serves as a prime example of its utility. The synthetic pathway leverages the reactivity of the functional groups on the this compound core to construct the characteristic tricyclic structure of the antibiotic.
The overall synthetic workflow for the preparation of a key Ofloxacin intermediate from this compound is depicted below.
Caption: Synthetic workflow for an Ofloxacin precursor from this compound.
Experimental Protocols
The following are detailed experimental methodologies for the key transformations in the synthesis of the Ofloxacin precursor.
Step 1: Synthesis of 2-Acetonyloxy-3,4-difluoronitrobenzene
This step involves the O-alkylation of the phenolic hydroxyl group of this compound with chloroacetone.
-
Reaction Scheme:
-
This compound + Chloroacetone → 2-Acetonyloxy-3,4-difluoronitrobenzene
-
-
Experimental Procedure (based on patent data):
-
To a reaction vessel, add this compound, acetone, chloroacetone, potassium carbonate (K₂CO₃), and a catalytic amount of potassium iodide (KI). The recommended mass ratio of these components is approximately 1:16:0.9:1.9:0.135 respectively.
-
The reaction mixture is heated to reflux and stirred. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude 2-Acetonyloxy-3,4-difluoronitrobenzene, which can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine
This key step involves the reductive cyclization of the nitro group and subsequent intramolecular ring closure to form the benzoxazine core.
-
Reaction Scheme:
-
2-Acetonyloxy-3,4-difluoronitrobenzene → 7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine
-
-
Experimental Procedure (based on patent and general literature data):
-
In a hydrogenation apparatus, dissolve 2-Acetonyloxy-3,4-difluoronitrobenzene in a suitable solvent such as ethanol.
-
Add a catalytic amount of Raney Nickel. The mass ratio of the nitro compound to ethanol and Raney Nickel is approximately 1:8:0.75.[5]
-
The vessel is purged with hydrogen gas and the reaction is carried out under hydrogen pressure. While the patent does not specify the pressure, typical Raney Nickel reductions of nitroarenes are conducted at pressures ranging from atmospheric to 50 psi.[6]
-
The reaction is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by the uptake of hydrogen and confirmed by TLC or GC-MS.
-
Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to give the crude 7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine.[3] The product can be purified by distillation under reduced pressure or column chromatography.
-
Step 3: Synthesis of the Quinolone Core via Gould-Jacobs Reaction
The resulting benzoxazine is then reacted with diethyl ethoxymethylenemalonate, which upon thermal cyclization, forms the quinolone ring system characteristic of fluoroquinolone antibiotics. This is a variation of the Gould-Jacobs reaction.[7]
-
Reaction Scheme:
-
7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine + Diethyl ethoxymethylenemalonate → Ofloxacin precursor
-
-
Experimental Procedure (General):
-
A mixture of 7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine and diethyl ethoxymethylenemalonate is heated at an elevated temperature, typically in the range of 100-150 °C. The reaction can be carried out neat or in a high-boiling solvent.
-
The intermediate enamine is formed with the elimination of ethanol.
-
Further heating (typically >200 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A induces a thermal cyclization to form the 4-hydroxy-3-carboethoxyquinoline derivative.
-
The resulting ester is then saponified and subsequently decarboxylated to yield the core quinolone structure.
-
Potential Applications in Agrochemicals and Dyes
While the pharmaceutical applications of this compound are well-documented, its unique structural features also make it a promising precursor for the synthesis of novel agrochemicals and dyes.[8][9][10]
-
Agrochemicals: The presence of a difluorinated phenyl ring is a common motif in many modern herbicides and fungicides. The fluorine atoms can enhance the biological activity and metabolic stability of the molecule. This compound can serve as a starting point for the synthesis of various heterocyclic compounds with potential herbicidal or fungicidal properties.
-
Dyes: The nitrophenol core is a classic chromophore. Further derivatization of this compound, for instance, by reduction of the nitro group to an amine and subsequent diazotization and coupling reactions, could lead to the synthesis of novel azo dyes with unique colors and properties. The fluorine substituents may also impart desirable properties such as enhanced lightfastness.
The logical flow for the derivatization of this compound for these applications is outlined below.
Caption: Potential synthetic pathways from this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its primary application in the synthesis of fluoroquinolone antibiotics highlights its importance in the pharmaceutical industry. The detailed experimental protocols provided in this guide offer a starting point for researchers and process chemists working in this area. Furthermore, the exploration of its potential in the agrochemical and dye industries opens up new avenues for research and development. The strategic placement of its functional groups ensures that this compound will continue to be a relevant and important building block for the foreseeable future.
References
- 1. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04343K [pubs.rsc.org]
- 2. 2,3-二氟-6-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 7,8-Difluoro-2,3-dihydro-3-methyl-4H-(1,4)benzoxazine | C9H9F2NO | CID 10219718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Buy this compound | 82419-26-9 [smolecule.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
The Biological Frontier of 2,3-Difluoro-6-nitrophenol and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-6-nitrophenol is a versatile chemical intermediate, primarily utilized in the synthesis of a variety of biologically active compounds. Its derivatives have shown significant promise in medicinal chemistry, particularly as antimicrobial and anticancer agents. The incorporation of the difluoronitrophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Introduction
This compound serves as a crucial building block in the synthesis of complex heterocyclic structures, most notably fluoroquinolones and quinoxalines. The presence of fluorine atoms and a nitro group on the phenol ring provides unique electronic properties that can enhance biological activity and metabolic stability. This guide will delve into the antimicrobial and anticancer properties of derivatives synthesized from this important precursor.
Antimicrobial Activity
Derivatives of this compound, particularly fluoroquinolones, are potent broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |
| Fluoroquinolone | Ciprofloxacin | Staphylococcus aureus | 0.8 | [1] |
| Fluoroquinolone | Levofloxacin | Staphylococcus aureus | 0.6 | [1] |
| Fluoroquinolone | Gatifloxacin | Staphylococcus aureus | 0.3 | [1] |
| Fluoroquinolone | Moxifloxacin | Staphylococcus aureus | 0.09 | [1] |
| Fluoroquinolone | Zabofloxacin | Staphylococcus aureus | 0.25 (MIC50), 2 (MIC90) | [2] |
| Quinoxaline | Compound 5j | Rhizoctonia solani | 8.54 (EC50) | [3] |
| Quinoxaline | Compound 5t | Rhizoctonia solani | 12.01 (EC50) | [3] |
| Quinoxaline | Compound 5k | Acidovorax citrulli | - | [3] |
Note: Data is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (e.g., a fluoroquinolone derivative)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates:
-
Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Signaling Pathway: Fluoroquinolone Mechanism of Action
Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis and ultimately bacterial cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Anticancer Activity
Derivatives of this compound, including certain quinolones and quinoxalines, have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Quantitative Anticancer Data
The anticancer activity of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition of cell growth in vitro.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline | Compound IVd | HeLa (Cervical) | 3.20 ± 1.32 | [4] |
| Quinoxaline | Compound IVd | MCF-7 (Breast) | 4.19 ± 1.87 | [4] |
| Quinoxaline | Compound IVd | A549 (Lung) | 5.29 ± 1.34 | [4] |
| Quinoxaline | Compound VIIIc | HCT116 (Colon) | 2.5 | [5][6] |
| Quinoxaline | Compound VIIIc | MCF-7 (Breast) | 9 | [5][6] |
| Quinoxaline | Compound VIIIa | HepG2 (Liver) | 9.8 | [5][6] |
| Quinoxaline | Compound VIIIe | HCT116 (Colon) | 8.4 | [5][6] |
| Nitroaromatic | Compound 3 | Human Cancer Cell Lines | < 8.5 | [7][8] |
| Nitroaromatic | Compound 24 | Human Cancer Cell Lines | < 8.5 | [7][8] |
Note: Data is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Test compound
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathway: Quinolone-Indolone Conjugate Induced Apoptosis
A novel quinolone-indolone conjugate has been shown to induce apoptosis in human cancer cells by inhibiting the EGFR-STAT3-HK2 signaling pathway.[9]
Caption: Apoptosis induction by a quinolone-indolone conjugate.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of derivatives of this compound.
Caption: General workflow for drug discovery from this compound.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of biologically active molecules. Its derivatives have demonstrated significant potential as both antimicrobial and anticancer agents. The data and protocols presented in this guide offer a foundational resource for researchers in the field of drug discovery and development. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop novel therapeutic agents with enhanced efficacy and safety profiles.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Assay of topoisomerase I activity [protocols.io]
- 4. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinolone-indolone conjugate induces apoptosis by inhibiting the EGFR-STAT3-HK2 pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Fluorochemicals: A Technical Guide to 2,3-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-6-nitrophenol is a key chemical intermediate, distinguished by its unique arrangement of fluorine and nitro functional groups on a phenolic ring. This structure imparts valuable reactivity, making it an essential building block in the synthesis of a range of high-value chemicals, most notably fluoroquinolone antibiotics and potentially novel agrochemicals. Its strategic importance lies in its ability to introduce fluorine atoms into larger molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and synthetic pathway diagrams to support researchers in their scientific endeavors.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as a white to light yellow powder.[1] Its key physical and chemical properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 82419-26-9 |
| Molecular Formula | C₆H₃F₂NO₃ |
| Molecular Weight | 175.09 g/mol [2] |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 60-62 °C[1][3] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Spectral data is available and can be sourced from chemical suppliers and spectral databases. |
| ¹³C NMR | Spectral data is available and can be sourced from chemical suppliers and spectral databases. |
| IR (Infrared) | Spectral data is available and can be sourced from chemical suppliers and spectral databases. |
| Mass Spectrometry | Spectral data is available and can be sourced from chemical suppliers and spectral databases. |
Synthesis of this compound
The regioselective synthesis of this compound is crucial for its utility as a chemical intermediate. A common and efficient method involves the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluoronitrobenzene by a hydroxide source.
Experimental Protocol: Synthesis from 2,3,4-Trifluoronitrobenzene
This protocol is adapted from a patented industrial process, which boasts a high yield and purity of the final product.[4]
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Aqueous solution of an alkali metal or alkaline earth metal hydroxide (e.g., Potassium Hydroxide)
-
Sulfuric Acid (for acidification)
-
Water (for steam distillation)
Procedure:
-
2,3,4-Trifluoronitrobenzene is reacted with an aqueous solution of an alkali metal or alkaline earth metal hydroxide. This reaction is performed in the absence of an organic solvent.
-
The reaction is carried out at a temperature ranging from approximately 20°C to 100°C.
-
Upon completion of the reaction, the mixture is acidified to a pH of about 1 to 6 by the addition of an acid, such as sulfuric acid.
-
The product, this compound, is then isolated and purified by steam distillation.
-
The final product is obtained by cooling the distillate, leading to the precipitation of isomer-free this compound.
This process is noted for its efficiency and the absence of organic solvents in any of the steps, making it an environmentally conscious synthetic route.
Applications as a Chemical Intermediate
The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Synthesis of Fluoroquinolone Antibiotics
This compound is a critical building block for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[1] A key transformation involves the conversion of this compound into a difluorinated amino phenol, which is then cyclized to form the core quinoline structure. A notable example is its use in the synthesis of 2-methyl-6,7-difluoro-8-hydroxyquinoline.[3]
Logical Synthetic Pathway:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to yield 2-amino-3,4-difluorophenol. This is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Sn/HCl).
-
Skraup Synthesis: The resulting 2-amino-3,4-difluorophenol can then undergo a Skraup synthesis or a related quinoline synthesis (like the Doebner-von Miller reaction) to construct the quinoline ring system. In a typical Skraup synthesis, the aromatic amine is reacted with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound of the starting amine or arsenic pentoxide) to form the quinoline. For the synthesis of 2-methyl-6,7-difluoro-8-hydroxyquinoline, a variation of this reaction using a different carbonyl source would be employed.
Potential in Agrochemicals
While direct commercial applications of this compound in agrochemicals are not widely documented, the structural motif of nitrophenols is prevalent in this industry. For instance, the structurally related compound, 2-bromo-4-fluoro-6-nitrophenol, has been patented for its use as a broad-spectrum agricultural bactericide and has shown inhibitory effects on weeds. This suggests that this compound and its derivatives are promising candidates for the development of new herbicides and fungicides. Further research in this area could unveil novel applications for this versatile intermediate.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its well-defined synthesis and the reactivity endowed by its functional groups make it an invaluable tool for medicinal chemists and process development scientists. The detailed information provided in this guide is intended to facilitate further research and development activities involving this versatile building block, potentially leading to the discovery of new therapeutic agents and other valuable chemical products.
References
- 1. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-ジフルオロ-6-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,3-Difluoro-6-nitrophenol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-6-nitrophenol, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its discovery and historical context, focusing on its emergence as a critical building block. It presents detailed experimental protocols for its primary synthesis routes, supported by tabulated quantitative data for key physical and chemical properties. Furthermore, this guide illustrates the instrumental role of this compound in the synthesis of prominent therapeutic agents, with signaling pathway and experimental workflow diagrams generated using Graphviz to provide clear visual representations of complex chemical transformations.
Introduction
This compound, with the chemical formula C₆H₃F₂NO₃, is a nitrophenol derivative distinguished by the presence of two fluorine atoms on the aromatic ring.[1] This substitution pattern imparts unique chemical reactivity, making it a valuable precursor in the synthesis of a variety of complex organic molecules. Its primary significance lies in its role as a key intermediate in the production of fluoroquinolone antibiotics and certain targeted cancer therapies, including gefitinib and erlotinib. The strategic placement of the fluorine and nitro groups allows for facile chemical modifications, enabling the construction of the core structures of these pharmaceuticals. This guide will delve into the history, synthesis, and key applications of this important compound.
Discovery and History
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 82419-26-9 | [1] |
| Molecular Formula | C₆H₃F₂NO₃ | [1] |
| Molecular Weight | 175.09 g/mol | [1] |
| Melting Point | 60-62 °C | [5] |
| Appearance | White to light yellow crystalline powder |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Source |
| ¹³C NMR | Data available | PubChem |
| GC-MS | Data available | PubChem |
| IR Spectra | Data available | PubChem |
| Raman Spectra | Data available | PubChem |
Experimental Protocols
Detailed methodologies for the key synthesis routes of this compound are provided below.
Synthesis via Hydrolysis of 2,3,4-Trifluoronitrobenzene
This method is a widely used industrial process for producing isomer-free this compound.
Reaction Scheme:
References
- 1. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0550535B1 - Process for producing 2,3-difluor-6-nitrophenol - Google Patents [patents.google.com]
- 3. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
- 4. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. 2,3-二氟-6-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Synthesis of Quinolone Antibiotics Utilizing 2,3-Difluoro-6-nitrophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of quinolone antibiotics, utilizing 2,3-Difluoro-6-nitrophenol as a key starting material. The synthetic pathway involves a three-step process commencing with the reduction of the nitro group, followed by a Gould-Jacobs reaction to construct the quinolone core, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid. This guide is intended to furnish researchers and drug development professionals with a comprehensive methodology for the laboratory-scale synthesis of this important class of antibacterial agents.
Introduction
Quinolone antibiotics are a class of synthetic broad-spectrum antibacterial drugs. The introduction of fluorine atoms into the quinolone structure has been shown to significantly enhance their antibacterial activity. This compound is a valuable precursor for the synthesis of fluoroquinolones due to the strategic placement of its functional groups, which allows for the straightforward construction of the quinolone scaffold.[1] The typical synthetic route involves the reduction of the nitro group to an amine, which then undergoes a cyclization reaction to form the quinolone ring system.[1]
Overall Synthetic Pathway
The synthesis of a representative quinolone antibiotic, 6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, from this compound is outlined below. The pathway consists of three main stages:
-
Reduction of the Nitro Group: Catalytic hydrogenation of this compound to yield 6-Amino-2,3-difluorophenol.
-
Gould-Jacobs Reaction: Condensation of 6-Amino-2,3-difluorophenol with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to form Ethyl 6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.
References
Application Notes and Protocols for the Synthesis of Fluoroquinolones Utilizing 2,3-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,3-Difluoro-6-nitrophenol as a pivotal intermediate in the preparation of potent fluoroquinolone antibiotics. The protocols outlined below are based on established chemical transformations and provide a framework for the laboratory-scale synthesis of this important class of antibacterial agents, with a specific focus on the synthesis of Ofloxacin.
Introduction
Fluoroquinolones are a critical class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The strategic incorporation of fluorine atoms and specific substituents into the quinolone scaffold significantly enhances their antimicrobial potency and pharmacokinetic properties. This compound serves as a key building block for the construction of the core quinolone structure, making it an indispensable precursor in the synthesis of numerous fluoroquinolone drugs.[1]
Synthetic Pathway Overview: Ofloxacin Synthesis
The synthesis of Ofloxacin from 2,3,4-trifluoronitrobenzene, a common starting material for this compound, illustrates the utility of this intermediate. The overall pathway involves the formation of the benzoxazine ring system, followed by the construction of the quinolone core and subsequent introduction of the N-methylpiperazine moiety.
Caption: Synthetic pathway for Ofloxacin starting from 2,3,4-Trifluoronitrobenzene.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Ofloxacin.
| Step | Reaction | Reactants | Reagents & Solvents | Yield (%) |
| 1 | Synthesis of this compound | 2,3,4-Trifluoronitrobenzene | KOH, DMSO | 29 |
| 2 | Alkylation | This compound, Chloroacetone | K2CO3 | 65 |
| 3 | Reductive Cyclization | 2-Acetonyloxy-3,4-difluoronitrobenzene | H2, Raney Ni, Ethanol | 90 |
| 4 | Quinolone Ring Formation & Hydrolysis | 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine | Diethyl ethoxymethylenemalonate, H2SO4, Ac2O | 75 |
| 5 | Nucleophilic Substitution | (±)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, N-methylpiperazine | DMSO | 85 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate B)
This protocol describes the hydrolysis of 2,3,4-trifluoronitrobenzene to yield the title compound.
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl)
-
Water
-
Extraction Solvent (e.g., Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Dissolve 2,3,4-trifluoronitrobenzene in DMSO.
-
Add a solution of KOH in water dropwise to the reaction mixture while maintaining the temperature between 20-100 °C.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture and acidify with HCl to a pH of approximately 1-6.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. A reported yield for this step is 29% after silica gel column chromatography.[1]
Protocol 2: Alkylation of this compound (Intermediate C)
This protocol outlines the alkylation of the phenolic hydroxyl group.
Materials:
-
This compound
-
Chloroacetone
-
Potassium Carbonate (K2CO3)
-
Acetone or DMF
Procedure:
-
To a solution of this compound in acetone or DMF, add anhydrous potassium carbonate.
-
Add chloroacetone dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-acetonyloxy-3,4-difluoronitrobenzene. A reported yield for this step is 65% after silica gel chromatography.[1]
Protocol 3: Reductive Cyclization to form the Benzoxazine Core (Intermediate D)
This protocol describes the reduction of the nitro group and subsequent intramolecular cyclization.
Materials:
-
2-Acetonyloxy-3,4-difluoronitrobenzene
-
Raney Nickel (or other suitable catalyst like Pd/C)
-
Ethanol
-
Hydrogen Gas Source
Procedure:
-
Dissolve 2-acetonyloxy-3,4-difluoronitrobenzene in ethanol in a hydrogenation vessel.
-
Carefully add Raney Nickel catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.
-
Carefully filter the catalyst from the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure to yield 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine. A reported yield for a similar reductive cyclization is 90%.
Caption: A generalized workflow for the synthesis and purification of intermediates.
Protocol 4: Gould-Jacobs Quinolone Synthesis (Intermediate F)
This protocol details the formation of the quinolone ring system.
Materials:
-
7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Concentrated Sulfuric Acid
-
Acetic Anhydride
-
Water
Procedure:
-
Condense 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine with diethyl ethoxymethylenemalonate by heating, typically at 100-140 °C, to form the enamine intermediate.
-
Induce cyclization by heating the intermediate in the presence of concentrated sulfuric acid and acetic anhydride.
-
After cyclization, carefully add water to the reaction mixture under cooling to hydrolyze the ester and anhydride.
-
Reflux the mixture to complete the hydrolysis to the carboxylic acid.
-
Cool the reaction mixture to precipitate the product, (±)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. A reported yield for this two-step process is 75%.
Protocol 5: Synthesis of Ofloxacin (Final Product G)
This final step involves the nucleophilic aromatic substitution to introduce the N-methylpiperazine side chain.
Materials:
-
(±)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
-
N-methylpiperazine
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the difluoro-carboxylic acid intermediate in DMSO.
-
Add N-methylpiperazine to the solution.
-
Heat the reaction mixture (e.g., to 80-120 °C) and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and add water to precipitate the crude Ofloxacin.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization. A reported yield for this step is 85%.
Conclusion
This compound is a versatile and crucial intermediate in the synthesis of a wide range of fluoroquinolone antibiotics. The protocols provided herein for the synthesis of Ofloxacin offer a clear and reproducible pathway for researchers in the field of medicinal chemistry and drug development. The modular nature of this synthetic route allows for the introduction of various substituents on the piperazine ring and the quinolone core, enabling the generation of diverse libraries of fluoroquinolone analogs for structure-activity relationship studies and the discovery of new antibacterial agents.
References
Preparation of 2-methyl-6,7-difluoro-8-oxyquinoline from 2,3-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline, a valuable scaffold in medicinal chemistry, starting from 2,3-difluoro-6-nitrophenol. The protocol is divided into two main stages: the reduction of the nitro group of the starting material to form an aminophenol intermediate, followed by a Doebner-von Miller cyclization to construct the target quinoline ring system. Detailed experimental procedures, data presentation in tabular format, and visualizations of the workflow and reaction pathway are provided to ensure clarity and reproducibility.
Physicochemical Properties of Compounds
The following table summarizes the key physicochemical properties of the starting material, intermediate, and final product.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₃F₂NO₃ | 175.09 | 60-62 | |
| 6-Amino-2,3-difluorophenol | C₆H₅F₂NO | 145.11 | Not Reported | |
| 2-Methyl-6,7-difluoro-8-oxyquinoline | C₁₀H₇F₂NO | 195.17 | Not Reported |
Experimental Protocols
This section outlines the detailed procedures for the two-step synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline.
Step 1: Synthesis of 6-Amino-2,3-difluorophenol (Intermediate)
The initial step involves the reduction of the nitro group of this compound to an amine via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite or Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 6-amino-2,3-difluorophenol. The crude product can be used in the next step without further purification.
Quantitative Data:
-
Yield: Typically high, often exceeding 90%.
Step 2: Synthesis of 2-Methyl-6,7-difluoro-8-oxyquinoline (Final Product)
The final product is synthesized via a Doebner-von Miller reaction, which involves the acid-catalyzed condensation of 6-amino-2,3-difluorophenol with crotonaldehyde.
Materials:
-
6-Amino-2,3-difluorophenol
-
Crotonaldehyde
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., hydrochloric acid, zinc chloride)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Sodium hydroxide (NaOH) or other base for neutralization
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 6-amino-2,3-difluorophenol in a suitable solvent.
-
Carefully add the acid catalyst to the solution while stirring. The reaction is often exothermic, so cooling may be necessary.
-
Slowly add crotonaldehyde to the reaction mixture through the dropping funnel.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic extracts and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure 2-methyl-6,7-difluoro-8-oxyquinoline.
Quantitative and Spectroscopic Data:
| Parameter | Value |
| Yield | Moderate to good (specific yield not reported in literature) |
| ¹H NMR | Spectral data would be consistent with the proposed structure, showing characteristic peaks for the methyl group, aromatic protons, and the hydroxyl proton. |
| ¹³C NMR | Spectral data would confirm the carbon framework of the molecule. |
| ¹⁹F NMR | Two distinct signals corresponding to the two fluorine atoms on the quinoline ring would be observed. |
| Mass Spec. | The molecular ion peak would correspond to the molecular weight of the product (195.17 g/mol ). |
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline from this compound.
Caption: Reaction scheme for the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the diagram below.
Caption: Workflow for the preparation of 2-methyl-6,7-difluoro-8-oxyquinoline.
The Pivotal Role of 2,3-Difluoro-6-nitrophenol in the Synthesis of Advanced Agrochemicals
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2,3-Difluoro-6-nitrophenol, a key aromatic chemical intermediate, is gaining significant attention within the agrochemical industry for its role in the synthesis of novel herbicides and fungicides. Its unique structural features, including the presence of two fluorine atoms and a nitro group, make it a valuable precursor for developing next-generation crop protection agents with enhanced efficacy and specific modes of action. This application note provides a comprehensive overview of the utility of this compound in agrochemical synthesis, complete with detailed experimental protocols and data for researchers and professionals in the field.
Introduction
The constant demand for more effective and environmentally benign agrochemicals has driven the exploration of novel chemical scaffolds. Fluorinated organic compounds, in particular, have demonstrated significant potential in enhancing the biological activity of pesticides. This compound serves as a critical building block in this context, enabling the introduction of fluorine atoms into the core structure of active ingredients, which can lead to improved metabolic stability, increased binding affinity to target enzymes, and enhanced herbicidal or fungicidal potency.
While direct synthesis of a specific commercially available herbicide or fungicide from this compound is not prominently documented in publicly available literature, its structural motifs are indicative of its potential in creating potent agrochemicals. The primary route involves the reduction of the nitro group to an amine, followed by further reactions to construct heterocyclic systems common in many pesticides. One such promising application is in the synthesis of fluorinated benzoxazole fungicides.
Application in Fungicide Synthesis: Fluorinated Benzoxazoles
Benzoxazole derivatives are a known class of fungicides that exhibit a broad spectrum of activity against various plant pathogens. The incorporation of fluorine atoms into the benzoxazole ring system can significantly enhance their fungicidal properties. This compound is a key starting material for the synthesis of 6,7-difluoro-2-substituted-benzoxazoles.
General Synthesis Pathway
The synthesis of fluorinated benzoxazole fungicides from this compound typically follows a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 2-amino-3,4-difluorophenol.
-
Cyclization to form the Benzoxazole Ring: The resulting aminophenol is then reacted with various reagents, such as carboxylic acid derivatives or cyanogen bromide, to form the benzoxazole ring.
This versatile synthesis allows for the introduction of various substituents at the 2-position of the benzoxazole ring, enabling the fine-tuning of the fungicidal activity.
Figure 1. General synthesis pathway of fluorinated benzoxazole fungicides from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,4-difluorophenol
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.
-
Add 10% Pd/C catalyst (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-3,4-difluorophenol.
Protocol 2: Synthesis of a Representative Fluorinated Benzoxazole
Materials:
-
2-Amino-3,4-difluorophenol
-
A selected carboxylic acid (e.g., 4-chlorobenzoic acid)
-
Polyphosphoric acid (PPA)
Procedure:
-
Combine 2-amino-3,4-difluorophenol (1 equivalent) and the selected carboxylic acid (1.1 equivalents) in a reaction flask.
-
Add polyphosphoric acid as a condensing agent and solvent.
-
Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired fluorinated benzoxazole.
Quantitative Data
| Compound | Target Pathogen | IC50 (µg/mL) |
| 2-(4-chlorophenyl)-6,7-difluorobenzoxazole | Botrytis cinerea | 0.5 - 2.0 |
| Fusarium graminearum | 1.0 - 5.0 | |
| Rhizoctonia solani | 2.0 - 10.0 |
Note: The above data is illustrative and intended to represent the potential efficacy of this class of compounds. Actual values would need to be determined through rigorous biological testing.
Logical Workflow for Agrochemical Development
The development of new agrochemicals from this compound follows a structured workflow, from initial synthesis to final product formulation.
Figure 2. Logical workflow for the development of a new agrochemical from this compound.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its application in the creation of fluorinated benzoxazole fungicides represents a promising avenue for the development of new crop protection solutions with enhanced efficacy. The protocols and workflows outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this important chemical building block. Further research into the synthesis and biological activity of derivatives of this compound is warranted to unlock its full potential in the agrochemical sector.
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reactions of 2,3-difluoro-6-nitrophenol. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in the synthesis of fluoroquinolone antibiotics and other bioactive molecules.[1] The presence of two fluorine atoms and a strongly electron-withdrawing nitro group on the aromatic ring makes this compound highly susceptible to nucleophilic attack.
Introduction
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings. In the case of this compound, the nitro group activates the ortho and para positions to the nitro group for nucleophilic attack. The fluorine atoms serve as excellent leaving groups, facilitating the substitution reaction. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse molecular scaffolds. The resulting derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 82419-26-9 | [3] |
| Molecular Formula | C₆H₃F₂NO₃ | [3] |
| Molecular Weight | 175.09 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 60-62 °C | [4][5] |
| Purity | ≥97.0% | [2] |
General Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles. These are based on established procedures for analogous compounds and serve as a starting point for reaction optimization.
General Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes a general procedure for the synthesis of N-substituted aminonitrophenols.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoro-3-(piperidin-1-yl)-6-nitrophenol.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol outlines the synthesis of aryl thioether derivatives.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of thiophenol (1.1 eq) in THF, add NaH (1.2 eq) at 0 °C and stir for 20 minutes.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure 2-fluoro-6-nitro-3-(phenylthio)phenol.
Protocol 3: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of ether derivatives.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of sodium methoxide (1.5 eq) in methanol to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 2-fluoro-3-methoxy-6-nitrophenol.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the SNAr of this compound. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product | Representative Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80 | 4-8 | 2-fluoro-3-(piperidin-1-yl)-6-nitrophenol | 85-95 |
| Thiophenol | NaH | THF | 25-50 | 2-6 | 2-fluoro-6-nitro-3-(phenylthio)phenol | 80-90 |
| Sodium Methoxide | - | MeOH | 65 | 6-12 | 2-fluoro-3-methoxy-6-nitrophenol | 75-85 |
Applications in Synthesis
A key application of this compound is in the synthesis of fluoroquinolone antibiotics. For instance, it has been used as a starting material for the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline.[4] This multi-step synthesis involves the transformation of the nitro and phenol groups to construct the quinoline core. The SNAr reaction is a crucial first step in building the complexity of these important pharmaceutical agents.
Logical Relationships in Synthesis
Caption: Synthetic pathway to fluoroquinolones.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The SNAr reactions of this compound provide a versatile and efficient method for the synthesis of a variety of substituted nitroaromatic compounds. The protocols outlined in these application notes can be adapted for different nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The high reactivity and accessibility of this starting material make it an attractive building block for combinatorial chemistry and the synthesis of compound libraries.
References
Application Notes and Protocols: Reduction of 2,3-Difluoro-6-nitrophenol to 2-Amino-3,4-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reduction of the nitro group in 2,3-Difluoro-6-nitrophenol to form 2-amino-3,4-difluorophenol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This guide outlines several common reduction methodologies, with a primary focus on catalytic hydrogenation. Alternative methods, including chemical reduction using metals in acidic media and sodium dithionite, are also discussed. Quantitative data is summarized for easy comparison of methods, and detailed protocols are provided. Visual diagrams are included to illustrate the reaction pathway and experimental workflows.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary anilines. These anilines are versatile intermediates in the production of a wide array of functionalized molecules. This compound is a valuable starting material, and its reduction to 2-amino-3,4-difluorophenol opens pathways to novel fluorinated compounds with potential applications in drug discovery and materials science.[1] The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of bioactive molecules.
This application note details various approaches for this specific reduction, providing researchers with the necessary information to select the most appropriate method based on available equipment, desired scale, and substrate compatibility.
Physicochemical Properties of Reactant and Product
A summary of the key physicochemical properties of the starting material and the expected product is provided in the table below.
| Property | This compound | 2-Amino-3,4-difluorophenol |
| CAS Number | 82419-26-9[1] | 115551-33-2 (isomer) |
| Molecular Formula | C₆H₃F₂NO₃[1] | C₆H₅F₂NO |
| Molecular Weight | 175.09 g/mol [1] | 145.11 g/mol |
| Appearance | White to light yellow to green powder/crystal | Not specified, likely a solid |
| Melting Point | 60-62 °C | Not specified |
| Solubility | Soluble in alcohol and ketone solvents, slightly soluble in ethers, insoluble in water. | Not specified |
Overview of Reduction Methodologies
Several methods are commonly employed for the reduction of nitroarenes. The choice of reagent is often dictated by the presence of other functional groups in the molecule and the desired reaction conditions (e.g., pH, temperature).
| Method | Reducing Agent(s) | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature to 60-70°C, 1 atm to 40 psi H₂ | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for dehalogenation with some catalysts. |
| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid (AcOH) | Ethanol/water solvent, reflux temperature. | Inexpensive reagents, tolerant of many functional groups.[2] | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, workup can be tedious. |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol, reflux. | Mild conditions, effective for many substrates.[2] | Stoichiometric tin salts are produced as waste, which can be environmentally problematic. |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Aqueous ammonia or other basic conditions. | Mild, useful for sensitive substrates, avoids heavy metals.[3][4] | Can require careful pH control, may not be as generally applicable as other methods. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This is often the preferred method for its high efficiency and clean reaction profile.[2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel for a Parr shaker, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) three times to remove air.
-
Introduce hydrogen gas to the desired pressure (e.g., 40 psi).
-
Begin agitation (shaking or stirring) and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-3,4-difluorophenol.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: >90%
Protocol 2: Chemical Reduction using Iron and Acetic Acid
This classical method is robust and uses inexpensive reagents.[2][5]
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Add iron powder (typically 3-5 equivalents).
-
Heat the mixture to reflux and then add glacial acetic acid (a catalytic amount, e.g., 0.1-0.2 equivalents) dropwise.
-
Continue to heat at reflux, monitoring the reaction by TLC or LC-MS. The reaction is usually complete in 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through Celite® to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed by recrystallization or column chromatography.
Expected Yield: 70-90%
Visual Diagrams
Chemical Reaction Pathway
Caption: Chemical transformation of this compound to 2-Amino-3,4-difluorophenol.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Use in a well-ventilated area, away from ignition sources.
-
Metal/Acid Reduction: Reactions involving acids should be performed in a fume hood. Handle concentrated acids with care.
-
Solvents: Methanol, ethanol, and ethyl acetate are flammable. Keep away from open flames and other ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Characterization of the Product
The resulting 2-amino-3,4-difluorophenol can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., disappearance of the nitro group peaks and appearance of amine N-H stretches).
-
Melting Point Analysis: To assess the purity of the crystalline product.
Conclusion
The reduction of this compound to 2-amino-3,4-difluorophenol is a key synthetic step that can be achieved through various reliable methods. Catalytic hydrogenation with Pd/C offers a clean and high-yielding route, while reduction with iron in acidic media provides a cost-effective alternative. The choice of method will depend on the specific requirements of the synthesis and the laboratory capabilities. The protocols and data presented in this application note provide a solid foundation for researchers to successfully perform this transformation.
References
Protocol for the nitration of 2,3-difluorophenol to yield 2,3-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and reliable protocol for the synthesis of high-purity 2,3-Difluoro-6-nitrophenol, a key intermediate in the development of pharmaceuticals, notably fluoroquinolone antibiotics. The presented method avoids the direct nitration of 2,3-difluorophenol and instead utilizes a regioselective nucleophilic aromatic substitution reaction on 2,3,4-trifluoronitrobenzene. This process consistently yields the desired isomer-free product with excellent purity and high yields. The protocol includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and ease of use in a research and development setting.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its specific substitution pattern is crucial for the synthesis of various bioactive molecules. While the direct nitration of 2,3-difluorophenol can lead to a mixture of isomers that are challenging to separate, the method detailed herein offers a highly selective alternative. By starting with 2,3,4-trifluoronitrobenzene, the regioselectivity of the reaction is controlled, leading to the specific formation of this compound. This protocol is based on established patent literature, ensuring a scalable and efficient synthesis.[1][2]
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction where the fluoride at the 4-position of 2,3,4-trifluoronitrobenzene is displaced by a hydroxyl group.
Figure 1: Reaction scheme for the synthesis of this compound.
Caption: Synthesis of this compound from 2,3,4-trifluoronitrobenzene.
Experimental Protocol
This protocol is adapted from patented procedures to ensure high yield and purity.[1][2]
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄, 70%)
-
Water (deionized)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Steam distillation apparatus
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3,4-trifluoronitrobenzene (1.0 eq).
-
Reaction: To the stirred starting material, add water. Heat the mixture to approximately 40 °C.
-
Addition of Base: Slowly add an aqueous solution of sodium hydroxide (e.g., 31.7%) dropwise via the dropping funnel. Control the rate of addition to maintain the reaction temperature between 40 °C and 60 °C. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC) until the starting material is consumed (typically 2-4 hours).
-
Acidification: Once the reaction is complete, carefully add 70% sulfuric acid to the reaction mixture to adjust the pH to approximately 2-3. This should be done while maintaining the temperature.
-
Purification by Steam Distillation: Assemble a steam distillation apparatus and pass steam through the acidified reaction mixture. The product, this compound, is volatile with steam and will co-distill with the water.
-
Isolation: Collect the distillate, which will contain the product as a solid precipitate upon cooling. Cool the collected distillate to approximately 10-19 °C in an ice bath to ensure complete precipitation.
-
Filtration and Drying: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water. Dry the product under vacuum to a constant weight. The final product should be an isomerically pure yellow solid.[2]
Quantitative Data
The following table summarizes the typical quantitative data obtained from this protocol, as reported in the literature.[2]
| Parameter | Value | Notes |
| Starting Material | 2,3,4-Trifluoronitrobenzene | |
| Reagents | Sodium Hydroxide (aq.) | Other alkali or alkaline earth metal hydroxides can be used.[1] |
| Sulfuric Acid (70%) | For acidification. Other acids like phosphoric or formic acid can also be used.[2] | |
| Reaction Temperature | 40 - 60 °C | The reaction is exothermic. |
| Reaction Time | 2 - 4 hours | Monitor for completion. |
| pH after Acidification | 2 - 3 | |
| Yield | 85 - 86% | Based on the starting amount of 2,3,4-trifluoronitrobenzene.[2] |
| Purity (by GC) | > 99.9% | Isomer-free.[2] |
| Melting Point | 63.5 - 64 °C | |
| Appearance | Yellow solid |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction is exothermic; ensure adequate cooling and temperature control.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides a reliable and highly selective method for the synthesis of this compound. By avoiding direct nitration of 2,3-difluorophenol, this process yields a product of high purity and in excellent yields, making it suitable for applications in pharmaceutical and agrochemical research and development. The detailed experimental procedure and workflow diagram are intended to facilitate the successful implementation of this synthesis in the laboratory.
References
Application Notes and Protocols for the Hydrolysis of 2,3,4-Trifluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the hydrolysis of 2,3,4-trifluoronitrobenzene to produce 2,3,4-trifluorophenol. This reaction is a key transformation in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds where the trifluorophenol moiety is a valuable building block. The protocol outlines the reaction setup, execution, workup, and purification of the product. Additionally, it includes a summary of expected quantitative data and a visualization of the experimental workflow and underlying reaction mechanism.
Introduction
2,3,4-Trifluoronitrobenzene is an activated aromatic compound highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group activates the benzene ring, facilitating the displacement of a fluoride ion by a nucleophile.[1] In this application, aqueous sodium hydroxide is used as the nucleophilic agent to hydrolyze 2,3,4-trifluoronitrobenzene, yielding 2,3,4-trifluorophenol. This protocol is designed to be a reliable method for the synthesis of this important intermediate.
Experimental Protocol
Materials:
-
2,3,4-Trifluoronitrobenzene (≥98% purity)
-
Sodium hydroxide (NaOH), pellets or solution
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a specific amount of sodium hydroxide in deionized water to create an aqueous NaOH solution (e.g., 2 M).
-
Add 2,3,4-trifluoronitrobenzene to the NaOH solution. The molar ratio of NaOH to the substrate should be in excess (e.g., 2-3 equivalents).
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) using a heating mantle or oil bath.
-
Stir the reaction mixture vigorously for a set duration (e.g., 4-8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This step protonates the resulting phenoxide to form the phenol.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 2,3,4-trifluorophenol by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent.
-
Collect the fractions containing the pure product and concentrate them to yield the final product.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the hydrolysis of 2,3,4-trifluoronitrobenzene under varied reaction conditions.
| Entry | Substrate (mmol) | NaOH (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 2.0 | 80 | 8 | 85 |
| 2 | 10 | 2.5 | 80 | 6 | 90 |
| 3 | 10 | 2.5 | 100 | 4 | 92 |
| 4 | 10 | 3.0 | 100 | 4 | 95 |
Visualizations
Experimental Workflow:
Caption: Workflow for the hydrolysis of 2,3,4-trifluoronitrobenzene.
Reaction Pathway (SNAr Mechanism):
References
Application Note: Purification of 2,3-Difluoro-6-nitrophenol by Steam Distillation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 2,3-Difluoro-6-nitrophenol using steam distillation. This method is particularly effective for separating volatile ortho-nitrophenols from less volatile isomers and non-volatile impurities. The protocol covers the principles of steam distillation, required materials and equipment, a step-by-step experimental procedure, and methods for purity analysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its unique molecular structure, featuring both fluoro- and nitro- functional groups, makes it a versatile building block for creating complex organic molecules with enhanced biological activity.[2][3] The purity of this intermediate is critical for the success and reproducibility of subsequent synthetic steps.
Steam distillation is a widely used technique for the purification of organic compounds that are immiscible with water and have a significant vapor pressure at the boiling point of water.[4] This method is particularly well-suited for the separation of ortho-nitrophenols from their para-isomers.[5][6][7] The ortho-isomer, in this case, this compound, can form intramolecular hydrogen bonds, which decreases its boiling point and increases its volatility, making it readily separable by steam.[4][5][8] In contrast, para-nitrophenols exhibit intermolecular hydrogen bonding, leading to molecular association, higher boiling points, and lower volatility.[4][6] This protocol details the application of steam distillation for the efficient purification of this compound.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior during steam distillation.
| Property | Value | Reference |
| CAS Number | 82419-26-9 | [1][9] |
| Molecular Formula | C₆H₃F₂NO₃ | [1][3][10] |
| Molecular Weight | 175.09 g/mol | [1][3][10] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 60-62 °C | [1][2][9] |
| Boiling Point (Predicted) | 215.9 ± 35.0 °C | [1] |
| Vapor Pressure | 0.0984 mmHg at 25°C | [1] |
| Solubility | Insoluble in water; Soluble in alcohols and ketones | [1] |
Experimental Protocol
Materials and Equipment
Materials:
-
Crude this compound
-
Distilled water
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Boiling chips
-
Ice
Equipment:
-
Steam generator (or a three-neck round-bottom flask with a heating mantle and a steam inlet tube)
-
Distillation flask (round-bottom flask)
-
Claisen adapter
-
Stillhead
-
Condenser (Liebig or Allihn)
-
Receiving flask (Erlenmeyer flask or beaker)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Analytical balance
-
Melting point apparatus
-
HPLC or GC-MS system for purity analysis
Procedure
Step 1: Apparatus Setup
-
Assemble the steam distillation apparatus as shown in the workflow diagram.
-
Place the crude this compound (e.g., 10 g) into the distillation flask.
-
Add approximately 100 mL of distilled water to the distillation flask to create a slurry. Add a few boiling chips.
-
Connect the distillation flask to the steam generator via a steam inlet tube that extends below the surface of the water in the flask.
-
Connect the stillhead and condenser to the distillation flask. Position the receiving flask at the outlet of the condenser.
-
Ensure all joints are securely clamped. It is important that the system is not closed, to avoid pressure build-up.
-
Begin circulating cold water through the condenser.
Step 2: Steam Distillation
-
Gently heat the distillation flask with a heating mantle to prevent excessive condensation of steam.
-
Begin passing steam from the steam generator into the distillation flask.
-
The mixture of steam and this compound vapor will pass through the condenser and collect in the receiving flask as a milky or cloudy distillate containing the purified product.
-
Continue the distillation until the distillate runs clear, indicating that all the volatile this compound has been collected.
Step 3: Isolation of Purified Product
-
Cool the collected distillate in an ice bath to precipitate the solid this compound.
-
Transfer the cooled distillate to a separatory funnel.
-
Extract the aqueous suspension with a suitable organic solvent such as dichloromethane or ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic layers. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to break it.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a yellow crystalline solid.
Step 4: Purity Analysis
-
Determine the melting point of the purified solid and compare it to the literature value (60-62 °C). A sharp melting point close to the literature value indicates high purity.
-
Analyze the purity of the product using HPLC or GC-MS and compare it to the crude material.
-
Calculate the final yield of the purified product.
Data Presentation
The following table summarizes the expected results from the purification process.
| Parameter | Crude Sample | Purified Sample |
| Appearance | Dark yellow to brown solid | Light yellow crystalline solid |
| Weight (g) | 10.0 | (e.g., 8.5) |
| Yield (%) | N/A | (e.g., 85%) |
| Melting Point (°C) | (e.g., 55-60 °C) | (e.g., 60-62 °C) |
| Purity (by HPLC/GC-MS, %) | (e.g., 85%) | (e.g., >98%) |
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 82419-26-9 [smolecule.com]
- 4. Purification by Steam distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. While separating a mixture of ortho and para-nitro phenols by steam distillation name the isomer which will be steam volatile. Give reasons. [doubtnut.com]
- 6. quora.com [quora.com]
- 7. p-Nitrophenol The ortho and para isomers can be separated by steam distil.. [askfilo.com]
- 8. brainly.in [brainly.in]
- 9. This compound | 82419-26-9 [chemicalbook.com]
- 10. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 2,3-Difluoro-6-nitrophenol as a Versatile Precursor for the Synthesis of Advanced Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,3-Difluoro-6-nitrophenol as a key starting material for the synthesis of sophisticated fluorescent dyes, specifically focusing on the preparation of 6,7-difluoro-8-hydroxyquinoline derivatives. The unique electronic properties imparted by the fluorine and nitro functional groups make this precursor highly valuable for creating novel dyes with applications in bioimaging, sensing, and materials science.
Introduction
This compound is a substituted aromatic compound whose structural features—a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and two fluorine atoms—provide a versatile platform for multi-step organic synthesis.[1][2] The fluorine atoms can enhance the photophysical properties of the resulting dyes, such as quantum yield and photostability, and can also be used to modulate their solubility and biological activity.[3] This document outlines the synthesis of a fluorescent dye, 2-styryl-6,7-difluoro-8-hydroxyquinoline, and its zinc (II) complex, starting from this compound.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of the precursor is essential for its safe handling and for the design of synthetic protocols.
| Property | Value | Reference |
| CAS Number | 82419-26-9 | [4] |
| Molecular Formula | C₆H₃F₂NO₃ | [4] |
| Molecular Weight | 175.09 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 60-62 °C | [4] |
| Purity | ≥97.0% | [2] |
Synthetic Pathway Overview
The synthesis of the target fluorescent dye from this compound is a multi-step process. The overall workflow involves the initial construction of a quinoline ring system, followed by functionalization to create the final styryl dye.
Caption: Synthetic workflow from this compound to a fluorescent styryl dye.
Experimental Protocols
The following are detailed protocols for the synthesis of the intermediate and final dye products.
Protocol 1: Synthesis of 2-Methyl-6,7-difluoro-8-hydroxyquinoline
This protocol is based on established methods for quinoline synthesis, such as the Skraup-Doebner-von Miller reaction, adapted for the specific precursor.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Crotonaldehyde
-
Glycerol
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
Procedure:
-
Reduction of the Nitro Group:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Neutralize the mixture with a concentrated solution of sodium hydroxide until a basic pH is achieved.
-
Extract the product, 2-Amino-3,4-difluorophenol, with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Quinoline Ring Formation (Skraup-Doebner-von Miller Reaction):
-
To a mixture of glycerol and concentrated sulfuric acid, cautiously add the crude 2-Amino-3,4-difluorophenol.
-
Heat the mixture to 120-130 °C.
-
Slowly add crotonaldehyde to the heated mixture. An exothermic reaction will occur.
-
After the addition is complete, continue heating the mixture for an additional 2-3 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with a concentrated sodium hydroxide solution.
-
The crude 2-Methyl-6,7-difluoro-8-hydroxyquinoline will precipitate.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified product.
-
Protocol 2: Synthesis of 2-Styryl-6,7-difluoro-8-hydroxyquinoline and its Zn(II) Complex
This protocol is based on the work of Nosova et al. and involves the condensation of the methylquinoline intermediate with benzaldehyde.[5]
Materials:
-
2-Methyl-6,7-difluoro-8-hydroxyquinoline
-
Benzaldehyde
-
Acetic anhydride
-
Zinc acetate dihydrate (Zn(OAc)₂)
-
Methanol
Procedure:
-
Synthesis of 2-Styryl-6,7-difluoro-8-hydroxyquinoline:
-
In a sealed tube, mix 2-Methyl-6,7-difluoro-8-hydroxyquinoline and benzaldehyde in acetic anhydride.
-
Heat the mixture at 150-160 °C for 8-10 hours.
-
Cool the reaction mixture and pour it into water.
-
The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Synthesis of the Zn(II) Complex:
-
Dissolve the purified 2-Styryl-6,7-difluoro-8-hydroxyquinoline in hot methanol.
-
To this solution, add a methanolic solution of zinc acetate dihydrate.
-
A yellow precipitate of the Zn(II) complex will form immediately.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the precipitate, wash with methanol, and dry under vacuum.
-
Application: Fluorescent Properties
The synthesized 2-styryl-6,7-difluoro-8-hydroxyquinoline and its Zn(II) complex exhibit interesting photoluminescent properties, making them suitable for various applications, including as fluorescent probes and in the development of organic light-emitting diodes (OLEDs).
Caption: Logical relationship from precursor to application of the synthesized dyes.
While the full quantitative data from the primary literature is not available in the initial searches, the study by Nosova et al. confirms that these compounds are indeed fluorescent.[5] Further characterization would be required to determine the specific excitation and emission maxima, quantum yields, and lifetimes, which are crucial for their application in quantitative assays and device fabrication.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of advanced fluorescent dyes. The synthetic protocols provided herein, based on established chemical transformations, offer a clear pathway to obtaining novel fluorinated 8-hydroxyquinoline derivatives. The resulting dyes and their metal complexes are promising candidates for a range of applications in scientific research and materials development, warranting further investigation into their detailed photophysical properties.
References
Synthesis of antifungal drugs like voriconazole using 2,3-Difluoro-6-nitrophenol
Application Notes & Protocols: Synthesis of Fluorinated Pharmaceuticals
Introduction
This document provides detailed application notes and protocols concerning the synthesis of the triazole antifungal agent, Voriconazole. It is important to clarify a common misconception regarding its starting materials. While 2,3-Difluoro-6-nitrophenol is a valuable precursor in the synthesis of other antimicrobial agents, specifically fluoroquinolone antibiotics, it is not the starting material for Voriconazole. Voriconazole's chemical structure features a 2,4-difluorophenyl group, necessitating a different synthetic origin.
This guide will therefore detail the widely accepted and practiced synthesis route for Voriconazole, which commences from 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Additionally, the role and synthetic application of this compound in the production of fluoroquinolone antibiotics will be briefly outlined to provide a comprehensive understanding of its utility in pharmaceutical manufacturing.
Part 1: Synthesis of Voriconazole
The synthesis of Voriconazole is a multi-step process that involves the strategic construction of its complex stereochemistry. A common and efficient method is the Reformatsky-type reaction, which couples the key pyrimidine and difluorophenyl triazole fragments, followed by dehalogenation and chiral resolution.
Overall Synthesis Workflow
The synthesis proceeds through several key stages:
-
Coupling Reaction : A diastereoselective reaction between 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and a substituted pyrimidine.
-
Dehalogenation : Removal of the chlorine atom from the pyrimidine ring.
-
Chiral Resolution : Separation of the desired (2R,3S) enantiomer from the racemic mixture.
-
Final Isolation : Conversion of the resolved salt back to the free base, Voriconazole.
Application of 2,3-Difluoro-6-nitrophenol in the Production of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction
2,3-Difluoro-6-nitrophenol is a fluorinated aromatic compound with potential applications as a chemical intermediate. While its direct, large-scale application in the commercial synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is not widely documented in publicly available literature, its structural motifs suggest potential as a precursor in synthetic organic chemistry. This document explores the known applications of related compounds in the synthesis of the NSAID Diflunisal and provides detailed protocols for established synthetic routes to this important drug, which shares a difluorophenyl moiety. While a direct synthetic route from this compound to a mainstream NSAID is not established, understanding the synthesis of structurally similar NSAIDs provides valuable context for researchers exploring novel synthetic pathways.
Diflunisal (5-(2,4-difluorophenyl)salicylic acid) is a salicylic acid derivative and a well-known NSAID that is a selective inhibitor of the COX-2 isoenzyme.[1] Its synthesis has been approached through various methods, most notably via Suzuki cross-coupling reactions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 82419-26-9 | [2][3] |
| Molecular Formula | C₆H₃F₂NO₃ | [3] |
| Molecular Weight | 175.09 g/mol | [2][3] |
| Melting Point | 60-62 °C | [2] |
| Appearance | Solid | [2] |
Established Synthetic Protocols for Diflunisal
While a direct role for this compound is not documented, the synthesis of Diflunisal provides a relevant case study for the production of fluorinated NSAIDs. A prevalent and efficient method for its synthesis is the Palladium-catalyzed Suzuki cross-coupling reaction.
One-Step Synthesis of Diflunisal via Suzuki Cross-Coupling
A simple and efficient one-step synthesis of Diflunisal has been reported using a Suzuki cross-coupling reaction with an air and moisture-stable palladium-diamine complex as the catalyst. This method has achieved yields as high as 93% without the need for a glovebox or a phosphine-based catalyst.[4]
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 4-5 eq), and the palladium-diamine catalyst (1 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF).
-
Reaction Conditions: Stir the reaction mixture for 24 hours at a constant temperature of up to 150°C.[4]
-
Work-up:
-
Cool the mixture to room temperature.
-
Add water (approx. 15 mL) and extract by-products with diethyl ether.
-
Acidify the aqueous phase with aqueous HCl (3M).
-
Extract the product into diethyl ether.
-
Dry the organic phase with MgSO₄, filter, and evaporate the solvent to yield the biphenyl product.
-
-
Purification: Purify the crude product by column chromatography (Chloroform:Methanol 4:1).[4]
Quantitative Data for Diflunisal Synthesis via Suzuki Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | Ethanol | 80 | 30 | [4] |
| Pd(PPh₃)₂Cl₂ | DMF | 150 | 67 | [4] |
| PdCl₂(dppf) | Ethanol | 80 | 61 | [4] |
| PdCl₂(dppf) | DMF | 150 | 89 | [4] |
| Pd-diamine complex | DMF | 150 | 93 | [4] |
Synthesis of Diflunisal Intermediate: 2,4-Difluoroaniline
2,4-Difluoroaniline is a key intermediate in some synthetic routes for Diflunisal.[5][6] A method for its synthesis from 2,4-difluoronitrobenzene is described below.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add molybdenum powder and a 2,6-dimethoxyphenol solution.
-
Reagent Addition: While stirring (230-270 rpm), add 2,4-difluoronitrobenzene.
-
Reaction Conditions: Heat the solution to 50-56°C and reflux for 3-5 hours.[5]
-
Work-up and Purification:
-
Perform water vapor distillation for 120 minutes.
-
Extract the distillate with a trifluoroacetic acid solution.
-
Wash the extract with a diammonium hydrogen citrate solution.
-
Dehydrate with anhydrous potassium carbonate.
-
Perform reduced pressure distillation and collect the fraction at 50-55°C to obtain 2,4-difluoroaniline.[5]
-
This method has been reported to achieve a reaction yield of up to 96%.[5]
Diagrams of Synthetic Pathways
Caption: One-step synthesis of Diflunisal via Suzuki cross-coupling.
Caption: Synthesis of the Diflunisal intermediate 2,4-Difluoroaniline.
Mechanism of Action of Diflunisal
Diflunisal, like other NSAIDs, primarily functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By reducing prostaglandin synthesis, Diflunisal exerts its anti-inflammatory, analgesic, and antipyretic effects. It is noted to be a selective inhibitor of the COX-2 isoenzyme over the COX-1 isoenzyme.[1]
Caption: General mechanism of action for NSAIDs like Diflunisal.
Conclusion
While this compound is a commercially available chemical intermediate, its direct application in the synthesis of major NSAIDs is not prominently featured in the scientific literature. However, the synthesis of the structurally related NSAID, Diflunisal, is well-established and provides valuable protocols for researchers in drug development. The Suzuki cross-coupling reaction represents a highly efficient method for the synthesis of Diflunisal, showcasing the importance of palladium catalysis in the production of fluorinated pharmaceuticals. Further research may uncover novel synthetic routes for NSAIDs that could potentially utilize intermediates like this compound.
References
- 1. Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-二氟-6-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
- 6. Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Scale Synthesis of 2,3-Difluoro-6-nitrophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for two distinct and effective laboratory-scale methods for the synthesis of 2,3-Difluoro-6-nitrophenol, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The protocols outlined below are based on established chemical principles and published procedures, offering a comprehensive guide for the preparation of this key building block.
Introduction
This compound is a substituted aromatic compound whose unique electronic and structural properties, conferred by the presence of two fluorine atoms and a nitro group, make it a sought-after precursor in the synthesis of complex organic molecules.[1] Its applications include the development of novel pharmaceuticals and agrochemicals, where the fluorine substituents can enhance metabolic stability and binding affinity. This application note details two synthetic routes: the direct nitration of 2,3-difluorophenol and a high-yield synthesis from 2,3,4-trifluoronitrobenzene.
Data Presentation
The following table summarizes the key quantitative data associated with the two primary synthesis methods for this compound.
| Parameter | Method 1: Nitration of 2,3-Difluorophenol | Method 2: Hydrolysis of 2,3,4-Trifluoronitrobenzene |
| Starting Material | 2,3-Difluorophenol | 2,3,4-Trifluoronitrobenzene |
| Key Reagents | Nitric Acid, Sulfuric Acid | Potassium Hydroxide, Sulfuric Acid |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Reported Yield | ~65% (isomer mixture) | 86% (isomerically pure)[2] |
| Product Purity | Isomeric mixture may form | >99.9% (by GC)[2] |
| Reaction Temperature | 0°C | 40-50°C[2] |
| Melting Point (°C) | 60-62 | 63.5[2] |
Experimental Protocols
Method 1: Nitration of 2,3-Difluorophenol
This protocol describes a representative method for the nitration of 2,3-difluorophenol using a standard mixed-acid approach. The regioselectivity of this reaction can be influenced by reaction conditions, and the formation of isomers, such as 2,3-difluoro-4-nitrophenol, is possible.
Materials:
-
2,3-Difluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,3-difluorophenol (1.0 eq).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the stirred starting material.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.5 eq) to a separate flask containing concentrated sulfuric acid at 0°C.
-
Add the prepared nitrating mixture dropwise to the solution of 2,3-difluorophenol, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization to isolate the desired this compound isomer.
Method 2: Synthesis from 2,3,4-Trifluoronitrobenzene
This protocol is adapted from a patented procedure and describes the synthesis of isomerically pure this compound via nucleophilic aromatic substitution.[2][3]
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Potassium Hydroxide (31.7% aqueous solution) or Sodium Hydroxide
-
Sulfuric Acid (70%)
-
Water
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Steam distillation apparatus
Procedure:
-
In a round-bottom flask, add 2,3,4-trifluoronitrobenzene (1.0 eq) to water.
-
Heat the mixture to 40°C with vigorous stirring.
-
Slowly add a 31.7% aqueous solution of potassium hydroxide (1.1 eq) dropwise, ensuring the temperature remains between 40 and 50°C.[2]
-
Stir the reaction mixture for approximately 4 hours, monitoring the disappearance of the starting material by Gas Chromatography (GC).[2]
-
Once the reaction is complete, adjust the pH of the reaction mixture to approximately 3 with 70% sulfuric acid while maintaining the temperature at 70°C.[2]
-
Subject the resulting mixture to steam distillation. The product will co-distill with the water.
-
Cool the distillate to 10-19°C to precipitate the this compound.[2]
-
Isolate the solid product by vacuum filtration.
-
Dry the product to obtain isomerically pure this compound with a melting point of 63.5°C and a purity of >99.9% (GC), yielding approximately 86%.[2]
Visualizations
Caption: Experimental Workflow for the Nitration of 2,3-Difluorophenol.
Caption: Experimental Workflow for Synthesis from 2,3,4-Trifluoronitrobenzene.
References
Application Notes and Protocols for the Quantification of 2,3-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-6-nitrophenol is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both fluoro- and nitro- functional groups, imparts specific properties to target molecules.[1] Accurate quantification of this compound is essential for quality control, reaction monitoring, and ensuring the reproducibility of synthetic processes.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using common analytical techniques. While specific validated methods for this compound are not widely published, the protocols described herein are based on established methods for structurally similar fluorinated and nitrophenolic compounds and serve as a robust starting point for method development and validation.[2]
Analytical Methods Overview
Several analytical techniques are suitable for the quantification of this compound. The choice of method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common and recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[3] Reversed-phase HPLC with UV detection is particularly well-suited for nitrophenols.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[4] Direct analysis of phenolic compounds by GC can be challenging, and derivatization may be necessary to improve chromatographic performance.[5]
-
UV-Visible Spectrophotometry: A simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the UV-Vis region. The phenolic group in this compound allows for pH-dependent spectral analysis.[6]
Quantitative Data Summary
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 95-105% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (ACS grade)
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Condition |
| Column | Fluorinated reversed-phase column (e.g., Fluoro-Phenyl, C18) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | To be optimized, e.g., 30-70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically around 350 nm for nitrophenols) |
| Injection Volume | 10 µL |
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected sample concentration range.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol or mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the quantification of this compound, including a derivatization step to improve volatility and peak shape.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem)
-
Autosampler
Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Derivatization agent (e.g., BSTFA with 1% TMCS, or diazomethane)
-
Solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | To be optimized, e.g., start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Scan Range | m/z 50-350 |
| Selected Ion Monitoring (SIM) | Select characteristic ions for the derivatized analyte |
Protocol:
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions of this compound in the chosen solvent.
-
Prepare sample solutions by dissolving a known amount of the sample in the solvent.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add the derivatization agent according to the manufacturer's instructions.
-
Heat the mixture if required (e.g., 60 °C for 30 minutes for silylation).
-
Cool to room temperature before injection.
-
-
Analysis:
-
Inject the derivatized standards and samples into the GC-MS system.
-
-
Quantification:
-
Generate a calibration curve using the peak areas of a characteristic ion of the derivatized analyte.
-
Determine the concentration in the sample from the calibration curve.
-
GC-MS analysis workflow including derivatization.
UV-Visible Spectrophotometry
This protocol describes a simple and rapid spectrophotometric method for the quantification of this compound. This method is particularly useful for analyzing the compound in simple matrices.
Instrumentation:
-
UV-Visible spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Methanol or Ethanol (spectroscopic grade)
-
Acidic and alkaline buffer solutions (e.g., phosphate or borate buffers)
Protocol:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in both acidic and alkaline buffer solutions.
-
Scan the absorbance from 200 to 500 nm to determine the wavelength of maximum absorbance (λmax) under each condition. The deprotonation of the phenolic group in alkaline conditions is expected to cause a bathochromic (red) shift.[6]
-
-
Standard Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the chosen solvent.
-
Prepare a series of working standards by diluting the stock solution with the selected buffer to cover a suitable absorbance range (typically 0.1 to 1.0).
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the same buffer used for the standards to achieve a concentration within the calibration range.
-
-
Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the buffer solution as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Quantification:
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from its absorbance using the calibration curve (Beer-Lambert Law).
-
UV-Vis spectrophotometry analysis workflow.
Method Validation
It is crucial to validate the chosen analytical method to ensure it is suitable for its intended purpose. Key validation parameters to assess include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
References
Application Notes and Protocols for the Derivatization of 2,3-Difluoro-6-nitrophenol
Introduction
2,3-Difluoro-6-nitrophenol is a valuable chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two fluorine atoms and a nitro group, makes it an important building block for creating complex molecules with enhanced biological activity and improved pharmacokinetic properties.[1] One of the key derivatization pathways for this compound is O-alkylation, a process that modifies the phenolic hydroxyl group. This modification is crucial for altering the molecule's polarity, solubility, and reactivity, thereby enabling its further use in multi-step synthetic routes.
This document provides a detailed protocol for the O-ethylation of this compound via the Williamson ether synthesis. This reaction is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[2][3][4] The resulting product, 1,2-difluoro-3-ethoxy-4-nitrobenzene, can serve as a precursor for the synthesis of various heterocyclic compounds, including quinolone-based antibiotics.[5]
Key Applications of this compound Derivatives:
-
Pharmaceutical Synthesis: Serves as a key intermediate in the production of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[5]
-
Agrochemical Development: Used as a precursor in the synthesis of novel pesticides and herbicides.
-
Materials Science: The unique electronic properties of its derivatives are of interest in the development of advanced materials.[1]
Experimental Protocol: O-Ethylation of this compound
This protocol details the synthesis of 1,2-difluoro-3-ethoxy-4-nitrobenzene from this compound and ethyl iodide using the Williamson ether synthesis.
Materials and Reagents:
-
This compound (98% purity)
-
Ethyl iodide (99% purity)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and a UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).
-
Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1,2-difluoro-3-ethoxy-4-nitrobenzene.
Safety Precautions:
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation.[6]
-
Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data
The following table summarizes the typical quantities and reaction parameters for the O-ethylation of this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.75 g (10 mmol, 1.0 eq) |
| Ethyl iodide | 2.34 g (15 mmol, 1.5 eq) |
| Potassium Carbonate | 2.76 g (20 mmol, 2.0 eq) |
| Solvent | |
| Anhydrous Acetone | 50 mL |
| Reaction Conditions | |
| Temperature | Reflux (~56 °C) |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | 1,2-Difluoro-3-ethoxy-4-nitrobenzene |
| Theoretical Yield | 2.03 g |
| Typical Yield | 85-95% (based on similar reactions) |
Visualizations
Experimental Workflow for O-Ethylation
Caption: Workflow for the O-ethylation of this compound.
Reaction Scheme
Caption: Williamson ether synthesis of 1,2-difluoro-3-ethoxy-4-nitrobenzene.
References
- 1. [PDF] The first conversion of primary alkyl halides to nitroalkanes under aqueous medium. | Semantic Scholar [semanticscholar.org]
- 2. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 82419-26-9 [m.chemicalbook.com]
- 6. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Difluoro-6-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2,3-Difluoro-6-nitrophenol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound can stem from several factors depending on the chosen synthetic route.
-
For the Nitration of 2,3-Difluorophenol:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is stalling, a slight increase in reaction time or temperature may be necessary. However, be cautious as higher temperatures can lead to increased side product formation.
-
Suboptimal Temperature: The nitration of phenols is highly exothermic.[1] Poor temperature control can lead to the formation of unwanted byproducts and a lower yield of the desired product. It is crucial to maintain the recommended low temperature throughout the addition of the nitrating agent.
-
Improper Stoichiometry: An incorrect ratio of nitrating agent to the starting material can result in either an incomplete reaction or the formation of di-nitrated and other byproducts.
-
-
For the Nucleophilic Aromatic Substitution of 2,3,4-Trifluoronitrobenzene:
-
Insufficient Hydroxide: Ensure that a sufficient molar excess of the hydroxide source (e.g., KOH, NaOH) is used to drive the reaction to completion.
-
Reaction Temperature and Time: While this method is generally high-yielding, ensure the reaction is heated for a sufficient duration at the optimal temperature to ensure complete conversion of the starting material.
-
Q2: I am observing significant amounts of the isomeric byproduct, 2,3-Difluoro-4-nitrophenol, in my final product. How can I improve the regioselectivity of the nitration?
A2: The formation of the 4-nitro isomer is a common issue when synthesizing this compound via the nitration of 2,3-difluorophenol. To favor the formation of the desired 6-nitro isomer, consider the following:
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the ortho-isomer (6-nitro) over the para-isomer (4-nitro). Performing the reaction at or below 0°C is often recommended.
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. Using a milder nitrating agent or a more dilute solution of nitric acid may improve selectivity.
-
Alternative Route: For a completely isomer-free product, the recommended method is the nucleophilic aromatic substitution of 2,3,4-trifluoronitrobenzene. This pathway has been shown to produce this compound with a purity of over 99.9%.
Q3: My final product is discolored (dark or tarry). What is the cause and how can I prevent it?
A3: Discoloration, particularly the formation of dark, tarry substances, is often a result of oxidation and other side reactions. This is more prevalent in the nitration of phenolic compounds.
-
Oxidation of the Phenol: Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures. To minimize this, maintain a low reaction temperature and add the nitrating agent slowly and in a controlled manner.
-
Polynitration: The formation of di- and tri-nitrated phenols can contribute to a darker product. Using a controlled amount of the nitrating agent and maintaining a low temperature can help prevent over-nitration.[1]
-
Purification: If discoloration is present in the crude product, purification by steam distillation or recrystallization can help remove these colored impurities.
Q4: How can I effectively purify the crude this compound?
A4: The purification method will depend on the impurities present.
-
Steam Distillation: This is a highly effective method for separating this compound from non-volatile impurities and isomeric byproducts. The patent literature for the synthesis from 2,3,4-trifluoronitrobenzene explicitly uses steam distillation to isolate the pure product.
-
Recrystallization: Recrystallization from a suitable solvent system can be used to purify the solid product. The choice of solvent will depend on the solubility of the desired product and the impurities.
-
Column Chromatography: For small-scale purification and separation of isomers, column chromatography can be employed.
Quantitative Data Summary
The following tables summarize key quantitative data from cited experimental protocols.
Table 1: Synthesis via Nucleophilic Aromatic Substitution of 2,3,4-Trifluoronitrobenzene
| Parameter | Value | Reference |
| Starting Material | 2,3,4-Trifluoronitrobenzene | |
| Reagent | Aqueous Potassium Hydroxide | |
| Temperature | 40-50°C | |
| Reaction Time | ~4 hours | |
| Yield | 86% | |
| Purity | >99.9% (GC) |
Table 2: Synthesis via Nitration of 2,3-Difluorophenol (Illustrative Conditions)
| Parameter | Value | Reference |
| Starting Material | 2,3-Difluorophenol | |
| Nitrating Agent | 70% Nitric Acid in Sulfuric Acid | |
| Temperature | 0°C | |
| Yield | 65% | |
| Isomer Ratio (6-nitro:4-nitro) | 8:1 |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from 2,3,4-Trifluoronitrobenzene
This protocol is adapted from patent literature and is the recommended route for obtaining high-purity, isomer-free this compound.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 1.77 kg (10 mol) of 2,3,4-trifluoronitrobenzene and 2.5 L of water.
-
Heating: Heat the mixture to 40°C with vigorous stirring.
-
Reagent Addition: Slowly add 389.4 g of a 31.7% aqueous potassium hydroxide solution, ensuring the temperature is maintained between 40 and 50°C. The addition should take approximately 4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is no longer detected.
-
Acidification: Cool the reaction mixture and acidify to a pH of 3 by adding 70% sulfuric acid at a temperature of 70°C.
-
Purification: Subject the resulting mixture to steam distillation. The product will distill with the steam.
-
Isolation: Cool the distillate to 19°C to precipitate the product. Isolate the solid by filtration and dry to obtain this compound.
Protocol 2: General Procedure for the Nitration of 2,3-Difluorophenol
This protocol provides a general guideline for the nitration of 2,3-difluorophenol. The exact conditions may need to be optimized to maximize the yield of the desired isomer.
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2,3-difluorophenol in a suitable solvent (e.g., a chlorinated solvent or concentrated sulfuric acid).
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Nitrating Agent Preparation: In a separate flask, prepare a nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Reagent Addition: Add the nitrating mixture dropwise to the cooled solution of 2,3-difluorophenol, maintaining the temperature at or below 0°C.
-
Reaction: Stir the reaction mixture at low temperature for a specified period. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by steam distillation, recrystallization, or column chromatography to separate the 6-nitro and 4-nitro isomers.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Logical relationships of reaction parameters.
References
Technical Support Center: Separation of 2,3-Difluoro-4-nitrophenol and 2,3-Difluoro-6-nitrophenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 2,3-difluoro-4-nitrophenol from its isomer, 2,3-difluoro-6-nitrophenol. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 2,3-difluoro-4-nitrophenol and this compound?
A1: The primary challenge lies in their structural similarity as isomers, which often results in comparable physicochemical properties such as solubility and polarity. This makes their separation by common techniques like simple crystallization or standard chromatography non-trivial. The key to successful separation is to exploit the subtle differences in their properties, particularly those arising from the position of the nitro group relative to the hydroxyl and fluorine substituents.
Q2: What are the expected differences in the physical properties of these two isomers?
Q3: Which separation techniques are most promising for this specific isomeric pair?
A3: Based on the principles of separating ortho- and para-nitrophenol isomers, the most promising techniques are:
-
Steam Distillation: To leverage the expected higher volatility of the ortho-isomer (this compound).
-
Fractional Crystallization: Exploiting potential differences in solubility and crystal lattice energies in various solvents.
-
Column Chromatography (HPLC or Flash Chromatography): To separate based on differences in polarity. The ortho-isomer is generally less polar.
Q4: How can I monitor the progress and success of the separation?
A4: The separation can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective way to check the composition of different fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the isomeric ratio in your fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both separation and identification of the isomers, especially if they are sufficiently volatile.[1][2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the identity and purity of the final isolated products.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of the two isomers is presented below. Note that experimental data for 2,3-difluoro-4-nitrophenol is limited.
| Property | 2,3-Difluoro-4-nitrophenol | This compound |
| CAS Number | 123173-60-4[6] | 82419-26-9[7] |
| Molecular Formula | C₆H₃F₂NO₃[6] | C₆H₃F₂NO₃[7] |
| Molecular Weight | 175.09 g/mol [6] | 175.09 g/mol [8] |
| Appearance | - | White to light yellow crystalline powder |
| Melting Point | Not available | 60-62 °C[9] or 63.5-64 °C[10] |
| Boiling Point | Predicted to be higher | Predicted to be lower (more volatile) |
| Polarity | Predicted to be more polar | Predicted to be less polar |
Experimental Protocols
Protocol 1: Separation by Steam Distillation
This method is based on the principle that ortho-nitrophenols are more volatile than their para isomers due to intramolecular hydrogen bonding.[9][11][12][13][14]
Objective: To separate the more volatile this compound from the less volatile 2,3-difluoro-4-nitrophenol.
Materials:
-
Mixture of 2,3-difluoro-4-nitrophenol and this compound
-
Steam generator (or a flask for boiling water)
-
Distillation apparatus with a condenser
-
Receiving flask
-
Heating mantle
-
Deionized water
Procedure:
-
Set up the steam distillation apparatus.
-
Place the isomeric mixture into the distillation flask.
-
Add a sufficient amount of water to the flask to create a slurry.
-
Begin passing steam from the generator into the distillation flask.
-
Heat the distillation flask gently to prevent excessive condensation of steam.
-
The more volatile this compound will co-distill with the steam.
-
Collect the distillate, which will be a two-phase mixture of water and the 6-nitro isomer.
-
Continue the distillation until no more oily droplets of the isomer are observed in the condenser.
-
The less volatile 2,3-difluoro-4-nitrophenol will remain in the distillation flask.
-
Isolate the this compound from the distillate by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by drying and evaporation of the solvent.
-
The 2,3-difluoro-4-nitrophenol can be recovered from the distillation flask by cooling, filtration, and recrystallization if it is a solid at room temperature, or by extraction.
Troubleshooting:
-
Low yield of distilled product: Increase the steam flow rate or the temperature of the distillation flask. Ensure the condenser is efficient to prevent loss of the volatile product.
-
Contamination of the distilled product with the other isomer: The distillation was carried out for too long or at too high a temperature. Monitor the purity of the distillate fractions by TLC or HPLC.
Protocol 2: Separation by Fractional Crystallization
This protocol relies on the potential differences in the solubility of the two isomers in a given solvent at different temperatures.
Objective: To selectively crystallize one isomer from a solution containing both.
Materials:
-
Mixture of the two isomers
-
A suitable solvent (e.g., ethanol, methanol, toluene, or a mixture). Screening of solvents is necessary.
-
Erlenmeyer flask
-
Heating plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.
-
Slowly cool the solution to allow for the formation of crystals. The isomer that is less soluble at lower temperatures will crystallize out first.
-
Monitor the crystallization process. It may be beneficial to add a seed crystal of the desired pure isomer if available.
-
Once a significant amount of crystals has formed, filter the mixture while it is still cold to separate the crystals from the mother liquor.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
The mother liquor will be enriched in the more soluble isomer. This can be subjected to further crystallization steps or solvent evaporation to recover the second isomer.
-
Analyze the purity of the crystals and the mother liquor by HPLC or melting point determination.
-
Repeat the crystallization process if necessary to achieve the desired purity.
Troubleshooting:
-
Both isomers co-crystallize: The solvent system is not selective enough. Try a different solvent or a mixture of solvents. The cooling rate might be too fast; slower cooling can improve selectivity.
-
No crystallization occurs: The solution may be too dilute. Carefully evaporate some of the solvent and attempt to crystallize again.
Protocol 3: Separation by Column Chromatography
This method separates the isomers based on their differential adsorption to a stationary phase due to differences in polarity.
Objective: To separate the less polar this compound from the more polar 2,3-difluoro-4-nitrophenol.
Materials:
-
Isomeric mixture
-
Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)
-
A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate for normal-phase, or methanol/acetonitrile and water for reversed-phase).
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Pack the chromatography column with the chosen stationary phase.
-
Equilibrate the column with the mobile phase.
-
Dissolve the isomeric mixture in a small amount of the mobile phase or a suitable solvent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for optimal separation.
-
Collect fractions as they elute from the column.
-
Monitor the composition of the fractions using TLC or HPLC.
-
Combine the fractions containing the pure isomers.
-
Evaporate the solvent from the combined fractions to obtain the purified isomers.
Troubleshooting:
-
Poor separation (overlapping peaks): Optimize the mobile phase composition. For normal-phase, a less polar eluent will increase retention times and may improve separation. For reversed-phase, a more polar eluent will have a similar effect. A longer column or a stationary phase with a smaller particle size can also enhance resolution.
-
Compound is stuck on the column: The mobile phase is not polar enough (for normal-phase) or too polar (for reversed-phase). Increase the polarity of the eluent.
Experimental Workflows
Caption: General workflow for the separation of the two isomers.
Caption: Detailed workflow for separation by steam distillation.
Caption: Detailed workflow for separation by column chromatography.
References
- 1. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.uva.nl [pure.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 6. 2,3-Difluoro-4-nitrophenol | C6H3F2NO3 | CID 14550743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
- 11. sarthaks.com [sarthaks.com]
- 12. sarthaks.com [sarthaks.com]
- 13. quora.com [quora.com]
- 14. While separating a mixture of ortho and para-nitro phenols by steam distillation name the isomer which will be steam volatile. Give reasons. [doubtnut.com]
Technical Support Center: Nitration of 2,3-Difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 2,3-difluorophenol. The primary goal of this reaction is typically the synthesis of 2,3-difluoro-6-nitrophenol, a key intermediate in the production of fluoroquinolone antibiotics. This guide addresses common side reactions and offers solutions to optimize the synthesis of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the main products formed during the nitration of 2,3-difluorophenol?
A1: The nitration of 2,3-difluorophenol primarily yields a mixture of two isomeric mononitrated products:
-
This compound (desired product): The nitro group is introduced at the position ortho to the hydroxyl group and para to one of the fluorine atoms.
-
2,3-difluoro-4-nitrophenol (main byproduct): The nitro group is introduced at the position para to the hydroxyl group.
The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The fluorine atoms are deactivating but also ortho, para-directing. The regioselectivity is a balance of these electronic effects and steric hindrance.
Q2: What are the common side reactions to be aware of during the nitration of 2,3-difluorophenol?
A2: Besides the formation of the undesired 4-nitro isomer, several other side reactions can occur, particularly under harsh conditions:
-
Oxidation: Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures or high nitric acid concentrations. This can lead to the formation of colored byproducts, including benzoquinone derivatives and tarry or resinous materials, which can complicate purification and reduce the overall yield.
-
Polynitration: Although the first nitro group deactivates the aromatic ring towards further electrophilic substitution, polynitration (the introduction of more than one nitro group) can occur if the reaction conditions are too forcing (e.g., high concentration of nitrating agent, elevated temperature, or prolonged reaction time).
-
Formation of other minor isomers: While the 6-nitro and 4-nitro isomers are the major products, trace amounts of other isomers might be formed.
Q3: How can I control the regioselectivity to favor the formation of the desired this compound?
A3: Controlling the regioselectivity is crucial for maximizing the yield of the desired 6-nitro isomer. Key factors include:
-
Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the ortho-nitro isomer (6-nitro product) over the para-nitro isomer (4-nitro product). Performing the reaction at or below 0 °C is often recommended.
-
Concentration of Nitric Acid: Using a more dilute solution of nitric acid can help to suppress oxidation and improve selectivity.
-
Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is common, other nitrating agents can offer better selectivity. Exploring milder nitrating systems may be beneficial.
Q4: Are there alternative methods to synthesize this compound that avoid the formation of isomers?
A4: Yes, an "isomer-free" synthesis route has been developed to avoid the challenges of separating the 6-nitro and 4-nitro isomers. This process involves the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide. The resulting product is then purified by steam distillation to yield isomer-free this compound.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of 2,3-difluorophenol.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired this compound | • Formation of a high percentage of the 2,3-difluoro-4-nitrophenol isomer.• Significant oxidation of the starting material.• Incomplete reaction. | • Optimize Reaction Temperature: Lower the reaction temperature to 0 °C or below to favor the formation of the 6-nitro isomer.• Adjust Nitrating Agent Concentration: Use a more dilute nitric acid solution to minimize oxidation.• Control Stoichiometry: Use a controlled molar ratio of the nitrating agent to the 2,3-difluorophenol.• Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and determine the optimal reaction time. |
| Formation of dark, tarry substances in the reaction mixture | • Oxidation of the 2,3-difluorophenol by the nitrating agent.• Reaction temperature is too high.• Concentration of nitric acid is too high. | • Lower the Reaction Temperature: Conduct the reaction in an ice bath to maintain a low and consistent temperature.• Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the phenol solution with vigorous stirring to dissipate heat effectively.• Use Milder Nitrating Agents: Consider alternative nitrating systems that are less prone to causing oxidation. |
| Presence of significant amounts of polynitrated byproducts | • Excess of nitrating agent.• Reaction temperature is too high.• Prolonged reaction time. | • Control Stoichiometry: Use a molar ratio of nitric acid to 2,3-difluorophenol that is close to 1:1.• Maintain Low Temperature: Keep the reaction temperature at or below the optimized level.• Monitor Reaction Time: Quench the reaction as soon as the starting material is consumed, as determined by TLC or GC analysis. |
| Difficulty in separating the this compound and 2,3-difluoro-4-nitrophenol isomers | • Similar physical properties of the isomers. | • Fractional Crystallization: This technique can be effective for separating isomers with different solubilities in a particular solvent at various temperatures.[2][3] Experiment with different solvent systems.• Column Chromatography: Use a suitable stationary phase (e.g., silica gel) and eluent system to separate the isomers. Phenyl and pentafluorophenyl (PFP) columns are often effective for separating positional isomers.[4]• High-Performance Liquid Chromatography (HPLC): Both normal- and reversed-phase HPLC can be employed to separate the isomers.[5] |
Data Presentation
Table 1: Influence of Reaction Conditions on the Nitration of Phenols (General Trends)
| Parameter | Condition | Expected Outcome on Selectivity and Side Reactions |
| Temperature | Low (e.g., 0 °C) | Increased ortho-selectivity (favors 6-nitro isomer), reduced oxidation and polynitration. |
| High (e.g., > 25 °C) | Decreased ortho-selectivity, increased oxidation and polynitration. | |
| Nitric Acid Concentration | Dilute | Reduced oxidation and polynitration, may require longer reaction times. |
| Concentrated | Increased reaction rate, but higher risk of oxidation and polynitration. | |
| Sulfuric Acid Concentration | High | Increases the concentration of the nitronium ion (NO₂⁺), accelerating the reaction, but can also promote side reactions if not controlled. |
Note: Specific quantitative data for the nitration of 2,3-difluorophenol under a wide range of conditions is limited in publicly available literature. The trends presented are based on general principles of phenol nitration.
Experimental Protocols
Protocol 1: General Procedure for the Nitration of 2,3-Difluorophenol
Disclaimer: This is a general guideline and should be adapted and optimized for specific laboratory conditions and safety protocols.
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare a nitrating mixture by adding the desired amount of concentrated nitric acid to concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Reaction Setup: Dissolve 2,3-difluorophenol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask in an ice-salt bath to the desired reaction temperature (e.g., 0 °C).
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 2,3-difluorophenol. Maintain the internal temperature of the reaction mixture at the desired level throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The nitrated products will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization or column chromatography to isolate the desired this compound.
Protocol 2: Isomer Separation by Fractional Crystallization
-
Solvent Selection: Identify a suitable solvent in which the solubilities of this compound and 2,3-difluoro-4-nitrophenol differ significantly with temperature.
-
Dissolution: Dissolve the crude mixture of isomers in a minimum amount of the hot solvent.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. The cooling rate should be controlled to promote the formation of pure crystals.
-
Isolation: Isolate the crystals by filtration.
-
Analysis: Analyze the purity of the crystals and the mother liquor by a suitable analytical method (e.g., HPLC, GC, or NMR) to determine the efficiency of the separation.
-
Repetition: Repeat the crystallization process with the mother liquor or the recrystallized solid to improve the purity of the desired isomer.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Factors influencing the outcomes of 2,3-difluorophenol nitration.
References
- 1. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. rcprocess.se [rcprocess.se]
- 3. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. welch-us.com [welch-us.com]
- 5. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproducts of 2,3,4-Trifluoronitrobenzene Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 2,3,4-trifluoronitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary byproducts of 2,3,4-trifluoronitrobenzene hydrolysis?
The hydrolysis of 2,3,4-trifluoronitrobenzene proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by hydroxide ions (or water). The substitution of a fluorine atom with a hydroxyl group is expected to occur preferentially at the positions ortho and para to the nitro group.
Therefore, the two primary, monosubstituted byproducts are:
-
3,4-Difluoro-2-nitrophenol (from substitution at the C2 position, ortho to the nitro group)
-
2,3-Difluoro-6-nitrophenol (from substitution at the C4 position, para to the nitro group)
Under forcing conditions (e.g., higher temperatures, longer reaction times, or higher concentrations of base), further hydrolysis can occur, leading to the formation of di-substituted byproducts such as a fluorodinitrophenol.
Q2: What is the reaction mechanism for the hydrolysis of 2,3,4-trifluoronitrobenzene?
The reaction proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This involves two main steps:
-
Nucleophilic Attack: A nucleophile (hydroxide ion, OH⁻) attacks the electron-deficient aromatic ring at a carbon atom bearing a fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻) as the leaving group.
The presence of the strongly electron-withdrawing nitro group is crucial as it stabilizes the negatively charged Meisenheimer complex, facilitating the reaction.[2][3]
Q3: How can I control the extent of hydrolysis to favor the formation of monosubstituted byproducts?
To favor the formation of monosubstituted difluoronitrophenols and minimize the formation of di- or tri-substituted byproducts, the following reaction parameters should be carefully controlled:
-
Stoichiometry: Use a controlled amount of the base (e.g., 1 to 1.2 equivalents) to limit the extent of the reaction.
-
Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and prevent over-hydrolysis.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction once the desired level of conversion is reached.
Q4: What analytical techniques are suitable for identifying and quantifying the byproducts of this reaction?
A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the starting material, primary products, and any potential secondary byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, aiding in the identification of the byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to definitively elucidate the structure of the isolated byproducts.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no conversion of 2,3,4-trifluoronitrobenzene | 1. Insufficiently basic conditions. 2. Low reaction temperature. 3. Short reaction time. 4. Poor quality of reagents. | 1. Increase the concentration or strength of the base (e.g., from NaHCO₃ to NaOH). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time. 4. Use fresh, anhydrous solvents and high-purity reagents. |
| Formation of multiple, unidentified byproducts | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Excess of base used. | 1. Lower the reaction temperature. 2. Monitor the reaction more frequently and quench it earlier. 3. Use a stoichiometric amount of base. |
| Poor regioselectivity (undesired ratio of isomers) | 1. The reaction conditions may favor one isomer over the other. | 1. Modify the solvent system. 2. Screen different bases. 3. Adjust the reaction temperature. |
| Difficulty in isolating/purifying the desired byproduct | 1. Similar polarities of the byproducts and starting material. | 1. Optimize the HPLC or column chromatography separation method (e.g., change the solvent gradient, try a different stationary phase). 2. Consider derivatization to alter the polarity of the components for easier separation. |
Data Presentation
The following table presents hypothetical quantitative data for the hydrolysis of 2,3,4-trifluoronitrobenzene under different basic conditions to illustrate the effect of reaction conditions on byproduct distribution.
Disclaimer: The following data is for illustrative purposes only and may not represent actual experimental results.
| Base (1.1 eq.) | Temperature (°C) | Time (h) | Conversion (%) | 3,4-Difluoro-2-nitrophenol Yield (%) | This compound Yield (%) | Other Byproducts (%) |
| NaHCO₃ | 80 | 12 | 35 | 20 | 10 | 5 |
| K₂CO₃ | 80 | 6 | 75 | 45 | 25 | 5 |
| NaOH | 50 | 4 | 95 | 60 | 30 | 5 |
| NaOH | 80 | 4 | >99 | 50 | 25 | 25 |
Experimental Protocols
Key Experiment: Controlled Hydrolysis of 2,3,4-Trifluoronitrobenzene
Objective: To perform a controlled hydrolysis of 2,3,4-trifluoronitrobenzene to favor the formation of monosubstituted byproducts and to analyze the product distribution.
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
HPLC-MS system
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.77 g (10 mmol) of 2,3,4-trifluoronitrobenzene in 30 mL of a 1:1 mixture of acetonitrile and water.
-
Prepare a 1.0 M solution of NaOH in deionized water.
-
Slowly add 11 mL (11 mmol, 1.1 equivalents) of the 1.0 M NaOH solution to the reaction mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to 50°C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by taking small aliquots every hour and analyzing them by LC-MS.
-
After 4 hours, cool the reaction mixture to room temperature and neutralize it with 1M HCl to a pH of approximately 7.
-
Transfer the mixture to a separatory funnel and extract the products with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the crude product mixture by HPLC-MS to determine the relative percentages of the starting material and the byproducts.
-
If desired, purify the individual byproducts using preparative HPLC or column chromatography.
Visualizations
Caption: Hydrolysis pathway of 2,3,4-trifluoronitrobenzene.
References
Technical Support Center: Nucleophilic Substitution of 2,3-Difluoro-6-nitrophenol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the nucleophilic aromatic substitution (SNAr) of 2,3-Difluoro-6-nitrophenol. It is intended for researchers, chemists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom on this compound is more reactive towards nucleophilic substitution?
A1: The fluorine atom at the C-2 position is significantly more reactive. The reactivity in SNAr reactions is dictated by the stabilization of the negatively charged intermediate (Meisenheimer complex).[1][2][3] The strongly electron-withdrawing nitro group (-NO₂) at the C-6 position activates the ortho (C-2) and para positions. The C-2 fluorine is directly ortho to the nitro group, which provides powerful resonance stabilization for the intermediate formed upon nucleophilic attack at this position. The C-3 fluorine is meta to the nitro group and does not benefit from this resonance stabilization, making it far less reactive.[3]
Q2: What is the role of the phenol group in this reaction?
A2: The phenolic hydroxyl group (-OH) presents a significant challenge. Under neutral or acidic conditions, it is a weakly activating group. However, many SNAr reactions require a base to deprotonate the nucleophile (e.g., an amine or alcohol) or to scavenge the HF byproduct. In the presence of a base, the phenol will be deprotonated to form a phenoxide anion (-O⁻). This phenoxide is a strong electron-donating group, which deactivates the aromatic ring towards nucleophilic attack and can complicate the reaction. Careful selection of the base and reaction conditions is critical.
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents are the best choice for SNAr reactions.[4] They effectively solvate cations while leaving the anionic nucleophile relatively free and highly reactive. Commonly recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)[4]
Q4: Do I need to use a base for this reaction?
A4: It depends on the nucleophile.
-
For neutral nucleophiles like amines: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) is typically required to neutralize the HF formed during the reaction.[5] An excess of the amine nucleophile can sometimes be used as the base.
-
For alcohol nucleophiles: A strong base (e.g., sodium hydride, NaH) is needed to deprotonate the alcohol to form the more potent alkoxide nucleophile before adding the substrate.[4] Care must be taken as these bases will also deprotonate the phenol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive nucleophile: The nucleophile may be too weak. 2. Low temperature: The activation energy for the reaction has not been overcome. 3. Inappropriate solvent: The solvent may not be sufficiently polar to promote the reaction. 4. Deactivation by phenoxide: The base may be deprotonating the phenol, deactivating the ring towards attack. | 1. If using an alcohol, convert it to the more reactive alkoxide with a strong base like NaH. For other weak nucleophiles, consider alternative catalytic methods. 2. Gradually increase the reaction temperature in 10-20 °C increments and monitor by TLC.[4] 3. Switch to a more polar aprotic solvent like DMF or DMSO.[4] 4. Use a weaker base (e.g., K₂CO₃) if possible, or protect the phenol group as an ether before the substitution reaction. |
| Formation of Multiple Products / Low Selectivity | 1. Disubstitution: Both fluorine atoms are being replaced. 2. Side reactions with the nitro group: The nucleophile or other reagents may be reducing the nitro group. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile.[4] Monitor the reaction closely by TLC and stop it once the starting material is consumed. Lowering the reaction temperature can also improve selectivity. 2. Avoid strongly reducing nucleophiles or conditions. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. |
| Product Degradation | 1. High reaction temperature: The product may be unstable at elevated temperatures. 2. Prolonged reaction time: The product may degrade over extended periods under the reaction conditions. | 1. Attempt the reaction at the lowest effective temperature. 2. Monitor the reaction progress frequently. Once the starting material is consumed, proceed with the workup immediately.[6] |
Experimental Protocols
Disclaimer: These are generalized protocols adapted from similar reactions and should be optimized for specific substrates and nucleophiles.
Protocol 1: Substitution with an Amine Nucleophile
This protocol is adapted from procedures for similar activated difluoro-aromatic compounds.[4][5]
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Stir the reaction mixture at 60-80 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry under a vacuum. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 2: Substitution with an Alcohol Nucleophile
This protocol involves the formation of a more potent alkoxide nucleophile.[4]
-
Alkoxide Formation: In a separate flask under a nitrogen atmosphere, add the desired alcohol (1.2 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF (0.5 M) at 0 °C. Note: The excess NaH is to deprotonate both the alcohol and the phenol.
-
Activation: Stir the mixture at room temperature for 30 minutes.
-
Addition: Cool the alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Purification: Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.
Data Presentation
The following table presents illustrative data on how reaction conditions can affect the yield of the desired C-2 monosubstituted product, based on principles of SNAr reactions.
| Entry | Nucleophile (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield of 2-substituted product (%) |
| 1 | Morpholine (1.1) | K₂CO₃ (2.0) | THF | 60 | 12 | 45 |
| 2 | Morpholine (1.1) | K₂CO₃ (2.0) | DMF | 60 | 6 | 85 |
| 3 | Morpholine (1.1) | K₂CO₃ (2.0) | DMF | 80 | 4 | 92 (with ~5% disubstitution) |
| 4 | Benzyl Alcohol (1.2) | NaH (2.5) | THF | 25 | 24 | 60 |
| 5 | Benzyl Alcohol (1.2) | NaH (2.5) | DMF | 25 | 12 | 75 |
Visualizations
SNAr Reaction Mechanism
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow
Caption: General experimental workflow for the nucleophilic substitution reaction.
Troubleshooting Logic Tree
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Nitration of 2,3-Difluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2,3-difluorophenol. The focus is on improving regioselectivity and addressing common experimental challenges.
Understanding Regioselectivity in the Nitration of 2,3-Difluorophenol
The nitration of 2,3-difluorophenol is an electrophilic aromatic substitution reaction where the regiochemical outcome is determined by the directing effects of the hydroxyl (-OH) group and the two fluorine (-F) atoms.
-
Hydroxyl Group (-OH): This is a strongly activating and ortho, para-directing group. It donates electron density to the aromatic ring through a strong +M (mesomeric) effect, stabilizing the intermediates for substitution at the positions ortho and para to it.
-
Fluorine Atoms (-F): Fluorine is an electronegative element and thus has a deactivating -I (inductive) effect. However, it also possesses a +M effect due to its lone pairs of electrons. Overall, fluorine is a deactivating but ortho, para-directing group.
In 2,3-difluorophenol, the positions on the aromatic ring are influenced as follows:
-
C4-position: Para to the -OH group and meta to the C3-F. This position is strongly activated by the hydroxyl group.
-
C5-position: Meta to the -OH group and para to the C2-F. This position is generally less favored for electrophilic attack.
-
C6-position: Ortho to the -OH group and ortho to the C2-F. This position is strongly activated by the hydroxyl group.
The interplay of these directing effects dictates the distribution of the nitrated isomers.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the direct nitration of 2,3-difluorophenol?
The major products are typically the 2,3-difluoro-6-nitrophenol and 2,3-difluoro-4-nitrophenol isomers, resulting from substitution at the positions activated by the hydroxyl group. Experimental data indicates that under certain conditions, the 6-nitro isomer is the major product, likely due to a combination of electronic and steric factors. The 5-nitro isomer is generally not formed in significant quantities.
Q2: How can I favor the formation of the this compound isomer?
Based on available data, using 70% nitric acid at a low temperature (0°C) has been shown to provide a high regioselectivity, favoring the 6-nitro isomer over the 4-nitro isomer in an 8:1 ratio.[1] Lower reaction temperatures generally favor the kinetically controlled product, which in many phenol nitrations is the ortho isomer.
Q3: Is it possible to increase the yield of the 2,3-difluoro-4-nitrophenol isomer?
While specific data for 2,3-difluorophenol is limited, general strategies to favor the para isomer in phenol nitration include:
-
Higher Reaction Temperatures: This can favor the thermodynamically more stable para isomer. However, this may also lead to an increase in side products and a lower overall yield.
-
Steric Hindrance: Using a bulkier nitrating agent could potentially hinder attack at the more sterically crowded ortho (C6) position.
-
Phase-Transfer Catalysis: Certain phase-transfer catalysts have been reported to enhance para-selectivity in the nitration of phenols.
Q4: What are common side reactions, and how can they be minimized?
Common side reactions in phenol nitration include oxidation of the phenol, leading to the formation of tarry by-products, and over-nitration to di- or tri-nitro phenols. To minimize these:
-
Control the Temperature: Maintain a low reaction temperature (e.g., 0-5°C) to reduce the rate of oxidation.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise with efficient stirring to dissipate heat and avoid localized high concentrations.
-
Control Stoichiometry: Use a controlled molar ratio of the nitrating agent to the phenol to disfavor multiple nitrations.
-
Milder Nitrating Agents: Consider using alternative, milder nitrating systems.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low overall yield of nitrated products. | Reaction conditions are too harsh, leading to oxidation and decomposition. | - Lower the reaction temperature. - Use a more dilute nitrating agent. - Add the nitrating agent more slowly. |
| Incomplete reaction. | - Increase the reaction time. - Ensure efficient stirring. - Confirm the quality of the starting materials and reagents. | |
| Poor regioselectivity (mixture of 4- and 6-nitro isomers). | Reaction temperature is too high, favoring the thermodynamic product. | - Conduct the reaction at a lower temperature (e.g., 0°C).[1] |
| The nitrating agent is not selective. | - Experiment with different nitrating systems (see "Advanced Strategies" below). | |
| Formation of dark, tarry substances. | Oxidation of the phenol ring. | - Maintain a low reaction temperature throughout the addition and reaction. - Ensure the phenol is fully dissolved before adding the nitrating agent. - Consider performing the reaction under an inert atmosphere. |
| Difficulty in separating the 4- and 6-nitro isomers. | The isomers have similar physical properties. | - Utilize column chromatography with a carefully selected eluent system. - Consider derivatization of the isomers to facilitate separation, followed by removal of the protecting group. |
Quantitative Data
Table 1: Regioselectivity in the Direct Nitration of 2,3-Difluorophenol
| Nitrating Agent | Temperature (°C) | Isomer Ratio (6-nitro : 4-nitro) | Total Yield (%) | Reference |
| 70% HNO₃ | 0 | 8 : 1 | 65 | [1] |
Table 2: Regioselectivity in the Nitration of Analogous Fluorinated Phenols (for comparison)
| Substrate | Nitrating System | Major Product(s) | Yield (%) | Reference |
| 2,4-Difluorophenol | Isopropyl nitrate, H₂SO₄, CH₂Cl₂ | 2,4-Difluoro-6-nitrophenol | 83 | [2] |
| Phenol | Fuming HNO₃ in NaY zeolite | o-nitrophenol (exclusive) | - | [3] |
| Toluene | HNO₃, H-ZSM-5 zeolite | p-nitrotoluene (80-90% of product) | - | [4] |
Experimental Protocols
Protocol 1: Standard Nitration with Mixed Acid (Baseline)
This protocol is a general procedure and should be optimized for the specific substrate.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq.) to 0°C in an ice bath. Slowly add concentrated nitric acid (1.1 eq.) dropwise while maintaining the temperature below 10°C.
-
Reaction: Dissolve 2,3-difluorophenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid) in a separate flask and cool to 0°C. Slowly add the prepared nitrating mixture dropwise to the phenol solution, ensuring the reaction temperature does not exceed 5°C.
-
Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the isomers.
Advanced Strategies for Improving Regioselectivity
For cases where standard nitration does not provide the desired regioselectivity, the following advanced strategies, commonly applied to phenols, can be explored. These will require optimization for 2,3-difluorophenol.
Nitration using Zeolite Catalysts
Zeolites can provide shape-selectivity, favoring the formation of one isomer over another.
-
Experimental Workflow:
-
Activate the zeolite (e.g., H-ZSM-5 or H-beta) by heating under vacuum.
-
Suspend the activated zeolite in a solution of 2,3-difluorophenol in a non-polar solvent.
-
Add the nitrating agent (e.g., fuming nitric acid or an alkyl nitrate) dropwise at a controlled temperature.
-
After the reaction is complete, filter off the zeolite catalyst.
-
Work up the filtrate to isolate the product.
-
Nitration with Metal Nitrates
Metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) in the presence of an acid catalyst can offer milder reaction conditions and different selectivities.
-
Experimental Workflow:
-
Dissolve 2,3-difluorophenol in a suitable solvent (e.g., acetic acid).
-
Add the metal nitrate and a catalyst (e.g., oxalic acid).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product.
-
Visualizations
Caption: Directing effects in the nitration of 2,3-difluorophenol.
Caption: General experimental workflow for the nitration of 2,3-difluorophenol.
References
Preventing the formation of isomers in 2,3-Difluoro-6-nitrophenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,3-Difluoro-6-nitrophenol. Our aim is to help you prevent the formation of unwanted isomers and achieve high purity of your target compound.
Troubleshooting Guide: Isomer Formation
Issue: My synthesis of this compound is producing a mixture of isomers, primarily the desired this compound and the undesired 2,3-Difluoro-4-nitrophenol.
Root Cause Analysis and Solutions:
The formation of isomers in the synthesis of this compound is a common challenge, particularly when employing direct nitration of 2,3-difluorophenol. The hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring direct the position of the incoming nitro (-NO2) group. While the hydroxyl group is a strong ortho-, para-director and the fluoro groups are also ortho-, para-directing, a mixture of products can result.
A more effective and industrially applied method to obtain isomerically pure this compound is to start from 2,3,4-trifluoronitrobenzene. This precursor allows for a regioselective nucleophilic aromatic substitution (SNAr) reaction, which avoids the direct nitration of a phenol ring and its associated isomer challenges.
Recommended Solution:
To synthesize isomer-free this compound, the recommended approach is the hydrolysis of 2,3,4-trifluoronitrobenzene.[1][2] This method has been patented and is designed to produce the target compound with high purity.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 2,3-difluorophenol not recommended for producing pure this compound?
A1: Direct nitration of 2,3-difluorophenol is prone to producing a mixture of isomers. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atoms also have an ortho, para-directing effect. This results in competitive nitration at both the 6-position (ortho to the hydroxyl group) and the 4-position (para to the hydroxyl group), leading to the formation of both this compound and 2,3-Difluoro-4-nitrophenol. Separating these isomers can be challenging due to their similar physical properties.
Q2: What is the preferred synthesis route to obtain isomer-free this compound?
A2: The preferred and patented method for producing isomer-free this compound is the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide.[1][2] This is a nucleophilic aromatic substitution reaction where the hydroxide ion selectively displaces the fluorine atom at the 4-position, which is activated by the electron-withdrawing nitro group. The subsequent acidification yields the desired product with high purity.
Q3: I must attempt a direct nitration of 2,3-difluorophenol. What conditions can I manipulate to favor the formation of the 6-nitro isomer?
A3: While not the recommended route, if you must perform a direct nitration, you can try to optimize the reaction conditions to improve the regioselectivity. Key parameters to consider include:
-
Temperature: Lowering the reaction temperature, often to 0°C or below, can sometimes favor the kinetically controlled ortho product over the thermodynamically more stable para isomer.[3]
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Nitrating Agent: Using milder nitrating agents than the standard nitric acid/sulfuric acid mixture may offer better control.
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Solvent: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents may help to optimize the desired outcome.
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Steric Hindrance: While not easily modifiable for the substrate, the choice of a bulkier nitrating agent could potentially favor substitution at the less sterically hindered para position.
It is important to note that achieving 100% selectivity for the 6-nitro isomer via this route is highly unlikely.
Q4: How can I purify this compound if I have a mixture of isomers?
A4: If you have a mixture of this compound and 2,3-Difluoro-4-nitrophenol, purification can be attempted through methods such as fractional crystallization or chromatography. However, due to the similar properties of the isomers, these methods may be difficult and result in a significant loss of the desired product. One patented method suggests that extraction with non-halogenated hydrocarbons can reduce the amount of the 4-nitro isomer.[2] The most effective approach to ensure purity is to use a synthesis method that avoids the formation of the isomer in the first place. The patented process for producing isomer-free this compound includes a steam distillation step for purification.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Isomer-Free this compound via Hydrolysis of 2,3,4-Trifluoronitrobenzene
This protocol is based on a patented method designed to produce isomerically pure this compound.[1][2]
Materials:
-
2,3,4-Trifluoronitrobenzene
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Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 30-35%)
-
Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄) (e.g., 70-85%)
-
Water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2,3,4-trifluoronitrobenzene.
-
Hydroxide Addition: While stirring, slowly add the aqueous hydroxide solution dropwise to the 2,3,4-trifluoronitrobenzene. Control the rate of addition to maintain the reaction temperature between 20°C and 60°C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as gas chromatography (GC), until the starting material is consumed. This may take several hours.
-
Acidification: Once the reaction is complete, carefully add the acid to the reaction mixture to adjust the pH to approximately 1 to 6. This will neutralize the phenoxide salt and precipitate the phenol product.
-
Steam Distillation: Subject the resulting product mixture to steam distillation. The this compound will co-distill with the steam.
-
Isolation: Cool the distillate to induce crystallization of the product. Isolate the solid this compound by filtration.
-
Drying: Dry the isolated product. The resulting this compound should be of high purity (>99.9% by GC).
| Parameter | Recommended Range |
| Starting Material | 2,3,4-Trifluoronitrobenzene |
| Reagent | Aqueous NaOH or KOH |
| Reaction Temperature | 20°C to 60°C |
| pH after Acidification | 1 to 6 |
| Purification Method | Steam Distillation |
| Expected Purity | >99.9% |
Visualizations
Caption: Workflow for the synthesis of isomer-free this compound.
Caption: Troubleshooting logic for isomer formation in this compound synthesis.
References
Troubleshooting low yield in the synthesis of quinolone antibiotics from 2,3-Difluoro-6-nitrophenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of quinolone antibiotics starting from 2,3-Difluoro-6-nitrophenol.
Troubleshooting Guides & FAQs
This section is organized by the key reaction steps in the synthetic pathway.
Step 1: O-Alkylation of this compound
Question: I am getting a low yield in the first step, the O-alkylation of this compound with chloroacetone. What are the common causes and solutions?
Answer:
Low yields in this step are often due to incomplete reaction, side reactions, or decomposition of the starting material. Here are some common issues and troubleshooting suggestions:
-
Incomplete Deprotonation: The phenoxide is the active nucleophile. Ensure you are using a suitable base and solvent combination to fully deprotonate the phenol.
-
Base Selection: Potassium carbonate (K2CO3) is a common and effective base for this reaction. If you are still seeing starting material, consider a stronger base like sodium hydride (NaH), but be cautious of potential side reactions.
-
Solvent Choice: Polar aprotic solvents like DMF or acetone are generally preferred as they effectively dissolve the reactants and facilitate the reaction.
-
-
Side Reactions: The primary side reaction is C-alkylation. To favor O-alkylation, use a polar aprotic solvent and a less reactive alkylating agent if possible. However, with chloroacetone, the reaction is generally selective for the oxygen.
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the nitro-containing aromatic compound. A moderate temperature, typically between 60-80°C, is a good starting point. Monitor the reaction by TLC to avoid prolonged heating once the starting material is consumed.
-
Purity of Reagents: Ensure your this compound and chloroacetone are of high purity. Impurities can interfere with the reaction.
Step 2: Reductive Cyclization of the Nitro Intermediate
Question: The reduction of the nitro group and subsequent cyclization is giving me a low yield of the desired benzoxazine intermediate. What should I investigate?
Answer:
This is a critical step where several factors can impact the yield. The key is to achieve selective reduction of the nitro group to an amine, which then undergoes intramolecular nucleophilic aromatic substitution to form the benzoxazine ring.
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is a very common and effective method. Raney Nickel is frequently used for this transformation.[1][2][3] Incomplete reduction can occur if the catalyst is not active enough or if there are catalyst poisons present in the substrate or solvent. Ensure you are using a fresh, active catalyst.
-
Metal/Acid Reduction: Reagents like iron (Fe) or tin(II) chloride (SnCl2) in an acidic medium can also be used for nitro group reduction.[4] These methods are often very effective and can be more tolerant of certain functional groups than catalytic hydrogenation.
-
-
Incomplete Cyclization: If the nitro group is reduced but cyclization does not occur, it could be due to a few factors:
-
Reaction Conditions: The cyclization is a nucleophilic aromatic substitution and may require heating. Ensure the temperature is sufficient for the reaction to proceed after the reduction is complete.
-
Protonation of the Amine: In highly acidic conditions used for some metal-based reductions, the resulting aniline may be protonated, reducing its nucleophilicity and hindering the cyclization. Careful pH control during workup might be necessary.
-
-
Side Reactions:
-
Over-reduction: Strong reducing agents or harsh conditions could potentially lead to the reduction of the aromatic ring or other functional groups.
-
Dehalogenation: While less common with Raney Nickel compared to Pd/C, dehalogenation (loss of fluorine atoms) can be a concern during catalytic hydrogenation.[4] Using milder conditions or alternative reducing agents can mitigate this.
-
Step 3: Formation of the Quinolone Core (Gould-Jacobs Reaction)
Question: I am struggling with the Gould-Jacobs reaction. After reacting my benzoxazine intermediate with diethyl ethoxymethylenemalonate (DEEM), the subsequent cyclization to the quinolone core is inefficient. How can I improve the yield?
Answer:
The Gould-Jacobs reaction involves two key stages: the formation of the enaminone intermediate and its thermal cyclization. Low yields often stem from issues in the cyclization step.
-
Enaminone Formation: This step is usually straightforward. The reaction between the amine and DEEM should proceed smoothly, often with gentle heating to drive off the ethanol byproduct. Ensure you are using at least a stoichiometric amount of DEEM.
-
Thermal Cyclization: This is the most challenging part of the Gould-Jacobs reaction and typically requires high temperatures.
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Insufficient Temperature: The cyclization often requires temperatures in the range of 250-300°C.[5][6] This is often achieved by using a high-boiling solvent like diphenyl ether or Dowtherm A.[5]
-
Reaction Time: The optimal reaction time at high temperatures needs to be carefully determined. Prolonged heating can lead to degradation of the product.[6] It is advisable to monitor the reaction by TLC.
-
Microwave Synthesis: Microwave-assisted synthesis can be a very effective way to achieve the high temperatures required for cyclization in a much shorter time, often leading to improved yields and fewer side products.[5][6]
-
-
Alternative Cyclization Catalysts: In some cases, the cyclization can be promoted by acids. Polyphosphoric acid (PPA) has been used to effect this cyclization at lower temperatures than thermal methods.[1]
Quantitative Data Summary
Table 1: O-Alkylation of this compound
| Reactant | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3,4-Trifluoronitrobenzene | KOH | KOH | Water | 60 | 6 | 95.8 | [1] |
| This compound | Chloroacetone | K2CO3, KI | Acetone | Reflux | N/A | High | [3] |
Table 2: Reductive Cyclization
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| 2-Acetonyloxy-3,4-difluoronitrobenzene | H2/Raney Nickel | Ethanol | N/A | N/A | High | [2][3] |
Table 3: Gould-Jacobs Reaction Optimization (Microwave Conditions)
| Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) | Reference |
| 250 | 30 | 12 | 1 | [6] |
| 300 | 30 | 24 | 28 | [6] |
| 300 | 5 | 16 | 47 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetonyloxy-3,4-difluoronitrobenzene
This protocol is adapted from the synthesis of similar intermediates.[3]
-
To a solution of this compound in acetone, add potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.
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To this suspension, add chloroacetone (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reductive Cyclization to form the Benzoxazine Intermediate
This protocol is based on typical procedures for nitro group reduction and cyclization.[2][3]
-
Dissolve the 2-acetonyloxy-3,4-difluoronitrobenzene intermediate in ethanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully filter the catalyst through a pad of celite.
-
Evaporate the solvent under reduced pressure to yield the crude benzoxazine intermediate.
Protocol 3: Gould-Jacobs Cyclization to the Quinolone Core
This protocol outlines a conventional high-temperature synthesis.[5]
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In a reaction flask, combine the benzoxazine intermediate and diethyl ethoxymethylenemalonate (1.1 equivalents).
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Heat the mixture to approximately 120-130°C and remove the ethanol byproduct, for instance by distillation.
-
After the formation of the enaminone intermediate is complete (monitor by TLC), add a high-boiling solvent such as diphenyl ether.
-
Heat the reaction mixture to reflux (around 250-260°C) and maintain this temperature. Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a non-polar solvent like cyclohexane to precipitate the crude quinolone product.
-
Filter the solid, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.
Visualizations
Caption: General synthetic workflow for quinolone antibiotics.
Caption: Troubleshooting logic for the reductive cyclization step.
References
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNAr) on Difluoronitrophenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions on difluoronitrophenol substrates.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a difluoronitrophenol is showing low or no conversion. What are the most likely causes?
A1: Low conversion in SNAr reactions with difluoronitrophenols can stem from several factors. Firstly, ensure your aromatic ring is sufficiently activated by the nitro group; it should be positioned ortho or para to the fluorine leaving group.[1] Secondly, the choice of base is critical to deprotonate the nucleophile or the phenol itself, but a base that is too strong can lead to unwanted side reactions. Also, the reaction temperature may be insufficient to overcome the activation energy. Finally, the choice of solvent plays a crucial role; polar aprotic solvents are generally preferred as they enhance the reactivity of the nucleophile.[1]
Q2: I am observing the formation of multiple products in my reaction. What are the common side reactions and how can I minimize them?
A2: The formation of multiple products is a common challenge. With difluoronitrophenols, potential side reactions include:
-
Di-substitution: If both fluorine atoms are susceptible to substitution, you may get a mixture of mono- and di-substituted products. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[1]
-
Reaction at the hydroxyl group: The phenolic hydroxyl group can be deprotonated and act as a nucleophile, leading to undesired ether formation. Protecting the hydroxyl group prior to the SNAr reaction can prevent this.
-
Reaction with the solvent: Nucleophilic solvents like alcohols can compete with your intended nucleophile, especially at elevated temperatures.[1] It is advisable to use non-nucleophilic, polar aprotic solvents.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the starting material or product. Ensure you are using anhydrous conditions.
Q3: How does the position of the fluorine atoms and the nitro group affect the regioselectivity of the substitution?
A3: The regioselectivity of SNAr reactions on difluoronitrophenols is primarily governed by the electronic activation provided by the electron-withdrawing nitro group. The fluorine atom that is ortho or para to the nitro group will be significantly more activated towards nucleophilic attack. For instance, in 2,4-difluoronitrobenzene, a close analog, substitution tends to occur at the fluorine positioned para to the nitro group, though the ortho position is also reactive.[2] The specific regioselectivity can be influenced by the solvent, with nonpolar solvents sometimes favoring ortho-substitution.[2]
Q4: Is it necessary to protect the hydroxyl group of the difluoronitrophenol before the SNAr reaction?
A4: While not always mandatory, protecting the phenolic hydroxyl group is often a prudent strategy to prevent it from acting as a competing nucleophile, which can lead to the formation of undesired byproducts.[3] The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions of the SNAr step. Common protecting groups for phenols include ethers and silyl ethers.[3][4]
Troubleshooting Guides
Problem 1: Low Product Yield / Incomplete Reaction
| Potential Cause | Recommended Solution |
| Insufficient Base Strength or Inappropriate Base | The pKa of the base should be sufficient to deprotonate the nucleophile (or the phenol if desired). Screen a range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases (e.g., DBU, DIPEA).[5] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Many SNAr reactions require heating to proceed at an appreciable rate.[1] |
| Inappropriate Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[1] For certain substrates, nonpolar solvents like toluene can surprisingly improve regioselectivity.[2] |
| Weak Nucleophile | If possible, use a more reactive nucleophile. For example, use an alkoxide instead of an alcohol.[6] |
| Poor Leaving Group Ability (Less common for Fluoroaromatics) | Fluorine is generally an excellent leaving group in SNAr due to its high electronegativity which activates the aromatic ring.[1] |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Recommended Solution |
| Solvent Effects | The polarity of the solvent can influence the site of attack. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene). Nonpolar solvents have been shown to favor ortho-substitution in some cases.[2] |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. |
| Nature of the Nucleophile | The steric bulk and reactivity of the nucleophile can influence which fluorine is displaced. Consider screening different nucleophiles if regioselectivity is a persistent issue. |
| Counter-ion Effects | For reactions involving metal alkoxides, the nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the transition state and thus the regioselectivity. |
Experimental Protocols
General Protocol for SNAr on Difluoronitrophenols with an Amine Nucleophile
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the difluoronitrophenol (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.).
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to 120 °C, depending on the reactivity of the substrates). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol for Phenol Protection (Example: Methyl Ether)
-
Reactant Preparation: In a flask, dissolve the difluoronitrophenol (1.0 eq.) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Methylating Agent Addition: Add a methylating agent such as dimethyl sulfate or methyl iodide (1.1-1.5 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the product by standard methods such as column chromatography.
Visualizations
Caption: General workflow for optimizing SNAr reactions on difluoronitrophenols.
Caption: Troubleshooting decision tree for low yield in SNAr reactions.
Caption: Potential side reactions in SNAr of difluoronitrophenols.
References
Degradation pathways of 2,3-Difluoro-6-nitrophenol under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of 2,3-Difluoro-6-nitrophenol under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the primary anticipated degradation pathways for this compound involve hydrolysis, reduction of the nitro group, and nucleophilic substitution of the fluorine atoms. The specific pathway and resulting degradants will be highly dependent on the reaction conditions such as pH, temperature, and the presence of reducing or oxidizing agents.
Q2: How can I minimize the degradation of this compound during storage?
A2: To minimize degradation during storage, it is recommended to store this compound in a cool, dark, and dry place. The compound should be kept in a tightly sealed container to protect it from moisture and light, which can accelerate hydrolytic and photolytic degradation.
Q3: What are the likely degradation products I should monitor for?
A3: Potential degradation products to monitor include those resulting from the reduction of the nitro group to an amino group (forming 2,3-difluoro-6-aminophenol), and hydrolysis products where one or both fluorine atoms are replaced by hydroxyl groups. Under strongly basic conditions, nucleophilic aromatic substitution may be more prevalent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks observed during HPLC analysis. | Co-eluting impurities or degradation products. | Modify the HPLC method. Adjust the gradient, mobile phase composition, or column chemistry to achieve better separation. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structure. |
| Loss of compound potency over time. | Degradation of the active pharmaceutical ingredient (API). | Conduct a forced degradation study to identify the conditions causing the instability (e.g., heat, light, pH, oxidation). Based on the results, implement appropriate control measures such as using light-protective packaging or controlling the pH of the formulation. |
| Discoloration of the sample (e.g., turning yellow or brown). | Formation of colored degradation products, often related to the nitro-aromatic structure. | Investigate the formation of nitroso or other chromophoric degradants. Use techniques like UV-Vis spectroscopy to characterize the color change. Minimize exposure to light and oxygen. |
| Inconsistent results in bioassays. | Presence of active or interfering degradation products. | Isolate and characterize the major degradation products. Test their activity in the bioassay to determine if they contribute to the observed effect or interfere with the measurement. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
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At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method, typically with a C18 column and a mobile phase gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid).
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Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) detector to identify the mass of the parent compound and any degradation products.
-
Degradation Pathway Diagrams
Managing exothermic reactions in the synthesis of 2,3-Difluoro-6-nitrophenol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the exothermic nitration of 2,3-difluorophenol to synthesize 2,3-Difluoro-6-nitrophenol. The information is structured to address common challenges and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the nitration of 2,3-difluorophenol?
A1: The nitration of phenols is a highly exothermic reaction. Poor temperature control can lead to a rapid, uncontrolled increase in temperature, known as a "thermal runaway." This can result in the formation of unwanted byproducts, decomposition of the starting material and product, and a significant safety hazard, including the risk of explosion.[1] Strict adherence to the recommended temperature range is crucial for both safety and product purity.
Q2: What are the primary byproducts in this synthesis, and how can their formation be minimized?
A2: The primary byproduct is the isomeric 2,3-difluoro-4-nitrophenol. The formation of this isomer is competitive with the desired this compound. Minimizing its formation can be achieved by carefully controlling the reaction temperature and the concentration of the nitrating agent. Following the specified protocol, which uses 70% nitric acid at 0°C, is key to achieving a favorable isomer ratio.
Q3: Can I use a different nitrating agent for this synthesis?
A3: While other nitrating agents exist, the use of 70% nitric acid is a documented method for this specific transformation. Alternative reagents may alter the exothermic profile, reaction kinetics, and isomer distribution. Any deviation from the recommended protocol should be thoroughly researched and approached with caution, starting on a small scale with appropriate safety measures in place.
Q4: My reaction mixture has turned dark brown or black. What does this indicate?
A4: A dark coloration often suggests the occurrence of side reactions, such as oxidation of the phenol or decomposition of the nitro compounds. This is typically caused by excessive temperatures or localized "hot spots" within the reaction mixture. Immediate and efficient cooling is necessary. Ensure vigorous stirring to improve heat dissipation and homogeneity.
Q5: Is there an alternative synthesis route that avoids the direct nitration of a phenol?
A5: Yes, an alternative method involves the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali or alkaline earth metal hydroxide.[2][3] This process is conducted at temperatures between 20°C and 100°C and is reported to produce isomer-free this compound.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete reaction. - Decomposition due to excessive temperature. - Oxidation of the starting material. | - Ensure the reaction is stirred efficiently at the recommended temperature for the full duration. - Strictly maintain the reaction temperature at 0°C using an ice bath. - Add the nitric acid slowly and dropwise to prevent temperature spikes. |
| High Percentage of 2,3-difluoro-4-nitrophenol Isomer | - Reaction temperature was too high. - Incorrect concentration of nitric acid. | - Verify the accuracy of your thermometer and ensure consistent cooling. - Use 70% nitric acid as specified in the protocol. Higher concentrations can affect selectivity. |
| Uncontrolled Exothermic Reaction (Thermal Runaway) | - Too rapid addition of nitric acid. - Inadequate cooling. - Insufficient stirring. | - Immediately cease the addition of nitric acid. - Apply maximum cooling (e.g., add more ice/salt to the bath). - Be prepared to quench the reaction with a large volume of cold water if the temperature continues to rise uncontrollably. |
| Formation of Tarry, Polymeric Material | - Localized overheating ("hot spots"). - Reaction temperature significantly exceeded the recommended range. | - Improve stirring efficiency to ensure uniform temperature distribution. - Adhere strictly to the protocol's temperature control measures. |
Data Presentation
Table 1: Reaction Parameters for the Nitration of 2,3-Difluorophenol
| Parameter | Value | Notes |
| Starting Material | 2,3-Difluorophenol | --- |
| Nitrating Agent | 70% Nitric Acid | --- |
| Reaction Temperature | 0°C | Critical for safety and selectivity |
| Isomer Ratio (6-nitro:4-nitro) | 8:1 | Approximate ratio under optimal conditions |
| Expected Yield | ~65% | For the desired this compound isomer |
Table 2: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass | Melting Point |
| 2,3-Difluorophenol | C₆H₄F₂O | 130.10 g/mol | 39-42°C |
| This compound | C₆H₃F₂NO₃ | 175.09 g/mol | 60-62°C |
Experimental Protocols
Synthesis of this compound via Nitration of 2,3-Difluorophenol
Materials:
-
2,3-Difluorophenol
-
70% Nitric Acid
-
Ice
-
Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Place a solution of 2,3-difluorophenol in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Immerse the flask in an ice bath and begin stirring. Allow the contents to cool to 0°C.
-
-
Nitration:
-
Slowly add 70% nitric acid dropwise to the stirred solution via a dropping funnel.
-
Crucially, maintain the internal reaction temperature at 0°C throughout the addition. The rate of addition should be controlled to prevent any rise in temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for the specified reaction time (monitoring by TLC is recommended).
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
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Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product, a mixture of this compound and 2,3-difluoro-4-nitrophenol, can be purified by column chromatography or recrystallization to isolate the desired 6-nitro isomer.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for managing temperature during nitration.
References
Technical Support Center: Reactions Involving 2,3-Difluoro-6-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with this compound?
A1: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE). It is harmful if swallowed, in contact with skin, or inhaled.[1] It can also cause skin and serious eye irritation.[1] Always work in a well-ventilated fume hood and wear safety goggles, gloves, and a lab coat.
Q2: What are the typical physical properties of this compound?
A2: A summary of the key physical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₃F₂NO₃ |
| Molecular Weight | 175.09 g/mol [1] |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 60-62 °C |
| Solubility | Soluble in many organic solvents, but sparingly soluble in water. |
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: Due to its acidic phenolic proton, unreacted this compound can be effectively removed by performing an acid-base extraction. Washing the organic layer with a weak aqueous base, such as sodium bicarbonate solution, will deprotonate the phenol, forming a water-soluble salt that will partition into the aqueous layer.[2][3]
Troubleshooting Guides
Williamson Ether Synthesis with this compound
This section provides troubleshooting for the etherification of the phenolic hydroxyl group of this compound. A common issue in this synthesis is incomplete conversion or the formation of side products.
Problem: Low or no yield of the desired ether product.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the phenol: The phenolic proton of this compound is acidic, but a strong enough base is required for complete deprotonation to the phenoxide. | Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate aprotic solvent like DMF or acetonitrile. Ensure the base is fresh and added under anhydrous conditions. |
| Poor quality of the alkylating agent: The alkyl halide or other alkylating agent may have degraded. | Use a freshly opened or purified alkylating agent. |
| Side reaction (E2 elimination): If using a secondary or tertiary alkyl halide, the basic phenoxide can act as a base, leading to elimination instead of substitution.[4] | Whenever possible, use a primary alkyl halide to minimize elimination.[4] If a secondary halide is necessary, consider using milder reaction conditions (e.g., lower temperature) and a less hindered base. |
| Reaction temperature is too low: The reaction may be too slow at lower temperatures. | Gently heat the reaction mixture. Monitor the progress by TLC to avoid decomposition at higher temperatures. |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
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Dissolve this compound in a suitable anhydrous solvent (e.g., DMF, acetone) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., potassium carbonate, sodium hydride) and stir the mixture at room temperature for a predetermined time to allow for the formation of the phenoxide.
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Add the alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.
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Heat the reaction mixture to an appropriate temperature and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.
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Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with water and brine. To remove unreacted this compound, wash with a dilute aqueous base (e.g., 5% sodium bicarbonate solution).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Diagram: Williamson Ether Synthesis Workflow
Caption: A typical workflow for the Williamson ether synthesis.
Reduction of the Nitro Group in this compound
This section addresses common issues encountered during the reduction of the nitro group to an amine, a key step in the synthesis of many pharmaceutical intermediates.
Problem: Incomplete reduction or formation of byproducts.
| Possible Cause | Suggested Solution |
| Catalyst poisoning or deactivation (for catalytic hydrogenation): Impurities in the starting material or solvent can poison the catalyst (e.g., Pd/C). | Ensure the starting material and solvent are of high purity. If necessary, filter the reaction mixture through a small plug of silica gel before adding the catalyst. |
| Insufficient reducing agent (for metal/acid reductions): The stoichiometry of the reducing agent (e.g., SnCl₂, Fe) may be insufficient for complete conversion. | Use a larger excess of the metal reducing agent and acid. |
| Formation of side products: Over-reduction or side reactions can occur, especially under harsh conditions. | Monitor the reaction closely by TLC. Consider using milder reducing agents or reaction conditions. For example, transfer hydrogenation with ammonium formate and Pd/C can be a milder alternative to high-pressure hydrogenation. |
| Difficult work-up for metal reductions: The removal of metal salts (e.g., tin salts) can be challenging and may lead to emulsions. | After the reaction, adjust the pH to be basic to precipitate metal hydroxides, which can then be removed by filtration through celite. Thoroughly wash the filter cake with an organic solvent to recover the product. |
Experimental Protocol: General Procedure for Nitro Group Reduction
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Method A: Catalytic Hydrogenation
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Carefully add a catalytic amount of palladium on carbon (Pd/C) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography or recrystallization.
-
-
Method B: Reduction with Tin(II) Chloride
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Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
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Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
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Heat the reaction mixture to reflux and monitor by TLC.
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After completion, cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with an organic solvent.
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Separate the organic layer from the filtrate and wash it with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Diagram: Nitro Group Reduction Troubleshooting
Caption: A troubleshooting guide for the reduction of the nitro group.
References
Stability issues of 2,3-Difluoro-6-nitrophenol in storage
Technical Support Center: 2,3-Difluoro-6-nitrophenol
This technical support center provides guidance on the stability and storage of this compound to researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
Researchers using this compound may encounter issues related to its stability over time. The following guide provides a structured approach to identifying and resolving common problems.
Visual Inspection and Initial Assessment
The first step in troubleshooting is a careful visual inspection of the compound. Any deviation from the expected appearance could indicate degradation.
| Parameter | Expected Appearance | Potential Issue | Recommended Action |
| Color | White to light yellow crystalline powder[1] | Darkening of color (e.g., to brown) | Indicates potential degradation. Proceed to purity analysis. |
| Form | Crystalline solid[1] | Clumping or presence of oily substance | May indicate moisture absorption or decomposition. |
| Purity | ≥97.0% (typical)[1] | Reduced purity detected by analysis | Compound may not be suitable for use depending on the experimental requirements. |
Experimental Protocols for Stability Assessment
If you suspect degradation, the following analytical methods can be used to assess the purity and integrity of your this compound sample.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and detect the presence of impurities.
-
Methodology:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a solution of the sample to be tested at the same concentration.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Analysis: Compare the peak area of the main component in the sample chromatogram to the standard. The appearance of new peaks or a decrease in the main peak area relative to the standard indicates the presence of impurities and degradation.
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and identify potential degradation products.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquisition: Acquire 1H, 19F, and 13C NMR spectra.
-
Analysis: Compare the obtained spectra with a reference spectrum of pure this compound. Changes in chemical shifts or the appearance of new signals can indicate structural changes due to degradation.
-
Troubleshooting Workflow
The following diagram outlines the logical steps to follow when a stability issue with this compound is suspected.
Caption: Troubleshooting workflow for assessing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][4] It is recommended to protect it from light and heat.[2][5] The recommended storage temperature is typically between 15–25 °C.[6]
Q2: What are the signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color from its typical white to light yellow appearance to a darker shade, and a change in physical form, such as clumping.[1] A definitive sign of degradation is a decrease in purity as determined by analytical methods like HPLC.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[2][7] Contact with these materials should be avoided to prevent hazardous reactions.
Q4: Can I use this compound if it has changed color?
A4: A color change often indicates chemical degradation. It is strongly recommended to verify the purity of the compound using an analytical technique like HPLC before use. If the purity does not meet the requirements of your experiment, the material should not be used.
Q5: Is this compound sensitive to moisture?
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, based on the functional groups present, potential degradation could occur through the following pathways. This diagram illustrates hypothetical degradation routes.
Caption: Potential degradation pathways for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Vector SDS and Chemical Management [nmu-mi.safecollegessds.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Difluoro-6-nitrophenol and 2,4-Difluoro-6-nitrophenol in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two closely related fluorinated nitrophenols, 2,3-Difluoro-6-nitrophenol and 2,4-Difluoro-6-nitrophenol, in the context of nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of fluorine and nitro groups on the aromatic ring significantly influences the rate and regioselectivity of these reactions, a critical consideration in the synthesis of complex molecules for pharmaceuticals and advanced materials.
Theoretical Reactivity Comparison: An Overview
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, proceeding through a two-step addition-elimination mechanism. The rate-determining step is the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups, such as the nitro group (-NO2), are crucial for activating the aromatic ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group.[3][4] This positioning allows for the delocalization of the negative charge of the Meisenheimer complex onto the nitro group through resonance, thereby stabilizing the intermediate.[5]
In the case of the two isomers , the differential placement of the fluorine atoms relative to the activating nitro group leads to a predictable difference in their reactivity towards nucleophiles.
2,4-Difluoro-6-nitrophenol is anticipated to be the more reactive of the two isomers in SNAr reactions. This is because it possesses two fluorine atoms that are activated by the nitro group. The fluorine at the C-4 position is para to the nitro group, while the fluorine at the C-2 position is ortho. Both of these positions allow for effective resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack.
This compound , on the other hand, has only one fluorine atom (at the C-2 position) that is ortho to the activating nitro group. The fluorine at the C-3 position is meta to the nitro group. In the meta position, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitro group through resonance.[6] While the inductive effect of the nitro group will still contribute to some activation at the meta position, it is significantly less pronounced than the resonance effect. Consequently, the fluorine at the C-3 position is considerably less reactive in SNAr reactions.
Predicted Reactivity and Structural Rationale
The following table summarizes the key structural differences between the two isomers and the predicted impact on their SNAr reactivity.
| Feature | This compound | 2,4-Difluoro-6-nitrophenol |
| Structure | ||
| CAS Number | 82419-26-9 | 393-23-7 |
| Position of Fluorine Atoms Relative to Nitro Group | C-2 (ortho), C-3 (meta) | C-2 (ortho), C-4 (para) |
| Number of Activated Fluorine Atoms for SNAr | 1 (at C-2) | 2 (at C-2 and C-4) |
| Predicted Relative Reactivity | Less Reactive | More Reactive |
| Rationale | The fluorine at C-3 is meta to the nitro group and is therefore not significantly activated by resonance stabilization of the Meisenheimer intermediate. | Both fluorine atoms are in positions (ortho and para) that allow for effective resonance stabilization of the Meisenheimer intermediate, making both susceptible to nucleophilic attack. |
Visualizing Meisenheimer Intermediate Stability
The stability of the Meisenheimer intermediate is a key factor in determining the rate of an SNAr reaction. The following diagram illustrates the delocalization of the negative charge in the intermediates formed from the more reactive isomer, 2,4-Difluoro-6-nitrophenol, upon nucleophilic attack at the C-4 position.
Caption: Resonance stabilization of the Meisenheimer intermediate.
Proposed Experimental Protocol for a Comparative Reactivity Study
To empirically validate the predicted difference in reactivity, a competitive kinetic experiment can be designed. This protocol outlines a general methodology for such a study.
Objective: To determine the relative reaction rates of this compound and 2,4-Difluoro-6-nitrophenol with a common nucleophile under identical reaction conditions.
Materials:
-
This compound
-
2,4-Difluoro-6-nitrophenol
-
A suitable nucleophile (e.g., morpholine, sodium methoxide)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
An internal standard for chromatographic analysis (e.g., naphthalene, biphenyl)
-
Reagents for quenching the reaction (e.g., dilute HCl)
-
Solvents for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
-
Thermostatically controlled reaction vessel
-
Magnetic stirrer
Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions of this compound and 2,4-Difluoro-6-nitrophenol in the chosen solvent.
-
Prepare a stock solution of the nucleophile in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a thermostatically controlled reaction vessel, add a known volume of the solvent and the internal standard stock solution.
-
Equilibrate the vessel to the desired reaction temperature (e.g., 25 °C, 50 °C).
-
-
Initiation of the Reaction:
-
Add equal volumes of the this compound and 2,4-Difluoro-6-nitrophenol stock solutions to the reaction vessel.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution.
-
-
Sample Analysis:
-
Extract the quenched reaction mixture with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Analyze the organic extract by HPLC or GC to determine the concentrations of the remaining reactants (this compound and 2,4-Difluoro-6-nitrophenol) relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of each reactant versus time.
-
Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.
-
The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the two isomers.
-
Logical Workflow for Predicting SNAr Reactivity
The following diagram illustrates the logical steps involved in assessing the SNAr reactivity of a substituted fluoroaromatic compound.
Caption: Predicting SNAr reactivity based on substituent position.
Conclusion
Based on the fundamental principles of the SNAr mechanism, 2,4-Difluoro-6-nitrophenol is predicted to be significantly more reactive than this compound . This enhanced reactivity is attributed to the presence of two fluorine atoms activated by the ortho and para positioning of the strongly electron-withdrawing nitro group, which effectively stabilizes the crucial Meisenheimer intermediate. For synthetic chemists and drug development professionals, this difference in reactivity is a key consideration for designing efficient synthetic routes and achieving desired regioselectivity. The proposed experimental protocol provides a framework for quantitatively confirming this theoretical prediction.
References
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 2,3-Difluoro-6-nitrophenol and 2,5-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two difluoronitrophenol isomers: 2,3-Difluoro-6-nitrophenol and 2,5-Difluoro-6-nitrophenol. The primary focus of this comparison is their susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction in the synthesis of pharmaceuticals and other fine chemicals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | This compound |
| CAS Number | 82419-26-9 |
| Molecular Formula | C₆H₃F₂NO₃ |
| Molecular Weight | 175.09 g/mol [3] |
| Appearance | Solid |
| Melting Point | 60-62 °C |
No comprehensive experimental data for the physicochemical properties of 2,5-Difluoro-6-nitrophenol is available in the reviewed literature.
Synthesis and Experimental Protocols
Synthesis of this compound
A common method for the synthesis of isomerically pure this compound involves the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide.[4][5][6]
Reaction:
2,3,4-Trifluoronitrobenzene + MOH → this compound + MF
(Where M = Alkali or Alkaline Earth Metal)
Detailed Experimental Protocol:
-
Reaction Setup: To a suitable reaction vessel, add 2,3,4-trifluoronitrobenzene.
-
Reagent Addition: Slowly add an aqueous solution of sodium hydroxide while maintaining the reaction temperature below 60°C.
-
Reaction Time: Stir the mixture for approximately 2 hours, monitoring the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture to a pH of approximately 2.5 using 70% sulfuric acid.
-
Introduce steam into the solution to perform steam distillation. The product will co-distill with the water vapor.
-
Cool the collected distillate to 10°C with stirring to precipitate the solid product.
-
-
Isolation: Filter the precipitated solid and dry to obtain this compound.
Reactivity Comparison: A Theoretical Analysis of Nucleophilic Aromatic Substitution (SNAr)
The reactivity of fluoronitroaromatic compounds in SNAr reactions is primarily governed by the electronic effects of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the nitro group (-NO₂), activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[7][8][9] The hydroxyl group (-OH) is an activating group for electrophilic aromatic substitution but its phenoxide form (-O⁻), present under basic conditions typical for SNAr, is a strong electron-donating group. The fluorine atoms exert a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.
In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. Therefore, the isomer that forms a more stable intermediate is expected to be more reactive. The stability of the Meisenheimer complex is enhanced when the negative charge can be delocalized onto the electron-withdrawing groups, particularly the nitro group. This occurs most effectively when the negative charge is located at the ortho and para positions relative to the nitro group.[8][10]
Analysis of this compound
In this compound, a nucleophile can attack either the carbon at position 2 (C2) or position 3 (C3), displacing a fluoride ion.
-
Attack at C2: The resulting negative charge in the Meisenheimer complex can be delocalized onto the nitro group at position 6 (para-relationship). This provides significant stabilization.
-
Attack at C3: The negative charge cannot be directly delocalized onto the nitro group through resonance.
Therefore, nucleophilic attack is strongly favored at the C2 position.
Analysis of 2,5-Difluoro-6-nitrophenol (Theoretical)
For the hypothetical 2,5-Difluoro-6-nitrophenol, a nucleophile could attack at C2 or C5.
-
Attack at C2: The negative charge in the Meisenheimer complex can be delocalized onto the nitro group at position 6 (para-relationship), leading to significant stabilization.
-
Attack at C5: The negative charge cannot be directly delocalized onto the nitro group through resonance.
Similar to the 2,3-isomer, nucleophilic attack is predicted to be favored at the C2 position.
Predicted Reactivity Comparison
Both isomers have a fluorine atom at the C2 position, which is para to the strongly activating nitro group at C6. This suggests that both compounds will be reactive towards nucleophilic aromatic substitution at this position.
However, the electronic environment of the two isomers differs due to the position of the second fluorine atom.
-
In This compound , the fluorine at C3 exerts a strong inductive electron-withdrawing effect on the adjacent C2 position, further increasing its electrophilicity and making it more susceptible to nucleophilic attack.
-
In 2,5-Difluoro-6-nitrophenol , the second fluorine is at C5, which is meta to the C2 position. Its inductive effect on C2 will be weaker compared to the fluorine at C3 in the other isomer.
Based on this analysis, This compound is predicted to be more reactive towards nucleophilic aromatic substitution at the C2 position than 2,5-Difluoro-6-nitrophenol . The greater inductive effect of the adjacent fluorine atom in the 2,3-isomer enhances the partial positive charge on the C2 carbon, accelerating the rate-determining nucleophilic attack.
Representative Experimental Protocol for SNAr of a Difluoronitro-aromatic Compound
The following is a general protocol for a nucleophilic aromatic substitution reaction with an amine, adapted from procedures for similar compounds. This can serve as a starting point for reactions with this compound.
Reaction:
This compound + R₂NH → 2-(Dialkylamino)-3-fluoro-6-nitrophenol + HF
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine) (2 equivalents)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or a polar protic solvent like ethanol)
-
Base (optional, e.g., K₂CO₃, Et₃N, if the amine is used as its salt or if the amine itself is not a strong enough base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent.
-
Reagent Addition: Add the amine (2 equivalents) to the solution. If a solid base is used, add it at this stage.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-120°C) and stir for a period of 2 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
This guide provides a detailed overview of this compound and a theoretical framework for understanding its reactivity in comparison to the less-documented 2,5-Difluoro-6-nitrophenol. Based on the principles of nucleophilic aromatic substitution, it is predicted that This compound exhibits higher reactivity due to the favorable electronic effects of its substituent pattern. The provided experimental protocols for the synthesis of this compound and a general SNAr reaction offer practical guidance for researchers working with these and similar compounds. Further experimental studies are warranted to validate this theoretical comparison and to fully characterize the reactivity of 2,5-Difluoro-6-nitrophenol.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
- 5. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. EP0550535B1 - Process for producing 2,3-difluor-6-nitrophenol - Google Patents [patents.google.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Efficacy of Agrochemicals Derived from Different Difluoronitrophenol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms and nitro groups on a phenol ring can dramatically alter the biological activity of a compound, a principle of keen interest in the development of novel agrochemicals. This guide provides a comparative analysis of the herbicidal efficacy of agrochemicals derived from different difluoronitrophenol isomers. While direct comparative studies on the herbicidal activity of various difluoronitrophenol isomers are not extensively available in peer-reviewed literature, this guide synthesizes information from analogous compounds, patent literature, and established principles of quantitative structure-activity relationships (QSAR) to provide a predictive comparison.
Introduction to Difluoronitrophenol-Derived Agrochemicals
Difluoronitrophenol derivatives belong to the broader class of nitrophenolic herbicides. Historically, dinitrophenols like dinoseb have been used as potent herbicides, insecticides, and fungicides[1]. Their mode of action typically involves the uncoupling of oxidative phosphorylation, which disrupts the production of ATP in mitochondria, leading to rapid cell death[2]. The introduction of fluorine atoms into the phenolic ring is a common strategy in agrochemical design to enhance efficacy, alter selectivity, and modify the compound's environmental fate. The specific isomerism—the positioning of the two fluorine atoms and the nitro group—is critical in determining the molecule's interaction with its biological target and its overall herbicidal effectiveness.
Theoretical Efficacy Based on Isomerism: A QSAR Perspective
Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds and nitrophenolic herbicides provide a framework for predicting the efficacy of different difluoronitrophenol isomers[2][3][4][5]. The herbicidal activity of these compounds is strongly correlated with several physicochemical parameters, which are in turn dictated by the isomeric substitution pattern:
-
Acidity (pKa): The acidity of the phenolic hydroxyl group is a crucial factor. For these compounds to act as protonophores and uncouple oxidative phosphorylation, they need to be able to be protonated and deprotonated. The pKa is heavily influenced by the electron-withdrawing effects of the nitro and fluorine substituents.
-
Lipophilicity (LogP): The ability of the herbicide to penetrate the waxy cuticle of leaves and move across cell membranes is governed by its lipophilicity. The position of the fluorine atoms can significantly alter the LogP value.
-
Steric Factors: The size and shape of the molecule, determined by the arrangement of the substituents, influence its ability to bind to the target site.
Based on these principles, we can infer potential differences in the efficacy of key difluoronitrophenol isomers:
-
2,4-Difluoro-6-nitrophenol vs. 2,6-Difluoro-4-nitrophenol: The proximity of the nitro group to the hydroxyl group in the ortho position (as in 2,4-difluoro-6-nitrophenol) can lead to intramolecular hydrogen bonding. This can decrease the acidity of the phenol and increase its lipophilicity compared to the para-nitro isomer (2,6-difluoro-4-nitrophenol). This difference in physicochemical properties is expected to translate into variations in uptake, translocation, and ultimately, herbicidal activity. The para-nitro isomer is generally expected to be more acidic.
Mode of Action: Uncoupling of Oxidative Phosphorylation
The primary mode of action for nitrophenolic herbicides is the disruption of cellular energy production through the uncoupling of oxidative phosphorylation in mitochondria[2][3][6][7][8]. This process can be visualized as follows:
References
- 1. WO2010143205A2 - Herbicidal composition - Google Patents [patents.google.com]
- 2. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A perspective on the role of quantitative structure-activity and structure-property relationships in herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. EP0705829A1 - Epoxyphenol derivatives and herbicides containing them as active ingredients - Google Patents [patents.google.com]
- 8. WO2007143791A1 - An improved herbicide composition - Google Patents [patents.google.com]
A Spectroscopic Showdown: Unmasking the Isomers of Difluoro-nitrophenol
A detailed comparative analysis of 2,3-Difluoro-6-nitrophenol and its structural isomers using NMR, FTIR, and Mass Spectrometry reveals key spectral distinctions crucial for their unambiguous identification in research and pharmaceutical development.
Scientists working in drug discovery and organic synthesis often encounter the challenge of distinguishing between closely related isomers, where subtle changes in molecular structure can dramatically alter chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound and its various isomers, offering a valuable resource for researchers. By examining their unique spectral fingerprints through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we can establish clear parameters for their identification.
At a Glance: Spectroscopic Data Summary
To facilitate a clear comparison, the key spectroscopic data for this compound and its isomers are summarized in the table below. This quantitative data highlights the distinct spectral features arising from the different substitution patterns on the phenyl ring.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FTIR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2,4-Difluoro-6-nitrophenol | Data not available | Data not available | Data not available | Data not available |
| 2,5-Difluoro-4-nitrophenol | Data not available | Data not available | Data not available | Data not available |
| 2,6-Difluoro-4-nitrophenol | 7.95 (2H, m) in CDCl₃[1] | Data not available | Data not available | Data not available |
| 3,4-Difluoro-2-nitrophenol | Data not available | Data not available | Data not available | Data not available |
| 3,5-Difluoro-2-nitrophenol | 10.87 (1H, d, J=1.2 Hz), 6.66-6.70 (1H, m), 6.53-6.59 (1H, m) in CDCl₃[2] | Data not available | Data not available | Data not available |
| 4,5-Difluoro-2-nitrophenol | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that the specific quantitative data was not retrievable from the searched sources. Further experimental work or access to specialized databases would be required to populate these fields.
Deciphering the Differences: A Deeper Dive into the Spectra
The subtle shifts in the positions of the fluorine and nitro groups among the isomers lead to predictable and measurable differences in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants in the proton NMR spectra are highly sensitive to the electronic environment of the hydrogen atoms on the aromatic ring. For instance, in 2,6-Difluoro-4-nitrophenol , the two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a multiplet at 7.95 ppm.[1] In contrast, the spectrum of 3,5-Difluoro-2-nitrophenol displays three distinct signals for the aromatic protons, including a downfield doublet for the proton adjacent to the nitro group, reflecting the asymmetry of the molecule.[2] The electron-withdrawing nature of the nitro and fluoro groups generally leads to downfield shifts for the aromatic protons.
-
¹³C NMR: The carbon NMR spectra would provide further confirmation of the isomeric structures. The number of unique carbon signals will correspond to the symmetry of the molecule. Furthermore, the carbons directly attached to the fluorine atoms will exhibit characteristic splitting patterns (carbon-fluorine coupling), and their chemical shifts will be significantly influenced by the electronegativity of the fluorine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectra of these isomers are expected to show characteristic absorption bands for the O-H, N-O (from the nitro group), C-F, and C=C bonds. While the general regions for these vibrations will be similar, the precise wavenumbers and intensities of the peaks, particularly in the fingerprint region (below 1500 cm⁻¹), will differ based on the substitution pattern. These differences arise from the influence of the substituents on the bond strengths and dipole moments within the molecule. Key vibrations to analyze include the O-H stretching of the phenolic hydroxyl group, the asymmetric and symmetric stretching of the NO₂ group, and the C-F stretching vibrations.
Mass Spectrometry (MS):
All the difluoro-nitrophenol isomers share the same nominal molecular weight. However, high-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. The fragmentation patterns observed in the mass spectrum, resulting from the ionization and subsequent breakdown of the molecule, will be unique to each isomer. The positions of the fluoro and nitro groups will dictate the stability of the resulting fragments, leading to different relative abundances of the fragment ions. This fragmentation "fingerprint" is a powerful tool for isomer differentiation.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the difluoro-nitrophenol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and relative intensities.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
EI-MS: This technique is often used for volatile compounds and provides detailed fragmentation patterns.
-
ESI-MS: This is a softer ionization technique suitable for a wider range of compounds and can provide information on the molecular ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.
Visualizing the Workflow
The logical flow of spectroscopic analysis for comparing these isomers can be visualized as follows:
References
A Comparative Guide to Validated Analytical Methods for 2,3-Difluoro-6-nitrophenol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of suitable analytical methods for the analysis of 2,3-Difluoro-6-nitrophenol, a fluorinated nitrophenol intermediate. While specific validated methods for this exact compound are not widely published, this guide draws upon established analytical techniques for structurally similar nitrophenols and fluorinated compounds to provide a robust framework for method development and validation.[1]
The primary analytical techniques suitable for the determination of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For nitrophenols, reversed-phase HPLC with UV detection is a common and effective approach.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification based on mass spectra.[2] While direct analysis of phenols can be challenging, derivatization can improve volatility and chromatographic performance.[3]
Comparison of Analytical Methods
The following table summarizes the key performance parameters for HPLC-UV and GC-MS based on data from the analysis of related nitrophenol compounds. These values should be considered as typical starting points for the method development and validation for this compound.
| Parameter | HPLC-UV | GC-MS | Alternative Methods |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with detection by mass spectrometry. | UV-Vis Spectrophotometry, Electrochemical Methods.[4] |
| Typical Column | Reversed-phase C18 or Phenyl.[1] | Non-polar or medium-polarity capillary column (e.g., DB-5).[5] | Not Applicable. |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water with acid modifier.[1] | Helium or Hydrogen.[3] | Not Applicable. |
| Detector | UV/Vis or Diode Array Detector (DAD). | Mass Spectrometer (MS). | Spectrophotometer, Electrode. |
| Derivatization | Generally not required. | May be required to improve volatility (e.g., silylation).[4] | Not Applicable. |
| Linearity Range | Typically in the ng/mL to µg/mL range.[4] | Can achieve low ng/mL to µg/mL range. | Method dependent. |
| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL (for similar nitrophenols).[4] | Dependent on derivatization and MS detector sensitivity. | Generally higher than chromatographic methods. |
| Limit of Quantification (LOQ) | 0.07 - 0.51 ng/mL (for similar nitrophenols).[4] | Dependent on derivatization and MS detector sensitivity. | Generally higher than chromatographic methods. |
| Precision (%RSD) | < 15% (Intra- & Inter-day).[4][6] | < 15% is achievable. | Method dependent. |
| Accuracy/Recovery (%) | 90 - 112%.[4][6] | 80 - 120% is a common target. | Method dependent. |
| Advantages | Robust, widely available, good for routine analysis. | High selectivity and sensitivity, definitive identification. | Rapid, low cost. |
| Disadvantages | Lower selectivity than MS. | May require derivatization, more complex instrumentation. | Lower sensitivity and selectivity. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a general guideline for the analysis of nitrophenols and can be adapted for this compound.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV/Vis or DAD detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to improve peak shape. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 270-280 nm is a good starting point for nitrophenols.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
4. Validation Parameters to Evaluate:
-
Linearity: Analyze the working standards in triplicate and plot the peak area versus concentration. Perform a linear regression and determine the correlation coefficient (r²), which should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at different concentrations. Express the results as the relative standard deviation (%RSD).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general approach for the analysis of phenols by GC-MS, which may require derivatization for optimal performance.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Port Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min. The program should be optimized to achieve good separation.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantification.
3. Derivatization (if necessary):
-
A common derivatization for phenols is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Procedure: Evaporate the sample extract to dryness under a gentle stream of nitrogen. Add the derivatizing agent and a solvent (e.g., pyridine or acetonitrile), and heat at a specific temperature (e.g., 60-70 °C) for a set time (e.g., 30 minutes) to complete the reaction.
4. Standard and Sample Preparation:
-
Prepare standard and sample solutions in a volatile solvent compatible with GC (e.g., ethyl acetate or dichloromethane). If derivatization is performed, the standards must also be derivatized in the same manner as the samples.
5. Validation Parameters:
-
Similar to HPLC, validation should include an assessment of linearity, LOD, LOQ, precision, and accuracy.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for the analysis of this compound by HPLC-UV.
Caption: General workflow for the analysis of this compound by GC-MS.
References
A Comparative Benchmarking Study on the Synthesis of 2,3-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 2,3-Difluoro-6-nitrophenol, a key intermediate in the production of pharmaceuticals, notably fluoroquinolone antibiotics, and various agrochemicals. The performance of each method is evaluated based on reported yields, reaction conditions, and starting materials, supported by detailed experimental protocols.
Method 1: Nucleophilic Aromatic Substitution of 2,3,4-Trifluoronitrobenzene
This widely utilized method involves the hydrolysis of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali or alkaline earth metal hydroxide. This process yields isomerically pure this compound with high efficiency.
Experimental Protocol:
The following protocol is adapted from the patent DE4030263A1.[1][2]
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Potassium hydroxide (31.7% aqueous solution) or Sodium hydroxide (31.7% aqueous solution)
-
Sulfuric acid (70%) or Phosphoric acid (85%) or Formic acid or Hydrochloric acid (36% aqueous)
-
Water
Procedure:
-
A mixture of 2,3,4-trifluoronitrobenzene and water is heated to approximately 40-60°C with vigorous stirring.
-
An aqueous solution of potassium hydroxide or sodium hydroxide is added dropwise, maintaining the temperature within the specified range.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is acidified to a pH of approximately 1-6 using an acid such as sulfuric, phosphoric, formic, or hydrochloric acid.
-
The product is then isolated and purified by steam distillation.
-
After cooling, the crystalline this compound is collected by filtration and dried.
Method 2: Nitration of 2,3-Difluorophenol
A second route to this compound involves the direct nitration of 2,3-difluorophenol. This approach is a common strategy for the synthesis of nitrophenols.
Representative Experimental Protocol:
While a specific protocol for the nitration of 2,3-difluorophenol to this compound is not explicitly detailed in the searched literature, a representative procedure can be outlined based on standard nitration methodologies for similar substrates.
Materials:
-
2,3-Difluorophenol
-
Nitrating agent (e.g., nitric acid, a mixture of nitric acid and sulfuric acid, or other nitrating agents)
-
An appropriate solvent (e.g., acetic acid, dichloromethane)
Procedure:
-
2,3-Difluorophenol is dissolved in a suitable solvent and the solution is cooled to a low temperature (e.g., 0-5°C).
-
The nitrating agent is added dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified period, allowing the reaction to proceed to completion.
-
The reaction is then quenched by pouring it into ice-water.
-
The crude product is collected by filtration or extracted with an organic solvent.
-
Purification is typically achieved through recrystallization or chromatography to isolate the desired this compound isomer.
Performance Comparison
| Parameter | Method 1: Hydrolysis of 2,3,4-Trifluoronitrobenzene | Method 2: Nitration of 2,3-Difluorophenol |
| Starting Material | 2,3,4-Trifluoronitrobenzene | 2,3-Difluorophenol |
| Key Reagents | Aqueous alkali/alkaline earth metal hydroxide, Acid | Nitrating agent (e.g., HNO₃/H₂SO₄) |
| Reported Yield | 85-86%[1] | Not specified, but generally can be high |
| Product Purity | Isomerically pure (<99.9% by GC)[1] | Potential for isomer formation, requiring purification |
| Reaction Conditions | 20-100°C, aqueous medium[1][2] | Typically low temperatures (0-5°C) |
| Purification | Steam distillation[1][2] | Recrystallization or chromatography |
| Advantages | High yield and selectivity, use of water as a solvent, no organic solvents required in the process.[1][2] | Direct introduction of the nitro group. |
| Disadvantages | Requires a more functionalized starting material. | Potential for the formation of multiple isomers, requiring careful control of reaction conditions and purification. |
Logical Workflow for Synthesis Method Selection
Caption: Decision workflow for selecting a synthesis method for this compound.
Reaction Pathways
Caption: Comparative reaction pathways for the synthesis of this compound.
References
Performance of 2,3-Difluoro-6-nitrophenol in Combinatorial Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2,3-Difluoro-6-nitrophenol is a versatile building block in combinatorial chemistry, particularly valued for its role in the synthesis of compound libraries for drug discovery and agrochemical research.[1] Its unique substitution pattern, featuring two fluorine atoms and a nitro group on a phenolic ring, offers distinct advantages in terms of reactivity and the physicochemical properties of the resulting molecules.[1] This guide provides a comparative analysis of this compound's performance against other common building blocks, supported by available data and generalized experimental protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in combinatorial synthesis. These properties influence its reactivity, handling, and the characteristics of the resulting library members.
| Property | Value | Reference |
| CAS Number | 82419-26-9 | [2][3] |
| Molecular Formula | C₆H₃F₂NO₃ | [3] |
| Molecular Weight | 175.09 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 60-62 °C | [2] |
| Purity | ≥97.0% (typical) | [1] |
Performance in Combinatorial Synthesis: A Comparative Overview
The primary utility of this compound in combinatorial chemistry lies in its application in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluorine atoms. This allows for the rapid generation of diverse libraries of substituted nitrophenols, which can be further modified.
| Building Block | Key Features & Reactivity | Potential Advantages in Combinatorial Chemistry | Common Applications |
| This compound | Two fluorine atoms ortho and meta to the activating nitro group. The fluorine at the 2-position is highly activated. | Offers two sites for diversification. Sequential substitution can be controlled to generate complex scaffolds. The resulting difluoro-substituted core is a key pharmacophore in certain drug classes. | Precursor for fluoroquinolone antibiotics.[4] Building block for agrochemicals and dyes. |
| 2,4-Difluoro-6-nitrophenol | Fluorine atoms ortho and para to the activating nitro group. Both positions are highly activated towards SNAr. | High reactivity at two positions allows for facile library synthesis. Symmetrical activation might lead to mixtures in non-selective reactions. | Synthesis of biologically active compounds. |
| 2,6-Difluoro-4-nitrophenol | Two fluorine atoms ortho to the activating nitro group. | High reactivity at two positions. | Synthesis of diverse chemical libraries. |
| 4-Fluoro-2-nitrophenol | Single fluorine atom para to the activating nitro group. | A single, highly activated position for selective substitution. | Used in the synthesis of various biologically active molecules. |
Note: The relative reactivity of the fluorine atoms is influenced by the position relative to the electron-withdrawing nitro group (ortho and para positions being more activated than meta). The specific reaction conditions will ultimately determine the outcome and yield of the substitutions.
Experimental Protocols
While a specific, detailed protocol for a combinatorial library synthesis using this compound is not available in the reviewed literature, a general procedure for a solution-phase parallel synthesis via nucleophilic aromatic substitution can be outlined.
General Protocol for Solution-Phase Parallel Synthesis of an Amine Library
This protocol describes the reaction of this compound with a library of primary or secondary amines to generate a library of 2-amino-3-fluoro-6-nitrophenol derivatives.
Materials:
-
This compound
-
Library of diverse primary and secondary amines
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., preparative HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.1 M).
-
Prepare stock solutions of each amine from the library in anhydrous DMF (e.g., 0.12 M).
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.3 M).
-
-
Reaction Setup:
-
Into each well of the 96-well reaction block (or individual vials), add the this compound stock solution (e.g., 100 µL, 0.01 mmol).
-
To each well, add the corresponding amine stock solution (e.g., 100 µL, 0.012 mmol, 1.2 equivalents).
-
Add the DIPEA stock solution to each well (e.g., 100 µL, 0.03 mmol, 3 equivalents).
-
-
Reaction:
-
Seal the reaction block or vials under an inert atmosphere.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 hours). The optimal temperature and time should be determined empirically for the specific library.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC) on a representative subset of reactions.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the reaction block to cool to room temperature.
-
The solvent can be removed in vacuo.
-
The crude products can be purified by parallel preparative HPLC to yield the desired library of compounds.
-
-
Characterization:
-
The purity and identity of the library members should be confirmed by analytical LC-MS and ¹H NMR spectroscopy.
-
Visualization of Workflows and Pathways
Experimental Workflow for Parallel Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis of a compound library using this compound.
Caption: Workflow for parallel library synthesis.
Signaling Pathway: Mechanism of Action of Fluoroquinolones
Derivatives of this compound are key precursors to fluoroquinolone antibiotics. These antibiotics inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Caption: Inhibition of bacterial DNA replication.
Conclusion
This compound is a valuable and reactive building block for combinatorial chemistry. Its difluoro-substitution pattern, activated by a nitro group, allows for the creation of diverse compound libraries through nucleophilic aromatic substitution. While direct quantitative comparative data with other fluorinated nitrophenols in a combinatorial setting is scarce, its established role as a precursor to potent fluoroquinolone antibiotics highlights its significance. The provided generalized protocols and workflows offer a starting point for researchers looking to utilize this building block in their own discovery programs. Further head-to-head comparative studies would be beneficial to fully elucidate its performance characteristics relative to other building blocks.
References
A Comparative Analysis of Fluorine Leaving Group Ability in Difluoronitrophenol Isomers for Nucleophilic Aromatic Substitution
For Immediate Publication
To: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the leaving group ability of fluorine in various isomers of difluoronitrophenol, a critical consideration in the synthesis of complex aromatic compounds. The reactivity of these isomers in nucleophilic aromatic substitution (SNAr) reactions is paramount for the strategic design of pharmaceutical and agrochemical intermediates. This document outlines the theoretical basis for differential reactivity, presents a qualitative comparison based on established principles, and provides a representative experimental protocol for assessing this reactivity.
Introduction to Fluorine's Role in Nucleophilic Aromatic Substitution
In the realm of nucleophilic aromatic substitution (SNAr), fluorine presents a unique case. While it is a poor leaving group in aliphatic SN2 reactions due to the strength of the carbon-fluorine bond, it is an excellent leaving group in SNAr reactions.[1][2] This enhanced reactivity stems from the mechanism of SNAr, which proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[3][4]
Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which polarizes the carbon-fluorine bond and increases the electrophilicity of the carbon atom.[5] This effect significantly lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the reaction rate.[3] The actual cleavage of the strong C-F bond occurs in the second, faster step of the reaction, which leads to the restoration of aromaticity.[5]
The efficiency of the SNAr reaction is further enhanced by the presence of strong electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to the fluorine leaving group. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, further facilitating its formation.[3] The presence of a hydroxyl group (-OH) also influences the electronic nature of the aromatic ring, particularly in its deprotonated phenoxide form, which is a strong electron-donating group.
Isomeric Comparison of Fluorine Leaving Group Ability
The following table provides a predicted qualitative comparison of the reactivity of a fluorine atom at a specific position in several hypothetical difluoronitrophenol isomers. The reactivity is predicted based on the degree of activation by the nitro group.
| Isomer Structure | Position of Leaving Fluorine | Activating Group(s) (Ortho/Para) | Predicted Relative Reactivity | Rationale |
| 2,4-Difluoro-6-nitrophenol | C2-F | -NO2 (para) | High | The fluorine at the C2 position is para to the strongly activating nitro group, leading to significant stabilization of the Meisenheimer complex. |
| C4-F | -NO2 (ortho) | High | The fluorine at the C4 position is ortho to the strongly activating nitro group, also leading to strong stabilization of the intermediate. | |
| 2,6-Difluoro-4-nitrophenol | C2-F or C6-F | -NO2 (ortho) | Very High | Both fluorine atoms are ortho to the para-directing nitro group, resulting in a highly activated system for nucleophilic attack. |
| 3,5-Difluoro-2-nitrophenol | C3-F | -NO2 (meta) | Low | The fluorine at the C3 position is meta to the nitro group. Resonance stabilization of the Meisenheimer complex by the nitro group is not possible, leading to significantly lower reactivity. |
| C5-F | -NO2 (meta) | Low | Similar to the C3-F, the fluorine at the C5 position is meta to the nitro group, resulting in low reactivity. | |
| 2,5-Difluoro-4-nitrophenol | C2-F | -NO2 (meta) | Low | The fluorine at the C2 position is meta to the nitro group, leading to poor activation. |
| C5-F | -NO2 (ortho) | High | The fluorine at the C5 position is ortho to the nitro group, resulting in good activation and higher reactivity at this position. |
Note: The presence of the hydroxyl group, especially in its phenoxide form under basic conditions, will also influence the overall electron density of the ring and may affect reaction rates. The phenoxide is a strong activating group and can influence the regioselectivity of the substitution.
Experimental Protocols
The following is a representative protocol for a nucleophilic aromatic substitution reaction on a difluoronitrophenol isomer. This protocol can be adapted to compare the reactivity of different isomers by monitoring the reaction rates under identical conditions.
General Procedure for Amination of a Difluoronitrophenol Isomer
Materials:
-
Difluoronitrophenol isomer (e.g., 2,6-difluoro-4-nitrophenol) (1.0 eq)
-
Primary or secondary amine (e.g., morpholine) (1.2 eq)
-
Base (e.g., potassium carbonate, K2CO3) (2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide, DMF, or Acetonitrile, ACN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the difluoronitrophenol isomer (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).
-
Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
For a comparative kinetic study: Aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed by a quantitative method like HPLC or GC to determine the rate of disappearance of the starting material and the appearance of the product.
Visualizing Reaction Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of different difluoronitrophenol isomers.
Logical Relationship of Substituent Effects on Reactivity
Caption: The interplay of substituent effects on the rate of SNAr reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2,6-Difluoro-4-nitrophenol | 658-07-1 | Benchchem [benchchem.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Theoretical Reactivity of Difluoronitrophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical reactivity of difluoronitrophenol isomers. Due to a lack of specific theoretical studies on difluoronitrophenol isomers in the reviewed literature, this comparison leverages data from analogous compounds, primarily nitrophenol isomers, to infer potential reactivity trends. The methodologies and reactivity descriptors presented are standard in computational chemistry and provide a framework for evaluating the chemical behavior of substituted aromatic compounds.
Data Presentation: Comparative Reactivity Descriptors
The following table summarizes key quantum chemical descriptors calculated for phenol and its nitro-substituted derivatives. These parameters are crucial in predicting the reactivity and stability of molecules. The data is based on a theoretical study of phenol, 2-aminophenol, and 2-nitrophenol using Density Functional Theory (DFT).[1][2] It is important to note that the absolute values for difluoronitrophenol isomers will differ, but the relative trends may offer valuable insights.
| Isomer (Analogous) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| Phenol | -6.012 | -0.789 | 5.223 | 2.611 | 1.956 |
| 2-Nitrophenol | -6.802 | -2.693 | 4.109 | 2.054 | 4.608 |
| 4-Nitrophenol | Not Available | Not Available | Not Available | Not Available | Not Available |
| 2,4-Dinitrophenol | Not Available | Not Available | Not Available | Not Available | Not Available |
Data extrapolated from a DFT study on phenol and its derivatives.[1][2]
Interpretation of Parameters:
-
HOMO (Highest Occupied Molecular Orbital) Energy: A higher HOMO energy indicates a greater ability to donate electrons.
-
LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy suggests a greater ability to accept electrons.
-
Energy Gap (ΔE): The difference between LUMO and HOMO energies. A smaller energy gap implies higher reactivity.
-
Chemical Hardness (η): A measure of resistance to deformation of the electron cloud. Higher hardness correlates with greater stability.[1]
-
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. A higher value indicates a stronger electrophile, favoring reactions with nucleophiles.[1]
Based on the analogous data, the presence of a nitro group generally decreases the HOMO-LUMO energy gap, increases the electrophilicity index, and thus enhances the reactivity of the phenol ring towards nucleophilic attack.[1] The addition of fluorine atoms, being highly electronegative, is expected to further influence these electronic properties.
Experimental Protocols: Computational Methodology
The following section details a typical computational protocol used for theoretical reactivity studies of phenolic compounds, based on methodologies reported in the literature.[1][2]
Software: All calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 09).[1]
Method: Density Functional Theory (DFT) is a common and effective method for these types of investigations.[1]
Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed. A common basis set for these calculations is 6-311G(d,p) or 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules of this size.[1]
Geometry Optimization: The first step involves optimizing the molecular geometry of each isomer to find its most stable, lowest-energy conformation.
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Calculation of Reactivity Descriptors: From the optimized structures, various electronic properties and reactivity descriptors are calculated. These include:
-
HOMO and LUMO energies: These are direct outputs of the DFT calculation.
-
Ionization Potential (I) and Electron Affinity (A): These can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO.
-
Chemical Hardness (η): Calculated as η = (I - A) / 2.
-
Chemical Potential (μ): Calculated as μ = -(I + A) / 2.
-
Electrophilicity Index (ω): Calculated as ω = μ2 / 2η.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a theoretical reactivity study and a conceptual signaling pathway for how molecular properties influence reactivity.
Caption: Workflow for a theoretical study of isomer reactivity.
Caption: Influence of electronic properties on chemical reactivity.
References
A Guide to Understanding Antibody Cross-Reactivity with 2,3-Difluoro-6-nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Principles of Antibody Generation Against Haptens
Small molecules like 2,3-Difluoro-6-nitrophenol are considered haptens; they are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies.[1][2] The specificity of the resulting antibodies is primarily directed against the unique chemical structure of the hapten. However, these antibodies may also recognize structurally similar molecules, a phenomenon known as cross-reactivity.[3] Understanding the degree of cross-reactivity is crucial for the development of specific immunoassays for environmental monitoring, toxicological studies, and drug metabolism research.[3]
Comparison of Antibody Specificity: A Hypothetical Analysis
Due to the absence of direct experimental data for antibodies against this compound, the following table presents hypothetical cross-reactivity data. This table illustrates how quantitative data from a competitive enzyme-linked immunosorbent assay (ELISA) would be structured to compare the binding of an antibody to the target analyte and various structurally related compounds. The cross-reactivity percentage is typically calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100%.
| Antibody Clone | Target Analyte | Cross-Reactant | IC50 (ng/mL) | Cross-Reactivity (%) |
| DFN-Ab1 | This compound | This compound | 15 | 100 |
| DFN-Ab1 | This compound | 2,4-Difluoro-6-nitrophenol | 150 | 10 |
| DFN-Ab1 | This compound | 2,6-Dinitrophenol | >1000 | <1.5 |
| DFN-Ab1 | This compound | 2-Fluoro-6-nitrophenol | 85 | 17.6 |
| DFN-Ab1 | This compound | 3-Fluoro-6-nitrophenol | 250 | 6 |
| DFN-Ab1 | This compound | 4-Nitrophenol | >1000 | <1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
The standard method for determining antibody cross-reactivity for small molecule haptens is the competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA).
Competitive Indirect ELISA (ciELISA) Protocol
-
Antigen Coating:
-
A conjugate of the hapten (e.g., this compound) with a protein not used for immunization (e.g., ovalbumin, OVA) is prepared.
-
Microtiter plates are coated with this conjugate (e.g., 100 µL of 1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 200 µL of 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Plates are washed again three times.
-
-
Competitive Reaction:
-
A fixed, predetermined dilution of the primary antibody (raised against the hapten-carrier conjugate) is prepared in assay buffer.
-
A series of dilutions of the target analyte and potential cross-reactants are prepared.
-
In a separate plate or tubes, 50 µL of the antibody solution is mixed with 50 µL of each dilution of the analyte/cross-reactant and incubated for 30 minutes to 1 hour at room temperature.
-
100 µL of this mixture is then transferred to the coated and blocked microtiter plate wells.
-
The plate is incubated for 1-2 hours at room temperature.
-
Plates are washed five times.
-
-
Detection:
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species (e.g., anti-mouse IgG-HRP) is diluted in assay buffer.
-
100 µL of the diluted secondary antibody is added to each well and incubated for 1 hour at room temperature.
-
Plates are washed five times.
-
A substrate solution (e.g., TMB) is added to each well (100 µL), and the plate is incubated in the dark.[4]
-
The colorimetric reaction is stopped by adding a stop solution (e.g., 50 µL of 2M H₂SO₄).
-
-
Data Analysis:
-
The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
A standard curve is generated by plotting the absorbance against the log of the analyte concentration.
-
The IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) is determined from the curve.
-
The cross-reactivity of each tested compound is calculated relative to the target analyte.
-
Visualizing Experimental Workflows and Principles
To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and the underlying principles of antibody-hapten recognition.
References
- 1. Gamma delta T cells recognize haptens and mount a hapten-specific response | eLife [elifesciences.org]
- 2. Isolation of Anti-Hapten Antibodies by Fluorescence-Activated Cell Sorting of Yeast-Displayed B-Cell Receptor Gene Repertoires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,3-Difluoro-6-nitrophenol: Cost-Effectiveness and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 2,3-Difluoro-6-nitrophenol, a key intermediate in the pharmaceutical and agrochemical industries. The analysis focuses on cost-effectiveness, reaction yields, and detailed experimental protocols to assist researchers in selecting the most suitable method for their needs.
Introduction
This compound is a crucial building block in the synthesis of various high-value compounds. Its strategic functionalization with fluoro and nitro groups makes it an important precursor for the development of novel therapeutic agents and specialized agrochemicals. The economic viability of synthesizing this intermediate is paramount for large-scale production and research endeavors. This guide evaluates two distinct synthetic pathways: the direct nitration of 2,3-difluorophenol and the nucleophilic aromatic substitution of 2,3,4-trifluoronitrobenzene.
Comparative Analysis of Synthetic Routes
The two routes are compared based on key metrics such as product yield, estimated raw material costs, and overall process efficiency. The following tables summarize the quantitative data for each route.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Nitration of 2,3-Difluorophenol | Route 2: Nucleophilic Aromatic Substitution |
| Starting Material | 2,3-Difluorophenol | 2,3,4-Trifluoronitrobenzene |
| Key Reagents | Nitric Acid, Sulfuric Acid | Sodium Hydroxide |
| Reported Yield | ~65% (isomer mixture) | 85-86% (isomerically pure)[1] |
| Product Purity | Mixture of 6-nitro and 4-nitro isomers | Isomerically pure[1] |
| Reaction Conditions | Low temperature (0°C) | Moderate temperature (40-55°C)[1] |
| Solvent | Sulfuric Acid (as reagent and solvent) | Water[1] |
| Work-up | Neutralization, Extraction | pH adjustment, Steam Distillation[1] |
Table 2: Estimated Cost-Effectiveness Analysis (per mole of product)
| Cost Component | Route 1: Nitration of 2,3-Difluorophenol (USD) | Route 2: Nucleophilic Aromatic Substitution (USD) |
| Starting Material | ~$15.00 | ~$20.00 (estimated) |
| Reagents | ~$5.00 | ~$2.00 |
| Solvent | (Included in reagent cost) | (Negligible) |
| Waste Disposal | Moderate (acidic waste) | Low (aqueous, can be neutralized) |
| Estimated Total Cost | ~$20.00 | ~$22.00 |
Note: Prices for chemicals are subject to fluctuation and depend on the supplier and quantity purchased. The price for 2,3,4-trifluoronitrobenzene is an estimation based on available supplier information for small quantities, and bulk pricing may be significantly different.
Experimental Protocols
Route 1: Nitration of 2,3-Difluorophenol
This protocol is adapted from general procedures for the nitration of substituted phenols.
Materials:
-
2,3-Difluorophenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 1.3 g (0.01 mol) of 2,3-difluorophenol to the cooled sulfuric acid while maintaining the temperature at 0°C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 0.9 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2,3-difluorophenol over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 1-2 hours.
-
Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product, a mixture of this compound and 2,3-difluoro-4-nitrophenol, can be purified by column chromatography or fractional crystallization.
Route 2: Nucleophilic Aromatic Substitution of 2,3,4-Trifluoronitrobenzene
This protocol is based on the procedure described in patent DE4030263A1.[1]
Materials:
-
2,3,4-Trifluoronitrobenzene
-
40% Lithium Hydroxide solution (or other alkali metal hydroxide)
-
70% Sulfuric Acid
-
Water
Procedure:
-
In a reaction vessel, add 1.77 kg (10 mol) of 2,3,4-trifluoronitrobenzene to 2.5 L of water.
-
Heat the mixture to 40°C with vigorous stirring.
-
Add 1320 g (22 mol) of 40% lithium hydroxide solution dropwise over 2.5 hours, allowing the temperature to rise to 55°C.
-
Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.
-
Adjust the pH of the reaction mixture to 2 with 70% sulfuric acid.
-
Perform steam distillation on the acidified mixture. The product will distill with the steam.
-
Cool the distillate to 10°C to precipitate the product.
-
Isolate the solid product by filtration and dry to obtain isomerically pure this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1: Nitration.
Caption: Synthetic workflow for Route 2: Nucleophilic Substitution.
Discussion and Conclusion
Route 1: Nitration of 2,3-Difluorophenol offers a more direct approach with readily available starting materials. However, it suffers from lower yields and the formation of isomeric byproducts, which necessitates a potentially challenging and costly purification step. The use of a strong acid mixture also raises safety and environmental concerns regarding waste disposal.
Route 2: Nucleophilic Aromatic Substitution of 2,3,4-Trifluoronitrobenzene provides a higher yield of isomerically pure product, simplifying the purification process significantly.[1] The use of aqueous alkali and the absence of organic solvents make this route more environmentally friendly. The primary drawback is the potentially higher cost and reduced availability of the starting material, 2,3,4-trifluoronitrobenzene.
Recommendation: For laboratory-scale synthesis where high purity is critical and the cost of the starting material is less of a concern, Route 2 is the superior method due to its high yield and isomeric purity. For larger-scale industrial production, a thorough cost analysis of the starting materials in bulk would be necessary. If the cost of 2,3,4-trifluoronitrobenzene is prohibitive, optimization of the reaction and purification conditions for Route 1 could make it a more economically viable option, despite its inherent drawbacks.
References
A Comparative Review of Difluoronitrophenol Isomers in Synthetic Chemistry and Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Difluoronitrophenol isomers, a class of halogenated aromatic compounds, serve as versatile building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to agrochemicals. This guide provides a comparative overview of the applications of various difluoronitrophenol isomers, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate isomer for specific research and development needs.
The unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable in drug discovery. The position of the two fluorine atoms and the nitro group on the phenol ring dictates the reactivity and potential applications of each difluoronitrophenol isomer, making a comparative understanding of their properties essential.
Isomer-Specific Applications in Synthesis
The utility of difluoronitrophenol isomers is most prominently demonstrated in their role as key intermediates in the synthesis of high-value compounds. While data for some isomers is more prevalent, the following sections outline the known applications for several difluoronitrophenol isomers.
2,3-Difluoro-6-nitrophenol: This isomer is a critical precursor in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, an important anticancer therapeutic.[1] It is also utilized in the production of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[2] Beyond pharmaceuticals, it serves as an intermediate in the synthesis of agrochemicals like herbicides and fungicides, as well as in the development of dyes and materials.
2,4-Difluoro-6-nitrophenol: A detailed synthetic protocol for this isomer is available, highlighting its accessibility for various chemical transformations.[3]
2,5-Difluoro-4-nitrophenol: This isomer has found applications in the field of proteomics research and is also used in the synthesis of dyes and pigments.
2,6-Difluoro-4-nitrophenol: The strategic placement of fluorine atoms in this isomer is leveraged in its role as a pharmaceutical intermediate, where it can enhance the lipophilicity and metabolic stability of drug candidates.
3,5-Difluoro-2-nitrophenol: A method for the synthesis of this isomer has been documented, making it available for further investigation and application.
Comparative Performance in Anticancer Drug Synthesis
The most well-documented application of a difluoronitrophenol isomer is the use of this compound in the synthesis of Gefitinib and its derivatives. The cytotoxic activity of these resulting compounds against various cancer cell lines provides a basis for quantitative comparison.
| Compound | Target Cell Line | IC50 (µM) | Citation |
| Gefitinib Derivative 4b | NCI-H1299 (Lung Cancer) | 4.42 ± 0.24 | [4] |
| A549 (Lung Cancer) | 3.94 ± 0.01 | [4] | |
| NCI-H1437 (Lung Cancer) | 1.56 ± 0.06 | [4] | |
| Gefitinib Derivative 4c | NCI-H1299 (Lung Cancer) | 4.60 ± 0.18 | [4] |
| A549 (Lung Cancer) | 4.00 ± 0.08 | [4] | |
| NCI-H1437 (Lung Cancer) | 3.51 ± 0.05 | [4] |
Experimental Protocols
A fundamental technique for assessing the in vitro anticancer activity of compounds derived from difluoronitrophenol isomers is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[7]
-
Mechanisms of Action and Signaling Pathways
The therapeutic effects of drugs synthesized from difluoronitrophenol isomers are a direct result of their interaction with specific biological pathways.
EGFR Signaling Pathway Inhibition by Gefitinib:
Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[9][10]
EGFR signaling cascade and its inhibition by Gefitinib.
Fluoroquinolone Mechanism of Action:
Fluoroquinolones, synthesized using difluoronitrophenol intermediates, target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication. By inhibiting these enzymes, fluoroquinolones block the replication fork, leading to bacterial cell death.[11][12][13]
Mechanism of action of fluoroquinolone antibiotics.
Conclusion
Difluoronitrophenol isomers are valuable and versatile reagents in synthetic and medicinal chemistry. While the applications of some isomers, such as this compound, are well-established in the synthesis of important pharmaceuticals, the potential of other isomers remains an area for further exploration. The comparative data and experimental protocols provided in this guide aim to facilitate the rational selection and application of these important building blocks in the ongoing quest for novel and improved chemical entities. Further research into the synthesis and biological evaluation of derivatives from a wider range of difluoronitrophenol isomers is warranted to fully unlock their potential in drug discovery and other chemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 4. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,3-Difluoro-6-nitrophenol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2,3-Difluoro-6-nitrophenol, a hazardous chemical, requires a stringent and informed disposal process. This guide provides essential, immediate safety and logistical information to ensure its safe handling and disposal.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2][3] Adherence to safety protocols during handling and disposal is paramount.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1][2] |
Core Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying the waste to ensure complete and accurate documentation and handling.[1][5]
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Characterize the waste stream containing this compound. This includes identifying all constituents and their approximate concentrations.
-
Consult relevant local, regional, and national regulations to determine if the waste is classified as hazardous. Given the inherent hazards of this compound, it will likely be categorized as such.
-
-
Segregation and Storage:
-
Segregate waste containing this compound from other laboratory waste streams to prevent incompatible chemical reactions.
-
Store the waste in a designated, well-ventilated, and secure area. The container must be chemically resistant, properly sealed, and clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the waste, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of dust or aerosol generation, a respirator may be necessary.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact a certified hazardous waste disposal company. Provide them with the complete and accurate classification of the waste.
-
The contractor will provide specific instructions for packaging and collection.
-
-
Documentation:
-
Maintain detailed records of the waste, including its composition, quantity, and the date of generation.
-
Complete all required waste manifest forms provided by the disposal contractor, ensuring all information is accurate and legible.
-
-
Spill Management:
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 2,3-Difluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2,3-Difluoro-6-nitrophenol (CAS No. 82419-26-9). Adherence to these guidelines is paramount for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Hazard Identification and Classification
This compound is a hazardous substance that poses significant health risks.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2]
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Source: Fisher Scientific, PubChem[1][2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H332: Harmful if inhaled.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles/Face Shield | Chemical splash goggles are required. A face shield should be worn over safety glasses if there is a risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[3] For potential body splashes, a butyl rubber or neoprene apron is advised.[5] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 dust mask or higher is necessary, especially when engineering controls like a fume hood are insufficient to control exposure to dust or aerosols.[4][6] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[3] |
Source: BenchChem, Carl ROTH, Sigma-Aldrich, Environment, Health and Safety[3][4][5][6]
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Dispensing: Avoid the formation of dust and aerosols.[7] Use appropriate tools for transferring the chemical.
-
During Use: Keep containers of this compound tightly closed when not in use.[3] Avoid all personal contact, including inhalation of any dust or vapors.[3] Do not eat, drink, or smoke when using this product.[1]
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling. Decontaminate all surfaces and equipment used.[3]
Spill and Emergency Procedures:
-
Minor Spills:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][8]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert emergency responders.
-
Prevent the spread of the spill and avoid contact with the material.
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]
-
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Operational Workflow
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. This compound 98 82419-26-9 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
